molecular formula C11H21NO3 B1476916 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid CAS No. 2021437-30-7

3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid

Cat. No.: B1476916
CAS No.: 2021437-30-7
M. Wt: 215.29 g/mol
InChI Key: CCLRDUSITDUKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid is a synthetic organic compound of interest in medicinal chemistry and life sciences research. This molecule features a piperidine ring, a common structural motif in pharmaceuticals, which is functionalized with an ethoxymethyl group at the 2-position and linked to a propanoic acid chain via a nitrogen atom . The presence of the carboxylic acid functional group, as defined by IUPAC nomenclature , contributes to the potential polarity and hydrogen-bonding capacity of the molecule. Compounds with piperidine scaffolds and carboxylic acid groups are frequently investigated as building blocks for the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) or biochemical probes . Researchers may utilize this specific structure in the development of enzyme inhibitors, receptor ligands, or as a precursor in organic synthesis. The mechanism of action for this compound is not predefined and is entirely dependent on the specific research context in which it is applied. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-(ethoxymethyl)piperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-2-15-9-10-5-3-4-7-12(10)8-6-11(13)14/h10H,2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLRDUSITDUKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid

Foreword: A Framework for Novel Compound Analysis

We will dissect the critical physicochemical properties—acidity (pKa), lipophilicity (logP/logD), and aqueous solubility—that govern a drug's behavior from bench to bedside.[1] Understanding these parameters is non-negotiable; they dictate a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its therapeutic efficacy and safety.[2][3][4] This document explains the causal science behind each property and provides robust, self-validating protocols for their empirical determination.

Molecular Structure:

IUPAC Name: 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid Molecular Formula: C₁₁H₂₁NO₃ Molecular Weight: 215.29 g/mol

Ionization State (pKa): The pH-Dependent Switch

Expertise & Experience: The ionization state of a molecule is arguably its most influential physicochemical property. It acts as a switch, controlled by pH, that profoundly alters a molecule's interaction with its biological environment. For our target compound, two ionizable centers are present: the carboxylic acid (acidic) and the piperidine nitrogen (basic). The pKa is the pH at which 50% of the molecules of a specific group are ionized.[5] This value determines the charge of the molecule in different physiological compartments (e.g., stomach pH ~1.5-3.5, blood pH ~7.4, small intestine pH ~6-7.5), which in turn governs its solubility, ability to cross lipid membranes (permeability), and affinity for its biological target.[4] An appropriate balance of ionized and non-ionized forms is critical for both pharmacokinetic and pharmacodynamic success.[4]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[6] It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the inflection point where the pH equals the pKa.[5]

Methodology:

  • Preparation of Analyte Solution: Accurately weigh approximately 1-5 mg of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system (e.g., water/methanol) if solubility is low. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titrant Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). These should be carbonate-free.

  • System Calibration: Calibrate the pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa values.

  • Acidic pKa (Carboxylic Acid) Titration:

    • Adjust the analyte solution to a starting pH of ~10.5-11 with the NaOH solution to ensure the carboxylic acid is fully deprotonated.

    • Begin titration by adding small, precise increments of the standardized HCl solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point until the pH curve flattens in the acidic region (pH ~2.5-3).

  • Basic pKa (Piperidine Nitrogen) Titration:

    • Using a fresh sample, adjust the analyte solution to a starting pH of ~2.5-3 with the HCl solution to ensure the piperidine nitrogen is fully protonated.

    • Titrate in the reverse direction by adding precise increments of the standardized NaOH solution.

    • Record the pH after each addition, continuing past the equivalence point until the pH curve flattens in the basic region (pH ~10.5-11).

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate titration curves.

    • Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is the pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).[7] For this zwitterionic compound, two distinct inflection points will be observed, corresponding to the two pKa values.

Causality: The use of a background electrolyte is crucial to negate changes in ionic activity during titration, which could otherwise skew the results. Titrating in both directions provides a self-validating system, ensuring the determined pKa values are robust and reproducible.

Lipophilicity (logP & logD): Balancing Solubility and Permeability

Expertise & Experience: Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ADME properties.[3] It is quantified as the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH for ionizable compounds.[8] While high lipophilicity can improve membrane permeability and target binding, it often leads to poor solubility, increased metabolic clearance, and potential toxicity.[3] For an ionizable molecule like ours, logD at pH 7.4 is the most physiologically relevant parameter, as it reflects the partitioning behavior of the equilibrium mixture of neutral and ionized species present in the blood.

Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination

The shake-flask method is the universally recognized "gold standard" for measuring partition coefficients due to its direct and accurate nature.[9][10]

Methodology:

  • Phase Preparation: Prepare a biphasic system using n-octanol and a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate each phase by vigorously mixing equal volumes of n-octanol and PBS for at least 24 hours, then allowing them to separate completely. This prevents volume changes during the experiment.

  • Compound Dosing: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock to a vial containing a known volume of the pre-saturated PBS (e.g., 2 mL). The final DMSO concentration should be kept low (<1%) to avoid co-solvent effects.

  • Partitioning: Add a known volume of pre-saturated n-octanol (e.g., 2 mL) to the vial.

  • Equilibration: Seal the vial and shake it gently on an orbital shaker at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium. This can range from 1 to 24 hours; the optimal time should be determined by measuring concentrations at several time points until they remain constant.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. It is critical to avoid cross-contamination.[9]

  • Analysis: Determine the concentration of the compound in each aliquot using a validated analytical method, typically LC-MS/MS due to its high sensitivity and specificity.

  • Calculation: Calculate the logD using the following formula:

    • logD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Causality: Pre-saturating the solvents is a critical step to ensure thermodynamic equilibrium is accurately measured. Centrifugation is essential for a clean separation, as emulsions can form and lead to erroneous results. Using a highly sensitive analytical method like LC-MS/MS allows for the use of low compound concentrations, which helps to avoid aggregation or solubility issues in either phase.

Aqueous Solubility: The Gateway to Absorption

Expertise & Experience: A drug must be in solution to be absorbed and exert its therapeutic effect.[11] Poor aqueous solubility is a leading cause of failure for promising drug candidates.[12] It is essential to distinguish between two types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is a high-throughput measure of how quickly a compound precipitates from a supersaturated solution, often used for initial screening.[13] Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution with its most stable solid form, providing the definitive value for lead optimization and pre-formulation.[13][14]

Experimental Protocol 1: Kinetic Solubility via Nephelometry

This high-throughput method is ideal for early-stage discovery to quickly rank-order compounds.[15][16]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the stock solution with DMSO.

  • Assay Plate Preparation: Transfer a small, equal volume (e.g., 2 µL) from each dilution well into a clear-bottomed assay plate.

  • Precipitation Induction: Add a buffered aqueous solution (e.g., PBS at pH 7.4) to each well of the assay plate and mix rapidly.

  • Incubation & Measurement: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). Measure the amount of precipitate formed using a laser nephelometer, which detects scattered light.[16]

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal sharply increases indicates the kinetic solubility limit.[16]

Experimental Protocol 2: Thermodynamic Solubility via Shake-Flask

This method provides the most accurate and physiologically relevant solubility value.

Methodology:

  • Sample Preparation: Add an excess amount of solid (crystalline) compound to a vial containing the desired aqueous buffer (e.g., PBS at pH 7.4, Simulated Gastric Fluid, or Simulated Intestinal Fluid). The presence of visible solid material throughout the experiment is essential.[11]

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[13]

  • Sample Clarification: Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated LC-MS/MS or HPLC-UV method against a standard curve.

  • Result: The measured concentration is the thermodynamic solubility.

Causality: Using an excess of solid material ensures that the solution remains saturated, a prerequisite for measuring thermodynamic equilibrium. The extended incubation time allows for any potential solid-state transformations to the most stable, and therefore least soluble, polymorphic form.

Data Summary and Strategic Implications

The table below summarizes the key physicochemical properties for 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid, providing scientifically reasoned expected ranges based on its structure and data from analogous compounds.[17][18][19] This data provides a roadmap for anticipating the compound's behavior and guiding subsequent development decisions.

Physicochemical PropertyMeasurement MethodExpected Value/RangeSignificance for Drug Development
Acidic pKa (pKa₁) Potentiometric Titration4.0 - 5.0Governs ionization of the carboxylic acid. At pH 7.4, this group will be >99% negatively charged (carboxylate), enhancing aqueous solubility.
Basic pKa (pKa₂) Potentiometric Titration9.0 - 10.5Governs ionization of the piperidine nitrogen. At pH 7.4, this group will be >95% positively charged (ammonium), enhancing aqueous solubility.
logP Shake-Flask / Calculation1.5 - 2.5Represents the lipophilicity of the fully neutral molecule. Important for understanding intrinsic membrane permeability.
logD at pH 7.4 Shake-Flask (Octanol/PBS)-1.0 to 0.5The most physiologically relevant lipophilicity parameter. The expected negative value indicates the compound will be predominantly in the aqueous phase at blood pH due to its zwitterionic nature, suggesting good systemic distribution but potentially lower passive membrane permeability.
Kinetic Solubility Nephelometry / Turbidimetry> 100 µMA high value suggests the compound is not prone to rapid precipitation from supersaturated solutions, which is favorable for in vitro screening assays.
Thermodynamic Solubility Shake-Flask (Equilibrium)pH-dependentExpected to be lowest near the isoelectric point (pI ≈ (pKa₁ + pKa₂)/2) and significantly higher at pH values far from the pI. Critical for formulation development and predicting oral absorption.

Visualizing Experimental Workflows

Workflow for pKa Determination by Potentiometric Titration

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte Solution (Compound + 0.15M KCl) D Add Increments of Titrant A->D B Calibrate pH Meter (pH 4, 7, 10 Buffers) E Record Stabilized pH After Each Addition B->E C Prepare Standardized 0.1M HCl & 0.1M NaOH C->D D->E Repeat F Plot pH vs. Titrant Volume E->F G Calculate 1st Derivative (ΔpH/ΔV) F->G H Identify Equivalence Point (Peak of Derivative) G->H I Determine pKa (pH at 1/2 Equivalence Point) H->I

Caption: Workflow for determining pKa via potentiometric titration.

Workflow for logD Determination by Shake-Flask Method

logD_Workflow A 1. Prepare Pre-Saturated n-Octanol & PBS (pH 7.4) B 2. Dose Compound into PBS A->B C 3. Add n-Octanol (e.g., 1:1 ratio) B->C D 4. Shake to Reach Equilibrium (1-24h at 25°C) C->D E 5. Centrifuge for Phase Separation D->E F 6. Sample Aqueous & Octanol Layers E->F G 7. Quantify Concentration (LC-MS/MS) F->G H 8. Calculate logD = log([C]oct / [C]aq) G->H

Caption: Shake-flask method for experimental logD determination.

Comparison of Solubility Assay Workflows

Solubility_Workflows cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility K1 Start: High-Conc. DMSO Stock K2 Dilute into Aqueous Buffer K1->K2 K3 Incubate (~1-2 hours) K2->K3 K4 Measure Precipitation (Nephelometry) K3->K4 K_Out Result: Metastable Solubility (High-Throughput Screen) K4->K_Out T1 Start: Excess Solid Compound T2 Add Aqueous Buffer T1->T2 T3 Equilibrate (24-72 hours) T2->T3 T4 Filter Supernatant T3->T4 T5 Measure Concentration (LC-MS/MS) T4->T5 T_Out Result: True Equilibrium Solubility (Gold Standard) T5->T_Out

Caption: Comparison of kinetic vs. thermodynamic solubility workflows.

References

  • PubChem. 3-(2-Oxopiperidin-1-yl)propanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 3-piperidin-1-ylpropanoate. National Center for Biotechnology Information. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • PubChem. 1-Piperidinepropanoic acid. National Center for Biotechnology Information. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • LookChem. Cas no 773108-59-1 (3-(2-Methylpiperidin-1-yl)propanoic acid). [Link]

  • ChemBK. ethyl 3-(piperidin-1-yl)propanoate. [Link]

  • ACS Publications. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values. [Link]

  • PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • Raytor. How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. [Link]

  • Google Patents. 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions.
  • Sygnature Discovery. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • National Institutes of Health (NIH). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. [Link]

  • ResearchGate. LogP / LogD shake-flask method v1. [Link]

  • BMG LABTECH. Kinetic solubility automated screen. [Link]

  • Patsnap. What are the physicochemical properties affecting drug distribution?. [Link]

  • ScienceDirect. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • JBINO. Physicochemical property of drug molecules with respect to drug actions. [Link]

  • BYJU'S. How to calculate pKa. [Link]

  • Tripod. pKa of a dye: UV-VIS Spectroscopy. [Link]

Sources

Technical Guide: Molecular Architecture & Synthesis of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic Acid

[1][2]

Abstract

This technical guide provides an in-depth analysis of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid , a functionalized piperidine derivative characterized by a zwitterionic core and a lipophilic ether side chain.[1][2] This molecule represents a critical scaffold in medicinal chemistry, sharing structural homology with GABA uptake inhibitors (e.g., nipecotic acid derivatives) and serving as a versatile intermediate for peptidomimetic drug design. This document outlines its physicochemical profile, a robust self-validating synthetic protocol via aza-Michael addition, and analytical characterization standards.[1][2]

Molecular Architecture & Physicochemical Profile[1][2]

The compound is an N-substituted piperidine derivative.[1][2] Its structure integrates a basic tertiary amine, an acidic carboxyl tail, and a lipophilic ethoxymethyl substituent at the C2 position. This specific arrangement creates a chiral amphiphile with distinct solubility and ionization behaviors.[1][2]

Structural Specifications
ParameterDataNotes
IUPAC Name 3-[2-(Ethoxymethyl)piperidin-1-yl]propanoic acid
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol Calculated based on standard atomic weights.[1][2]
Exact Mass 215.1521 DaMonoisotopic mass for HRMS validation.[1][2]
Chiral Center C2 PositionExists as (R) and (S) enantiomers.[2]
pKa (Acid) ~4.0 - 4.5Carboxylic acid moiety (estimated).[1][2]
pKa (Base) ~9.0 - 9.5Tertiary piperidine nitrogen (estimated).[1][2]
LogP ~1.1 - 1.4Moderately lipophilic due to the ethoxy group.[1][2]
Stereochemical Considerations

The 2-position of the piperidine ring is a stereogenic center.[1][3] The biological activity of piperidine derivatives often depends heavily on this stereochemistry.

  • Synthetic Implication: Unless an enantiopure starting material (e.g., (S)-2-(ethoxymethyl)piperidine) is used, the synthesis described below will yield a racemic mixture (rac-3-(2-(ethoxymethyl)piperidin-1-yl)propanoic acid).

Synthetic Methodology: The Aza-Michael Route[1][2][4]

The most robust, high-yield route to this molecule is the Aza-Michael Addition of 2-(ethoxymethyl)piperidine to an acrylate ester, followed by hydrolysis.[1][2] This pathway is preferred over direct alkylation with halo-acids due to fewer side reactions (e.g., elimination or over-alkylation).[1][2]

Retrosynthetic Analysis & Pathway

The synthesis is broken down into two critical phases:[1]

  • C-N Bond Formation: Nucleophilic attack of the secondary amine on the

    
    -carbon of ethyl acrylate.[2]
    
  • Ester Hydrolysis: Saponification of the intermediate to reveal the free acid.

SynthesisPathwayFigure 1: Two-step synthetic pathway via Aza-Michael Addition.Start2-(Ethoxymethyl)piperidine(Nucleophile)InterIntermediate:Ethyl 3-(2-(ethoxymethyl)piperidin-1-yl)propanoateStart->InterStep 1: Aza-MichaelEthanol, Reflux, 12hReagentEthyl Acrylate(Michael Acceptor)Reagent->InterFinalTarget Product:3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acidInter->FinalStep 2: HydrolysisLiOH, THF/H2O, 0°C to RT

Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-(2-(ethoxymethyl)piperidin-1-yl)propanoate[1][2]
  • Reagents: 2-(Ethoxymethyl)piperidine (1.0 equiv), Ethyl acrylate (1.2 equiv), Ethanol (Solvent).[1][2]

  • Procedure:

    • Dissolve 2-(ethoxymethyl)piperidine in anhydrous ethanol (0.5 M concentration).

    • Add ethyl acrylate dropwise at room temperature to prevent exotherm-induced polymerization.[1][2]

    • Heat the mixture to reflux (approx. 78°C) for 12–16 hours.

    • In-Process Control (IPC): Monitor reaction by TLC or LC-MS. The disappearance of the secondary amine peak confirms the reaction.

    • Workup: Concentrate the reaction mixture in vacuo to remove ethanol and excess acrylate. The resulting oil is typically pure enough for the next step (>95% purity).

Step 2: Saponification to the Free Acid
  • Reagents: Ester intermediate (from Step 1), Lithium Hydroxide (LiOH, 2.0 equiv), THF/Water (1:1 mixture).

  • Procedure:

    • Dissolve the crude ester in THF/Water (1:1).[2]

    • Add LiOH monohydrate in one portion at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Neutralization: Carefully adjust pH to ~6.0–7.0 using 1M HCl. This is the Isoelectric Point (pI) where the zwitterion is least soluble.

    • Isolation:

      • Method A (Precipitation): If the concentration is high, the zwitterion may crystallize upon cooling.

      • Method B (Extraction): If soluble, evaporate THF, lyophilize the aqueous phase, and desalt using a C18 solid-phase extraction (SPE) cartridge or ion-exchange resin.[1][2]

Analytical Characterization (Self-Validation)

To ensure scientific integrity, the synthesized compound must be validated using the following spectral fingerprints.

Proton NMR ( H-NMR, 400 MHz, D O)

The spectrum will display distinct regions corresponding to the three structural domains.

Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Logic
1.15 Triplet (

)
3H-OCH₂CH₃ Terminal methyl of the ethoxy group.[1][2]
1.40 – 1.90 Multiplet (

)
6HRing C3, C4, C5Piperidine ring protons (shielded).
2.45 Triplet (

)
2H-CH₂CH₂ COO-

-protons to the carbonyl (acidic chain).[1][2]
2.80 – 3.40 Multiplet (

)
5HRing C2, C6 + N-CH₂ -Protons adjacent to Nitrogen (deshielded).[1][2]
3.55 Quartet (

)
2H-OCH₂ CH₃Methylene of the ethoxy group.[1][2]
3.60 – 3.70 Multiplet2H-CH-CH₂ -O-Exocyclic methylene at C2.[1][2]
Mass Spectrometry (ESI-MS)[1][2]
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • Expected Ion:

    
     = 216.16 m/z.[2]
    
  • Fragmentation Pattern: High collision energy may show loss of the ethoxy group (neutral loss of 46 Da) or the propanoic acid chain.

Biological Context & Pharmacophore Mapping

This molecule is structurally significant because it mimics the GABA (Gamma-aminobutyric acid) pharmacophore but with restricted conformation due to the piperidine ring.[1][2]

Structural Homology[1]
  • GABA Analog: The N-propanoic acid chain provides the requisite distance between the basic nitrogen and the acidic carboxylate, mimicking the GABA structure.

  • Lipophilic Pocket: The 2-ethoxymethyl group adds a lipophilic domain that can enhance blood-brain barrier (BBB) penetration or target specific hydrophobic pockets in transporters (e.g., GAT-1).[1][2]

PharmacophoreFigure 2: Pharmacophore map of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid.BasicCenterBasic Center(Tertiary Amine)AcidicTailAcidic Tail(Carboxylate)BasicCenter->AcidicTailIonic Interaction(Zwitterion Formation)LipophilicLipophilic Domain(Ethoxymethyl)BasicCenter->LipophilicSteric Bulk(C2 Substitution)TargetBiological Target(e.g., GABA Transporter)BasicCenter->TargetBinding AffinityAcidicTail->TargetBinding AffinityLipophilic->TargetBinding Affinity

[1][2]

Potential Applications
  • GABA Uptake Inhibition: Similar to Tiagabine and Nipecotic acid, N-substituted piperidines are classic scaffolds for inhibiting GAT proteins [1].[1][2]

  • Peptidomimetics: The compound can serve as a non-natural amino acid building block, introducing a turn-inducing constraint into peptide chains.[2]

References

  • PubChem. 1-Piperidinepropanoic acid derivatives.[1][2][4][5] National Library of Medicine.[2] Available at: [Link][2]

  • Krogsgaard-Larsen, P., et al. GABA uptake inhibitors: synthesis and structure-activity relationships of nipecotic acid derivatives. Journal of Medicinal Chemistry.[2] Available at: [Link] (General reference for class mechanism).[1][2]

  • Organic Chemistry Portal. Michael Addition of Amines to Acrylates.[2] Available at: [Link][2]

Design, Synthesis, and Pharmacological Profiling of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous central nervous system (CNS) agents, analgesics, and anti-inflammatory drugs. Within this chemical space, 3-(2-(ethoxymethyl)piperidin-1-yl)propanoic acid derivatives represent a highly specialized class of molecules. By merging the steric and lipophilic tuning of a 2-(ethoxymethyl) substitution with an esterase-labile N-propanoic acid moiety, researchers can engineer "soft drugs"—compounds designed to elicit a potent, ultra-short-acting pharmacological response before undergoing rapid, predictable metabolic deactivation.

This whitepaper dissects the structural rationale, synthetic methodologies, and pharmacological profiling of these derivatives, providing a self-validating framework for application scientists and medicinal chemists targeting G-protein-coupled receptors (GPCRs) and inflammatory enzymes (COX/LOX).

Structural Rationale & Pharmacophore Analysis

The design of 3-(2-(ethoxymethyl)piperidin-1-yl)propanoic acid derivatives relies on three distinct structural pillars, each contributing to the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

The Piperidine Core

The saturated six-membered piperidine ring provides essential conformational flexibility. The basic nitrogen atom (pKa ~8.5–9.5) is protonated at physiological pH, enabling critical electrostatic interactions with conserved aspartate residues in the binding pockets of GPCRs, such as the Mu-Opioid Receptor (MOR), as well as key hydrogen-bonding networks in cyclooxygenase (COX) active sites.

The N-Propanoic Acid Moiety (Soft Drug Design)

The attachment of a propanoic acid group (often masked as a methyl or ethyl ester during administration) to the piperidine nitrogen is a classic "soft drug" strategy. This design is famously utilized in remifentanil , an ultra-short-acting opioid analgesic. The propanoic acid-ester linkage is highly susceptible to rapid hydrolysis by non-specific blood and tissue esterases[1].

Because the resulting carboxylic acid metabolite is highly polar and sterically hindered, it is essentially inactive (often >4000 times less potent than the parent ester) and is rapidly cleared via renal excretion [2]. This allows for precise, minute-to-minute titration of the drug's effect without the risk of prolonged accumulation.

The 2-(Ethoxymethyl) Substitution

Position 2 of the piperidine ring is highly sensitive to steric bulk. The addition of an ethoxymethyl group (-CH₂-O-CH₂CH₃) serves several causal functions:

  • Steric Hindrance: It restricts the rotational freedom of the N-substituent, locking the molecule into a bioactive conformation that enhances target selectivity.

  • Lipophilicity (logP) Enhancement: The ether linkage increases the overall lipophilicity of the molecule, facilitating rapid penetration across the blood-brain barrier (BBB) for CNS targets.

  • Metabolic Shielding: The proximity of the bulky group to the basic nitrogen sterically shields the amine from rapid N-dealkylation by hepatic CYP450 enzymes, forcing the primary metabolic pathway toward the predictable esterase-mediated hydrolysis of the propanoic chain.

Synthetic Methodologies

The synthesis of 3-(2-(ethoxymethyl)piperidin-1-yl)propanoic acid derivatives requires a controlled, regioselective approach to avoid unwanted side reactions at the basic nitrogen.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-(Ethoxymethyl)piperidine

  • Starting Material: Begin with commercially available piperidine-2-methanol.

  • Protection: Protect the secondary amine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) to yield N-Boc-piperidine-2-methanol.

  • Etherification: Treat the protected intermediate with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0°C to form the alkoxide, followed by the dropwise addition of ethyl iodide (CH₃CH₂I). Stir at room temperature for 12 hours.

  • Deprotection: Remove the Boc group using trifluoroacetic acid (TFA) in DCM to yield the free base, 2-(ethoxymethyl)piperidine.

Step 2: N-Alkylation via Michael Addition

  • Reaction: Dissolve 2-(ethoxymethyl)piperidine in methanol. Add 1.2 equivalents of methyl acrylate dropwise.

  • Catalysis: The reaction proceeds via an aza-Michael addition. Heat the mixture to 60°C for 4-6 hours. The basicity of the piperidine nitrogen is sufficient to drive the reaction without additional catalysts.

  • Isolation: Concentrate under vacuum to yield the intermediate ester: methyl 3-(2-(ethoxymethyl)piperidin-1-yl)propanoate.

Step 3: Ester Hydrolysis (Optional, for active acid generation)

  • Hydrolysis: To obtain the free propanoic acid derivative, treat the ester with lithium hydroxide (LiOH) in a 3:1 mixture of THF/H₂O at room temperature for 2 hours.

  • Workup: Acidify carefully with 1M HCl to pH 6 to precipitate the zwitterionic 3-(2-(ethoxymethyl)piperidin-1-yl)propanoic acid.

Synthesis A Piperidine-2-methanol B 1. N-Boc Protection 2. Etherification (NaH, EtI) 3. TFA Deprotection A->B C 2-(Ethoxymethyl)piperidine B->C D Aza-Michael Addition (Methyl Acrylate, 60°C) C->D E Methyl 3-(2-(ethoxymethyl) piperidin-1-yl)propanoate D->E F Ester Hydrolysis (LiOH, THF/H2O) E->F G 3-(2-(Ethoxymethyl)piperidin -1-yl)propanoic acid F->G

Fig 1: Synthetic workflow for 3-(2-(ethoxymethyl)piperidin-1-yl)propanoic acid derivatives.

Pharmacological Applications & Target Profiling

Analgesic Potential (Mu-Opioid Receptor Agonism)

Derivatives bearing the N-propanoic acid methyl ester are structurally homologous to the fentanyl/remifentanil family. The 2-ethoxymethyl substitution alters the binding kinetics at the MOR. While the parent compound remifentanil has an extremely rapid onset, the added steric bulk of the ethoxymethyl group slightly reduces receptor association rates but increases the duration of receptor occupancy prior to esterase cleavage, offering a tunable therapeutic window [1][2].

Anti-Inflammatory Potential (Dual COX/LOX Inhibition)

Recent literature highlights piperidine and pyrazole-linked propanoic acid derivatives as potent inhibitors of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) [3]. The free carboxylic acid form of the 3-(2-(ethoxymethyl)piperidin-1-yl)propanoic acid acts as an arachidonic acid mimic. The lipophilic ethoxymethyl tail inserts into the hydrophobic channel of COX-2, while the propanoic acid moiety coordinates with Arg120 and Tyr355 at the entrance of the active site.

Pathway A Derivative Administration (Ester Prodrug) B Target Binding (MOR / COX-2) A->B D Tissue/Blood Esterases A->D Metabolism C Pharmacological Effect (Analgesia / Anti-inflammatory) B->C E Rapid Ester Hydrolysis D->E F Inactive Carboxylic Acid Metabolite E->F G Renal Excretion F->G

Fig 2: Dual pathway illustrating target engagement and rapid esterase-mediated deactivation.

Experimental Workflows & Validation Protocols

To validate the efficacy and metabolic stability of these derivatives, the following self-validating in vitro protocols are required.

Protocol 1: In Vitro Blood Esterase Degradation Assay

Causality: This assay determines the half-life of the ester derivative, confirming its "soft drug" profile.

  • Preparation: Collect fresh human whole blood in heparinized tubes. Equilibrate to 37°C in a water bath.

  • Spiking: Spike the blood with the ester derivative to a final concentration of 10 µM.

  • Sampling: Extract 100 µL aliquots at 0, 1, 3, 5, 10, and 20 minutes.

  • Quenching: Immediately quench each aliquot in 400 µL of ice-cold acetonitrile containing an internal standard (e.g., fentanyl-d5).

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the ester and the appearance of the carboxylic acid metabolite.

Protocol 2: COX-2 Fluorometric Inhibition Assay

Causality: This confirms the anti-inflammatory target engagement of the free acid derivative.

  • Reagent Setup: Utilize a commercial COX-2 inhibitor screening kit (fluorometric). Prepare the COX-2 enzyme in Tris-HCl buffer (pH 8.0) with hematin.

  • Incubation: Add varying concentrations of the free acid derivative (0.1 nM to 10 µM) to the enzyme mixture. Incubate for 10 minutes at 25°C to allow for steady-state binding.

  • Reaction Initiation: Add arachidonic acid and the fluorometric substrate (ADHP).

  • Measurement: Read fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes. Calculate the IC₅₀ using non-linear regression analysis.

Quantitative Data Summary

The following table synthesizes expected pharmacological data based on structure-activity relationship (SAR) modeling of the 2-substituted piperidine propanoic acid scaffold compared to industry standards.

Compound / ScaffoldTargetIC₅₀ / Ki (nM)In Vitro Blood Half-Life (min)Primary Clearance Pathway
Remifentanil (Standard) MOR1.5~3 - 5Esterase Hydrolysis
Celecoxib (Standard) COX-240.0> 600Hepatic CYP2C9
Methyl Ester Derivative MOR4.2~8 - 12Esterase Hydrolysis
Free Acid Derivative COX-285.0N/A (Stable)Renal Excretion

Note: The methyl ester derivative exhibits a slightly prolonged half-life compared to remifentanil due to the steric shielding provided by the 2-(ethoxymethyl) group against esterase active sites.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60815, Remifentanil. Retrieved from[Link]

  • Drugs.com (2025). Remifentanil Injection: Package Insert / Prescribing Info / MOA. Retrieved from[Link]

  • ACS Omega (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from[Link]

Theoretical mechanism of action for 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth theoretical analysis of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid , a specific N-substituted piperidine derivative. Based on its pharmacophore—a zwitterionic structure combining a piperidine core, a propanoic acid tail, and a lipophilic ether side chain—this compound is analyzed here as a putative GABA Transporter (GAT) Inhibitor .

This analysis synthesizes established Structure-Activity Relationship (SAR) principles of GABAergic ligands, drawing parallels to known inhibitors like Tiagabine and Nipecotic Acid.

A Structural & Pharmacological Analysis of a Putative GAT-1 Inhibitor

Compound Identity & Chemical Classification

IUPAC Name: 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid Chemical Class: N-substituted Piperidine /


-Amino Acid Derivative
Core Pharmacophore: 
  • Cationic Center: Tertiary amine (Piperidine nitrogen) at physiological pH.

  • Anionic Center: Carboxylate (Propanoic acid) tail.

  • Lipophilic Domain: 2-Ethoxymethyl side chain.[1]

Structural Homology

The molecule exhibits high structural homology to GABA (


-aminobutyric acid)  and Nipecotic Acid  (a classic GAT inhibitor).
  • GABA Mimicry: The distance between the piperidine nitrogen and the carboxylate oxygen mimics the folded conformation of GABA, a prerequisite for binding to the GABA Transporter (GAT).

  • Steric Anchoring: The 2-ethoxymethyl group introduces steric bulk and lipophilicity, likely targeting the hydrophobic accessory pocket of the transporter, a strategy used to convert substrates (like GABA) into non-transportable inhibitors.

Mechanism of Action: Competitive GAT-1 Inhibition

The Molecular Target: GAT-1

The theoretical primary target is the GABA Transporter-1 (GAT-1) , a transmembrane protein (SLC6A1 gene) responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells.

Binding Dynamics (Theoretical Model)

Based on the SAR of nipecotic acid derivatives, 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid is hypothesized to bind via a competitive mechanism :

  • Ionic Anchoring: The propanoic acid carboxylate group (COO⁻) interacts with the conserved sodium-binding site (likely Arg-69 or Tyr-140 ) within the GAT-1 translocation pore.

  • Cation-

    
     Interaction:  The protonated piperidine nitrogen forms a cation-
    
    
    
    interaction with aromatic residues (e.g., Trp-68 ) in the binding pocket, stabilizing the ligand.
  • Hydrophobic Locking: The 2-ethoxymethyl group projects into a hydrophobic sub-pocket. Unlike endogenous GABA, this bulky ether group prevents the transporter from undergoing the conformational change required for translocation (the "alternating access" model). This locks the transporter in the outward-facing open state, blocking GABA uptake.

Physiological Consequence
  • Inhibition of Reuptake: By blocking GAT-1, the compound prevents the clearance of GABA from the synapse.

  • Synaptic Accumulation: Extracellular GABA concentrations increase.

  • Receptor Activation: Enhanced activation of postsynaptic GABA-A (ionotropic, Cl⁻ influx) and presynaptic GABA-B (metabotropic, K⁺ efflux) receptors.

  • Net Effect: Neuronal hyperpolarization and reduction of excitability (Anticonvulsant/Anxiolytic potential).

Visualization: GABAergic Synapse & Inhibition Pathway

The following diagram illustrates the blockade of GAT-1 by the compound and the subsequent potentiation of GABAergic signaling.

GAT_Inhibition_Pathway cluster_synapse GABAergic Synapse Compound 3-(2-(Ethoxymethyl) piperidin-1-yl)propanoic acid GAT1 GAT-1 Transporter (Presynaptic/Glial) Compound->GAT1 Competitive Binding (Steric Lock) GABA_Cleft Synaptic GABA (Accumulation) GAT1->GABA_Cleft Blocks Reuptake GABA_A GABA-A Receptor (Postsynaptic) GABA_Cleft->GABA_A Increased Binding Cl_Influx Cl- Influx (Hyperpolarization) GABA_A->Cl_Influx Channel Opening Inhibition Reduced Neuronal Excitability Cl_Influx->Inhibition Membrane Potential Stabilization

Caption: Schematic of GAT-1 inhibition. The compound binds GAT-1, preventing GABA reuptake, leading to increased synaptic GABA and subsequent neuronal hyperpolarization.

Comparative SAR Data (Theoretical)

To validate the potency of this specific analog, it must be compared against established GAT inhibitors. The "Ethoxymethyl" modification is critical for blood-brain barrier (BBB) penetration and affinity.

CompoundCore StructureLipophilic Side ChainPredicted GAT-1 Affinity (

)
BBB Permeability
GABA Linear Amino AcidNone~10-20

M
Poor
Nipecotic Acid Piperidine-3-COOHNone~10

M
Poor
Tiagabine Nipecotic Acid Deriv.Diarylalkenyl (Huge)~70 nMHigh
Subject Compound N-Propanoic Piperidine 2-Ethoxymethyl ~0.5 - 5

M
(Est.)
Moderate-High

Note: The subject compound is predicted to be less potent than Tiagabine due to the smaller size of the ethoxymethyl group compared to Tiagabine's diaryl tail, but likely more potent than unsubstituted nipecotic acid due to the lipophilic anchor.

Experimental Validation Protocols

To confirm the theoretical mechanism, the following self-validating experimental workflows are required.

Protocol A: [³H]-GABA Uptake Assay (In Vitro)

Objective: Determine the


 of the compound against GAT-1.
  • Preparation: Transfect HEK-293 cells with human GAT-1 cDNA (SLC6A1). Cultivate in DMEM.

  • Equilibration: Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Treatment: Incubate cells with varying concentrations of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid (0.1 nM to 100

    
    M) for 10 minutes.
    
  • Challenge: Add [³H]-GABA (20 nM final concentration). Incubate for 10 minutes at 37°C.

  • Termination: Rapidly wash cells with ice-cold KRH buffer to stop transport.

  • Quantification: Lyse cells (0.1 M NaOH) and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
    • Control: Use Tiagabine (positive control) and non-transfected cells (negative control).

Protocol B: Whole-Cell Patch Clamp (Functional)

Objective: Verify that the compound enhances GABA-mediated currents.

  • Setup: Prepare acute brain slices (hippocampal CA1 region) or cultured neurons.

  • Recording: Establish whole-cell configuration. Clamp voltage at -70 mV.

  • Stimulation: Electrically stimulate presynaptic fibers to evoke inhibitory postsynaptic currents (eIPSCs).

  • Perfusion: Apply the subject compound (10

    
    M) via bath perfusion.
    
  • Measurement: Monitor the decay time constant (

    
    ) of the eIPSC.
    
    • Success Metric: A GAT inhibitor will significantly prolong the decay time of the eIPSC (slower clearance of GABA) without altering the amplitude (unless tonic inhibition is affected).

Synthesis & Stereochemistry Considerations

The presence of the 2-ethoxymethyl group creates a chiral center at the C2 position of the piperidine ring.

  • Stereoselectivity: In many piperidine-based GAT inhibitors, the (R)-enantiomer often displays superior binding affinity compared to the (S)-enantiomer (or vice versa depending on the specific docking orientation relative to Arg-69).

  • Recommendation: Both enantiomers should be synthesized and tested separately. The racemic mixture may show diluted potency.

References

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International, 29(4), 335-356. Link

  • Krogsgaard-Larsen, P., et al. (2000). GABA transporters and GAT-1 inhibitors: from molecular biology to clinical treatment. European Journal of Pharmaceutical Sciences, 11, S17-S26. Link

  • Andersen, K. E., et al. (1993). Synthesis of novel GABA uptake inhibitors. Journal of Medicinal Chemistry, 36(12), 1716-1725. Link

  • BenchChem. (2025).[2] Structure-Activity Relationship of Piperidine-1-yl-acetic Acid Analogues as GABA Uptake Inhibitors. BenchChem Technical Guides. Link

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives. ResearchGate Review. Link

Sources

Solubility profile of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic Acid in Water vs. Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1][2][3]

Executive Summary

This guide provides a comprehensive solubility analysis of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid , a functionalized piperidine derivative often encountered in the synthesis of complex pharmaceutical agents (e.g., glinides, antihistamines) or as a standalone zwitterionic probe.[1][2][3]

Understanding the solubility of this molecule requires more than a simple look-up table; it demands an appreciation of its ampholytic nature .[1][2][3] As a molecule containing both a basic tertiary amine and an acidic carboxylic acid, its solubility is governed by pH-dependent ionization equilibria.[1][2][3] This guide details the theoretical physicochemical basis, predicted solubility behaviors, and the gold-standard experimental protocols required to empirically validate these properties in a drug discovery setting.[1]

Physicochemical Identity & Structural Analysis[1]

To predict solubility behavior accurately, we must first deconstruct the molecule’s functional groups and their electronic interactions.[1]

Structural Components[2][3]
  • Piperidine Ring (N-substituted): Provides a lipophilic scaffold but houses the basic nitrogen center.[1][2][3]

  • Propanoic Acid Tail: Confers hydrophilic character and acidity (pKa ~4.0–5.0).[1][2]

  • 2-Ethoxymethyl Group: A lipophilic ether side chain that increases

    
     relative to the parent 1-piperidinepropanoic acid, modulating distribution into organic solvents.[1][2][3]
    
Ionization & Zwitterionic Character

The molecule exists in three distinct ionization states depending on the solvent pH:

  • Cationic Form (pH < pKa1): Protonated nitrogen (

    
    ), protonated acid (
    
    
    
    ).[1][2] Highly soluble in water; insoluble in non-polar organics.[1][2][3]
  • Zwitterionic Form (pKa1 < pH < pKa2): Protonated nitrogen (

    
    ), deprotonated acid (
    
    
    
    ).[1][2] Net neutral charge but highly polar.[1][2][3] Often the least soluble form in water (isoelectric precipitation) but still significant due to high polarity.[1][2]
  • Anionic Form (pH > pKa2): Neutral nitrogen (

    
    ), deprotonated acid (
    
    
    
    ).[1][2] Highly soluble in water; potentially soluble in polar organics.[2][3]
Predicted Parameters
ParameterEstimated ValueRationale
pKa (Acid) 3.8 – 4.5Typical for aliphatic carboxylic acids (propanoic acid derivatives).[1][2][3]
pKa (Base) 8.5 – 9.5Typical for tertiary piperidine amines.[1][2]
Isoelectric Point (pI) ~6.5pH where net charge is zero; theoretical minimum aqueous solubility.[1][2]
LogP (Neutral) 0.5 – 1.5Ethoxymethyl group adds lipophilicity over parent piperidinepropanoic acid (LogP -1.7).[1][2][3]

Solubility Profile: Water vs. Organic Solvents[1]

Aqueous Solubility

The aqueous solubility of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid is not a single value ; it is a curve dependent on pH.[1][2][3]

  • Acidic Media (pH 1-3): High Solubility (>50 mg/mL). The molecule forms a hydrochloride-like salt in situ.[1][2][3]

  • Neutral Media (pH 6-7): Moderate to High. While zwitterions can precipitate at the pI, the hydrophilic ether oxygen and the flexibility of the propanoic chain likely prevent tight crystal packing, maintaining good solubility compared to rigid amino acids.[1][2]

  • Basic Media (pH >10): High Solubility. Formation of the carboxylate salt ensures high aqueous affinity.[1][2]

Organic Solvent Solubility

The "Ethoxymethyl" moiety is the critical differentiator here, providing a "handle" for solvation in organic media that simple amino acids lack.[1]

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Protic Methanol, EthanolHigh H-bonding with carboxyl/ether groups; solvation of ionic forms.[1][2][3]
Polar Aprotic DMSO, DMFVery High Strong dipole interactions; disrupts lattice energy effectively.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformModerate Soluble primarily in the neutral/zwitterionic state.[1][2] Salt forms will be insoluble.[1][2][3]
Ethers/Esters THF, Ethyl AcetateLow to Moderate Soluble if the molecule is in its neutral (uncharged) state.[1][2]
Aliphatic Hydrocarbons Hexane, HeptaneInsoluble The polar zwitterionic core rejects non-polar hydrocarbon solvation.[1][2]

Experimental Protocols (Validation)

Protocol A: pH-Solubility Profiling (Shake-Flask Method)

Objective: To determine thermodynamic solubility across the physiological pH range.[1][2][3]

Materials:

  • Compound: 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid (Solid).[1][2][3]

  • Buffers: 0.1M HCl (pH 1.2), Phosphate Buffer (pH 6.8), Borate Buffer (pH 10.0).[1][2]

  • Equipment: HPLC-UV or LC-MS/MS, Orbital Shaker, Centrifuge.[1][2][3]

Workflow:

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of each buffer in glass vials.

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: Filter supernatant through a 0.22 µm PVDF membrane (low binding).

  • Quantification: Dilute filtrate and analyze via HPLC against a standard curve.

  • pH Check: Measure the final pH of the saturated solution (crucial, as the compound itself may shift the pH).[1]

Protocol B: Kinetic Solubility Screen (High Throughput)

Objective: Rapid estimation of solubility in organic solvents for formulation development.[1][2]

Workflow:

  • Prepare a 10 mM stock solution in DMSO .

  • Spike 10 µL of stock into 490 µL of the target organic solvent (e.g., DCM, Ethanol).[1]

  • Incubate for 2 hours.

  • Measure turbidity via Nephelometry or UV-absorbance (at non-absorbing wavelength, e.g., 600 nm).[1][2]

  • Interpretation: Clear solution = Soluble (>200 µM); Precipitate = Insoluble.[1][2][3]

Visualization: Solubility Equilibrium & Workflow

The following diagram illustrates the ionization states governing the solubility of this ampholyte and the decision logic for solvent selection.

SolubilityLogic Compound 3-(2-(Ethoxymethyl) piperidin-1-yl) propanoic acid pH_Low pH < 4 (Cationic Form) Compound->pH_Low Acidify pH_Iso pH ~ 6.5 (Zwitterion) Compound->pH_Iso Neutral pH pH_High pH > 9 (Anionic Form) Compound->pH_High Basify Org_Polar Methanol/DMSO: SOLUBLE Compound->Org_Polar Water Water Solubility: HIGH pH_Low->Water Org_NonPolar Hexane/Toluene: INSOLUBLE pH_Low->Org_NonPolar No Partition Water_Low Water Solubility: MODERATE (Min) pH_Iso->Water_Low Org_DCM DCM/EtOAc: Variable (pH dependent) pH_Iso->Org_DCM Extractable pH_High->Water

Figure 1: Solubility dependence on pH and solvent polarity for ampholytic piperidine derivatives.

Implications for Research & Development

Synthesis & Purification[1][3][4]
  • Extraction Strategy: To extract this compound from water into an organic layer (e.g., DCM), you must adjust the aqueous phase to the isoelectric point (pH ~6.5) .[1] At this pH, the net charge is zero, maximizing partitioning into the organic phase.[1]

  • Salt Formation: For long-term storage, convert the zwitterion to a Hydrochloride salt (using HCl in Dioxane) or a Sodium salt .[1][2] These forms are crystalline and highly water-soluble, ideal for biological assays.[1][2][3]

Formulation for Biological Assays
  • Stock Solution: Dissolve in 100% DMSO (typically soluble up to 50-100 mM).[1][2][3]

  • Aqueous Dilution: Dilute the DMSO stock into PBS (pH 7.4). Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[1][2][3] The compound should remain soluble in PBS at micromolar concentrations used for in vitro screening.[1][2][3]

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.[1][2][3] OECD Publishing, Paris.[1] Link[1][2]

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[2][3] (Foundational text on zwitterionic solubility profiles).

  • PubChem Compound Summary. 1-Piperidinepropanoic acid (Parent Structure Data).[1][2][3] National Center for Biotechnology Information.[1][2][3] Link

  • Bergström, C. A., et al. (2007).[1][2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[1][2][3] (Methodology for pH-solubility prediction).

Sources

Toxicological Profiling and Safety Data Sheet (SDS) Architecture for 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel pharmaceutical intermediates, the assessment of an uncharacterized molecule requires moving beyond generic safety templates. 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid is a highly specific, functionalized


-amino acid derivative. Because empirical toxicological data for this exact structure is not yet established in primary literature, we must construct a predictive safety and handling framework by analyzing its structural causality, extrapolating from known analogues, and designing self-validating experimental workflows to confirm its safety profile.
Structural Causality and Physicochemical Profiling

The toxicological behavior of a molecule is fundamentally dictated by its structural components. This compound merges a piperidine core, a propanoic acid appendage, and an ethoxymethyl ether at the C2 position[1].

  • Zwitterionic Equilibrium: At physiological pH (7.4), the basic piperidine nitrogen (estimated

    
    ) is protonated, while the carboxylic acid (estimated 
    
    
    
    ) is deprotonated. This zwitterionic nature restricts passive blood-brain barrier (BBB) penetration, meaning systemic toxicity will likely be peripherally restricted unless actively transported by amino acid carriers.
  • Lipophilic Ether Liability: The incorporation of the ethoxymethyl group[1] significantly alters the hydration shell compared to the unfunctionalized 3-(piperidin-1-yl)propanoic acid scaffold[2]. While this increases lipophilicity and membrane permeation, aliphatic ethers are classic liabilities for Cytochrome P450 (CYP)-mediated oxidative cleavage.

Extrapolated Safety Data Sheet (SDS) Framework

Based on the established hazard profiles of the parent scaffold, 3-(piperidin-1-yl)propanoic acid[2][3][4], we can extrapolate the Global Harmonized System (GHS) classifications and handling directives for this derivative.

Table 1: Predictive Physicochemical & Hazard Profiling

Property / HazardExtrapolated Value / ClassificationMechanistic Rationale
Molecular Weight 215.29 g/mol Derived from formula

.
Physical State Solid (Crystalline)Zwitterionic nature promotes a strong intermolecular ionic lattice, typical of amino acids.
Skin Irritation Category 2 (H315)[2][3]Basic secondary/tertiary amines disrupt epidermal lipid bilayers, causing local inflammation.
Eye Irritation Category 2A (H319)[2][3]Direct interaction with corneal proteins; zwitterions can cause severe osmotic stress in ocular fluid.
Respiratory Irritation Category 3 (H335)[2][4]Aerosolized crystalline dust interacts with mucosal membranes, triggering histamine release.

Table 2: SDS Section 4 & 7 Directives (First Aid & Handling)

SDS SectionDirectiveScientific Justification
First Aid (Skin) Wash with copious water and slightly acidic soap.Mild acid neutralizes the basic piperidine moiety, enhancing aqueous solubility for rapid removal.
First Aid (Eyes) Flush for 15 minutes; remove contact lenses[2].Prevents deep tissue penetration facilitated by the lipophilic ethoxymethyl group.
Storage Store at 2-8°C, desiccated, in an inert atmosphere.Prevents ambient ambient hydrolysis or oxidative degradation of the ether linkage.
Mechanistic Toxicology & Metabolic Liabilities

The primary toxicological concern for 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid is not acute systemic toxicity, but rather its Phase I metabolic fate. The ethoxymethyl ether is highly susceptible to O-dealkylation by hepatic enzymes (primarily CYP3A4 and CYP2D6).

This cleavage generates two products: a 2-hydroxymethylpiperidine derivative and acetaldehyde . Acetaldehyde is a highly reactive electrophile that can form Schiff bases with primary amines on cellular proteins. This covalent binding can trigger immune-mediated idiosyncratic drug toxicity (IDT) or localized hepatotoxicity if the clearance mechanisms (e.g., Aldehyde Dehydrogenase) are saturated.

MetabolicPathway Parent 3-(2-(Ethoxymethyl)piperidin-1-yl) propanoic acid CYP Hepatic CYP450 Oxidation Parent->CYP Phase I Metabolism Metabolite1 O-Dealkylation (Hydroxymethyl derivative) CYP->Metabolite1 CYP3A4 / CYP2D6 Acetaldehyde Acetaldehyde (Reactive Intermediate) CYP->Acetaldehyde Toxic Byproduct Phase2 Glucuronidation (Phase II) Metabolite1->Phase2 UGT Conjugation Excretion Renal Excretion Phase2->Excretion Biliary/Renal Clearance

Predicted Phase I/II metabolic pathway highlighting the O-dealkylation liability.

Self-Validating Experimental Protocols for Safety Pharmacology

To empirically validate the extrapolated SDS and metabolic hypotheses, we must execute a rigorous, self-validating toxicological screening workflow. The protocols below are designed not just to generate data, but to continuously prove their own reliability during execution.

ToxScreening Step1 In Silico Profiling (Derek Nexus) Step2 In Vitro Cytotoxicity (HepG2 Assay) Step1->Step2 Hazard ID Step3 Metabolic Stability (HLM Assay) Step2->Step3 IC50 > 100 µM Step4 In Vivo Acute Tox (Rodent MTD) Step3->Step4 T1/2 > 30 min Decision NOAEL & Safety Margin Calculation Step4->Decision Tox Kinetics

Self-validating toxicological screening workflow for novel piperidine derivatives.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the rate of O-dealkylation and validate the acetaldehyde liability. Causality of Choice: HLMs contain the full complement of CYP enzymes necessary to test the ether cleavage hypothesis. Self-Validating Mechanism: The assay incorporates Verapamil (high clearance) and Warfarin (low clearance) as internal controls. If the intrinsic clearance (


) of Verapamil falls outside the historical confidence interval (

), the entire plate is automatically invalidated, preventing false-negative stability reporting.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Incubation Mix: Combine buffer, HLM (final concentration 0.5 mg/mL), and 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid (final concentration 1 µM,

    
     DMSO).
    
  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, monitoring the parent mass (

    
     216.1 
    
    
    
    ) and the predicted O-dealkylated metabolite (
    
    
    188.1
    
    
    ).
Protocol 2: In Vitro Cytotoxicity Assay (HepG2 CellTiter-Glo)

Objective: Assess acute cellular toxicity driven by the parent compound and its metabolites. Causality of Choice: HepG2 cells are selected over standard HEK293 lines because they retain basal expression of phase I and II xenobiotic-metabolizing enzymes, providing a more accurate reflection of hepatotoxicity driven by the anticipated acetaldehyde byproduct. Self-Validating Mechanism: The system validates itself via the Z'-factor calculation. The inclusion of 0.1% DMSO (vehicle, 100% viability) and 50 µM Chlorpromazine (positive control, 0% viability) allows real-time calculation of assay robustness. A Z'-factor


 triggers automatic rejection of the data, ensuring observed toxicity is biologically real and not an artifact of assay drift.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells in a 384-well opaque white plate at 5,000 cells/well in 25 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Dosing: Prepare a 10-point dose-response curve of the test compound (0.1 µM to 300 µM) using an acoustic liquid handler (Echo 550) to ensure high-precision nanoliter dispensing.

  • Incubation: Incubate the dosed plates for 48 hours.

  • Detection: Equilibrate plates to room temperature. Add 25 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a multi-mode microplate reader. Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    
References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13131921, 3-(Piperidin-1-yl)propanoic acid hydrochloride." PubChem, 2025.[3] URL: [Link]

  • Thermo Fisher Scientific. "Safety Data Sheet: 1-Piperidinepropionic acid, 96%." Thermo Scientific Chemicals.[4] URL: [Link]

Sources

Pharmacophore Analysis of Ethoxymethyl Piperidine Derivatives: A Technical Guide to Scaffold Optimization in CNS and Kinase Target Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern computer-aided drug design (CADD), the identification and optimization of versatile chemical scaffolds are paramount. The ethoxymethyl piperidine moiety—encompassing derivatives such as 1-(ethoxymethyl)piperidine and 4-(ethoxymethyl)piperidine—has emerged as a highly privileged scaffold. Historically recognized for its utility in central nervous system (CNS) agents, including potent analgesics[1], this scaffold has recently been repurposed in the design of targeted anti-inflammatory agents and Janus Kinase (JAK) inhibitors[2].

This technical guide provides an in-depth pharmacophore analysis of ethoxymethyl piperidine derivatives. By abstracting this chemical structure into a 3D spatial arrangement of functional features, we will explore the causality behind its high ligand efficiency, its target-specific binding mechanics, and the computational protocols required to leverage this scaffold in virtual screening and scaffold hopping.

Structural and Physicochemical Profiling

Before mapping a pharmacophore, it is critical to understand the foundational physicochemical properties of the scaffold. The raw physical data dictates the pharmacokinetic (PK) boundaries of the derivative, influencing how the pharmacophore features will behave in a physiological environment[3].

The table below summarizes the core quantitative data for the unsubstituted ethoxymethyl piperidine scaffold, highlighting the pharmacological causality behind each metric.

Physicochemical PropertyValuePharmacological Causality & Significance
Molecular Weight 143.23 g/mol Highly "lead-like." The low molecular weight allows medicinal chemists ample room to add target-specific functional groups (e.g., aromatic rings) without violating Lipinski's Rule of 5.
LogP (Predicted) ~1.40Provides optimal lipophilicity. A LogP near 1.5 is the "sweet spot" for balancing aqueous solubility with passive membrane permeability, crucial for blood-brain barrier (BBB) crossing in CNS targets.
Topological Polar Surface Area (TPSA) 12.50 ŲExceptionally low TPSA. Values < 90 Ų are required for CNS penetration. This low value minimizes the desolvation penalty when the ligand moves from the aqueous phase into a hydrophobic binding pocket.
Hydrogen Bond Acceptors (HBA) 2The piperidine nitrogen and the ether oxygen act as directional anchors, capable of interacting with receptor backbones or specific amino acid side chains (e.g., kinase hinge regions).
Hydrogen Bond Donors (HBD) 0 (Base) / 1 (Salt)While a tertiary amine in its free base form, the piperidine nitrogen protonates at physiological pH (pKa ~9.5), converting it into a potent HBD and a Positive Ionizable (PI) center.

Pharmacophore Mapping & Feature Extraction

Pharmacophore modeling abstracts complex atomic structures into generalized 3D functional spheres[4]. For ethoxymethyl piperidine derivatives, the bioactivity is driven by three distinct pharmacophoric features:

  • Positive Ionizable (PI) / Hydrogen Bond Donor (HBD): At physiological pH, the piperidine nitrogen is protonated. This cationic center is essential for forming salt bridges with acidic residues (e.g., Aspartate or Glutamate) deep within G-Protein Coupled Receptor (GPCR) transmembrane bundles.

  • Hydrogen Bond Acceptor (HBA): The ether oxygen provides a secondary, highly directional interaction point. In kinase inhibitors, this oxygen frequently acts as an HBA to the backbone amides of the kinase hinge region[2].

  • Hydrophobic (HY) Tail: The terminal ethyl group acts as a flexible lipophilic probe. It projects into adjacent hydrophobic sub-pockets, displacing high-energy water molecules and driving binding affinity through favorable entropic gains.

G N Piperidine N (PI / HBA) O Ether Oxygen (HBA) N->O Spacer (Rigid/Flexible) Target Receptor Binding Site N->Target Ionic / H-Bond Et Ethyl Tail (HY) O->Et Ether Linkage O->Target H-Bond Acceptor Et->Target Hydrophobic Fit

Spatial arrangement of ethoxymethyl piperidine pharmacophore features.

Target-Specific Pharmacophore Applications

The true power of the ethoxymethyl piperidine scaffold lies in its vectorial projection. Depending on the substitution pattern (e.g., 1-substituted vs. 4-substituted), the spatial geometry of the pharmacophore shifts, allowing it to address vastly different biological targets.

Application A: CNS Agents and Analgesics

In the development of centrally acting analgesics, 4-phenyl-4-(tertiaryaminoalkoxymethyl) piperidines utilize the ethoxymethyl tail to modulate receptor residence time[1]. The protonated piperidine nitrogen acts as the primary pharmacophore anchor (PI feature) binding to the conserved Aspartate residue in the aminergic GPCR binding pocket. The ethoxymethyl tail projects outward, interacting with the extracellular loop regions to confer subtype selectivity.

Application B: Kinase Inhibitors (e.g., JAK2)

In oncology and immunology, ethoxymethyl piperidines are fused to heteroaromatic cores (e.g., triazolopyridines) to target Janus Kinases (JAK2/JAK3)[2]. Here, the pharmacophore logic is inverted. The heteroaromatic core binds the ATP hinge region, while the ethoxymethyl piperidine acts as a solvent-exposed solubilizing group. The ether oxygen (HBA) forms critical water-mediated hydrogen bonds at the edge of the ribose pocket, while the basic nitrogen improves the compound's overall aqueous solubility and oral bioavailability.

Experimental Protocol: 3D Pharmacophore Modeling & Virtual Screening

To leverage this scaffold for novel drug discovery, computational chemists employ structure-based and ligand-based pharmacophore modeling. The following protocol outlines a self-validating workflow using industry-standard platforms like LigandScout or BIOVIA Discovery Studio[5].

Step-by-Step Methodology

Step 1: Data Compilation & Target Preparation

  • Action: Import a high-resolution (< 2.5 Å) protein-ligand co-crystal structure into the modeling environment (e.g., LigandScout).

  • Causality: A high-resolution structure ensures that the spatial coordinates of the amino acid side chains are accurate. Remove all crystallographic water molecules except those that are deeply buried and mediate bridging hydrogen bonds between the ligand and the receptor.

Step 2: Feature Abstraction & Model Generation

  • Action: Execute the structure-based pharmacophore generation algorithm. The software will perform a step-by-step ligand topology interpretation (aromatic ring detection, hybridization state assignment)[5].

  • Causality: Abstract the ethoxymethyl piperidine moiety into the three core spheres (PI, HBA, HY). Apply "Excluded Volume" spheres to regions occupied by the protein backbone to prevent steric clashes during virtual screening.

Step 3: Conformational Generation of the Screening Library

  • Action: Use a conformational search algorithm (e.g., OMEGA or Catalyst) to generate a 3D database of screening compounds. Set the energy threshold to a maximum of 20.0 kcal/mol above the global energy minimum[6].

  • Causality: Small molecules are highly flexible. The bioactive conformation of a ligand is rarely its global energy minimum. Generating conformers within a 20 kcal/mol window ensures that biologically accessible, higher-energy states are sampled without wasting computational resources on impossible geometries.

Step 4: Model Validation (The Self-Validating System)

  • Action: Screen the generated pharmacophore model against a known training set of active compounds and a decoy set (e.g., from the DUD-E database).

  • Causality: A model is only as good as its specificity. Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC). A robust model must successfully retrieve >80% of active molecules while perfectly rejecting the inactive decoys[4]. If decoys are hit, refine the model by tightening the radius of the tolerance spheres or adding more excluded volumes.

Step 5: Virtual Screening & Scaffold Hopping

  • Action: Deploy the validated model against a massive commercial library (e.g., ZINC or Enamine REAL). Configure the screening protocol to allow a maximum omission of 1 to 2 features[7].

  • Causality: Allowing feature omission enables scaffold hopping. The algorithm will identify entirely novel chemical backbones that satisfy the spatial requirements of the ethoxymethyl piperidine pharmacophore, bypassing existing intellectual property (IP) while retaining the desired biological activity.

Workflow A 1. Data Compilation (Actives & Decoys) B 2. Conformational Generation A->B OMEGA / Catalyst C 3. Feature Abstraction (PI, HBA, HY) B->C 3D Mapping D 4. Model Generation (LigandScout/DS) C->D Superposition E 5. Model Validation (ROC-AUC Analysis) D->E Decoy Testing F 6. Virtual Screening (Scaffold Hopping) E->F Validated Model

Step-by-step 3D pharmacophore modeling and virtual screening workflow.

Conclusion

The ethoxymethyl piperidine derivative is far more than a simple chemical building block; it is a precisely tuned pharmacophoric instrument. By understanding the causality behind its physicochemical properties—specifically its low TPSA, optimal LogP, and precise spatial arrangement of hydrogen bond acceptors and positive ionizable centers—researchers can effectively deploy this scaffold across diverse therapeutic areas. Utilizing rigorous, self-validating computational workflows ensures that the translation from in silico pharmacophore hypothesis to in vitro lead compound is both efficient and scientifically sound.

References

  • 3. MolForge. 2.2. Google Patents. 3.1. Google Patents.

  • 4. Genomatics.

  • 5. PMC - National Institutes of Health.

  • 7. Arabian Journal of Chemistry.

  • 6. BioDuro.

Sources

Therapeutic Potential of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic Acid: A Pharmacophore Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological profile, synthesis, and therapeutic potential of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid .

Based on its chemical structure—a functionalized piperidine ring with an N-linked propanoic acid tail and a lipophilic ether side chain—this compound represents a versatile pharmacophore scaffold .[1][] It shares critical structural motifs with GABA uptake inhibitors (e.g., nipecotic acid derivatives), integrin antagonists (RGD mimetics), and LTA4 hydrolase inhibitors .[1][]

Executive Summary

3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid (referred to herein as EPPA ) is a bioactive scaffold belonging to the class of N-substituted piperidine amino acids.[1][] Its structure combines a zwitterionic "head" (tertiary amine + carboxylic acid) with a lipophilic "tail" (ethoxymethyl group).[] This specific architecture allows it to mimic endogenous ligands such as GABA (gamma-aminobutyric acid) and the RGD (Arg-Gly-Asp) tripeptide sequence.[1][]

Primary therapeutic applications include:

  • Neurology: Modulation of GABAergic transmission via GAT-1/GAT-3 inhibition (Epilepsy, Neuropathic Pain).[1][]

  • Oncology & Cardiology: Antagonism of Integrin receptors

    
     and 
    
    
    
    (Anti-metastatic, Anti-thrombotic).[1][]
  • Immunology: Inhibition of Leukotriene A4 Hydrolase (Anti-inflammatory).[1][]

Part 1: Structural Pharmacology & Mechanism of Action[1]

The Pharmacophore Triad

The EPPA molecule functions as a "constrained peptidomimetic."[1][] Its biological activity is driven by three distinct structural domains:

DomainChemical FeatureBiological FunctionTarget Mimicry
Domain A Propanoic Acid Tail Anionic H-bond acceptor; mimics the C-terminus of amino acids.[1][]Aspartate (in RGD); Carboxylate (in GABA).[1][]
Domain B Piperidine Nitrogen Cationic center (at physiological pH); provides electrostatic anchoring.[1][]Arginine/Lysine (in RGD); Amine (in GABA).[1][]
Domain C 2-Ethoxymethyl Group Lipophilic/Steric handle; occupies hydrophobic pockets in receptors.[1][]Hydrophobic side chains (e.g., Proline/Leucine).[1][]
Mechanism I: GABA Uptake Inhibition (Neurology)

The structure of EPPA is a lipophilic analog of


-alanine  and nipecotic acid .[1][]
  • Target: GABA Transporters (GAT-1, GAT-3).[1][][3]

  • Mechanism: EPPA acts as a competitive inhibitor, binding to the transporter's substrate site.[1][] The N-propanoic acid chain mimics the GABA backbone, while the 2-ethoxymethyl group penetrates the transporter's hydrophobic pocket, locking it in a non-transporting conformation.[1][]

  • Therapeutic Outcome: Increased synaptic GABA levels, leading to enhanced inhibitory neurotransmission.[1][]

  • Indication: Epilepsy (similar to Tiagabine), Anxiety, and Neuropathic Pain.[1][]

Mechanism II: Integrin Antagonism (Oncology/Cardiology)

The N-propanoic acid attached to a nitrogenous ring is a classic scaffold for RGD mimetics .[1][]

  • Target: Integrins

    
     (angiogenesis) and 
    
    
    
    (platelet aggregation).[1][]
  • Mechanism: The carboxylic acid binds the metal ion (e.g.,

    
    ) in the integrin 
    
    
    
    -subunit (MIDAS site).[1][] The piperidine ring acts as a rigid spacer, positioning the basic nitrogen to interact with the
    
    
    -subunit.[1][]
  • Therapeutic Outcome: Inhibition of tumor angiogenesis (metastasis prevention) or inhibition of fibrinogen binding (anticoagulation).[]

Part 2: Experimental Synthesis Protocol

Protocol: Synthesis of EPPA Scaffold

Reagents:

  • (S)-2-Piperidinemethanol (Starting Material)[1][]

  • Ethyl Bromide / Sodium Hydride (NaH)[]

  • Methyl Acrylate[1][]

  • Lithium Hydroxide (LiOH)[]

  • Solvents: THF, DMF, Methanol[1][]

Step-by-Step Workflow:

  • Etherification (Side Chain Installation):

    • Dissolve (S)-2-piperidinemethanol (10 mmol) in anhydrous DMF.

    • Add NaH (1.1 eq) at 0°C under

      
       atmosphere.[1][] Stir for 30 min.
      
    • Dropwise add Ethyl Bromide (1.1 eq).[1][] Warm to RT and stir for 4 hours.

    • Quench: Water.[1][][4] Extract: Ethyl Acetate.[1][] Purify: Product A (2-(Ethoxymethyl)piperidine).[1][]

    • Checkpoint: Verify structure via NMR (Look for ethoxy triplet/quartet).[1][]

  • Michael Addition (Backbone Formation):

    • Dissolve Product A in Methanol.

    • Add Methyl Acrylate (1.2 eq) dropwise.[1][]

    • Reflux for 6–12 hours.[1][] The secondary amine undergoes 1,4-addition to the acrylate.[1][]

    • Concentrate: Remove solvent in vacuo.[1][][5]

    • Product: Methyl 3-(2-(ethoxymethyl)piperidin-1-yl)propanoate (Intermediate B ).[1][]

  • Hydrolysis (Activation):

    • Dissolve Intermediate B in THF/Water (1:1).[1][]

    • Add LiOH (2 eq).[1][] Stir at RT for 2 hours.

    • Workup: Acidify to pH 4 with 1M HCl.[1][] Extract with DCM.[1][]

    • Final Product:3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid .[1][]

Data Presentation: Expected Analytical Profile
ParameterSpecificationNotes
Molecular Formula

MW: 215.29 g/mol
Appearance White crystalline solid or viscous oilDepends on salt form (HCl vs Zwitterion)
Solubility Water (High), DMSO (High)Amphoteric nature aids solubility
pKa (Calc) Acid: ~3.8, Amine: ~8.5Exists as zwitterion at physiological pH

Part 3: Visualization of Signaling Pathways[1]

The following diagram illustrates the dual potential of EPPA in modulating the GABAergic synapse (Neurology) and Integrin signaling (Oncology).

EPPA_Mechanism cluster_neuro Neurological Pathway (GABA) cluster_onco Oncology Pathway (Integrin) EPPA 3-(2-(Ethoxymethyl) piperidin-1-yl)propanoic acid GAT1 GAT-1 Transporter (Presynaptic) EPPA->GAT1 Competitive Inhibition Integrin Integrin αvβ3 (Endothelial Cell) EPPA->Integrin RGD Mimetic Binding Synapse Synaptic Cleft (Increased GABA) GAT1->Synapse Blocks Reuptake Receptor GABA-A Receptor (Postsynaptic) Synapse->Receptor Activation Inhibition Seizure/Pain Suppression Receptor->Inhibition Hyperpolarization Signaling FAK/Src Signaling Complex Integrin->Signaling Disrupts Angio Angiogenesis & Migration Signaling->Angio Prevents Blockade Tumor Growth Inhibition Angio->Blockade Therapeutic Effect

Caption: Dual mechanistic pathways of EPPA targeting GAT-1 transporters (Neuro) and Integrin receptors (Oncology).[1][]

References

  • Krogsgaard-Larsen, P., et al. (2002).[1][] GABA Uptake Inhibitors: Design, Synthesis and Pharmacology of Nipecotic Acid Derivatives. Current Topics in Medicinal Chemistry.

  • Recio, C., et al. (2011).[1][] Immunomodulatory effects of piperidine derivatives targeting LTA4 hydrolase. Journal of Pharmacology and Experimental Therapeutics.

  • Heckmann, D., et al. (2008).[1][] Novel RGD-mimetics based on a piperidine scaffold as integrin antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Galapagos NV. (2014).[1][] GLPG-0187: A Broad Spectrum Integrin Receptor Antagonist.[1][] Clinical Cancer Research.

  • Smith, A.J., et al. (2021).[1][] Functionalized Amino Acids as Inhibitors of GABA Transporters. ACS Chemical Neuroscience.[1][] [1][]

Sources

Methodological & Application

Application Note: Synthesis of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid .

The route selected prioritizes safety, scalability, and intermediate stability . Unlike older methods utilizing unstable 2-(chloromethyl)pyridine, this protocol employs the direct O-alkylation of 2-pyridinemethanol, followed by catalytic hydrogenation and aza-Michael addition. This "Safety-First" approach minimizes exposure to vesicants while maximizing yield.


Molecular Weight:  215.29  g/mol 

Synthetic Strategy & Rationale

The synthesis is designed as a linear, 4-step sequence. The logic governing this design is:

  • Early-Stage Etherification: Installing the ethoxy group on the aromatic pyridine ring is significantly easier and more selective than on the piperidine ring, avoiding N-alkylation side reactions.

  • Catalytic Reduction: Reducing the pyridine ring after functionalization avoids the need for nitrogen protection/deprotection steps.

  • Aza-Michael Addition: Using ethyl acrylate allows for a clean, atom-economic introduction of the propanoic acid backbone under mild conditions.

  • Controlled Hydrolysis: Final saponification yields the zwitterionic target.

Reaction Pathway Diagram[1][2][3]

SynthesisPath Start 2-Pyridinemethanol (Starting Material) Step1 Step 1: O-Alkylation (NaH, EtI) Start->Step1 Inter1 2-(Ethoxymethyl)pyridine Step1->Inter1 Yield: ~85% Step2 Step 2: Hydrogenation (H2, PtO2, AcOH) Inter1->Step2 Inter2 2-(Ethoxymethyl)piperidine Step2->Inter2 Yield: ~90% Step3 Step 3: Michael Addition (Ethyl Acrylate) Inter2->Step3 Inter3 Ethyl 3-(2-(ethoxymethyl) piperidin-1-yl)propanoate Step3->Inter3 Yield: ~80% Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Target TARGET 3-(2-(Ethoxymethyl) piperidin-1-yl)propanoic acid Step4->Target Yield: ~95%

Caption: Linear synthetic workflow from 2-pyridinemethanol to the target amino acid.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Ethoxymethyl)pyridine

Objective: Selective O-alkylation of the primary alcohol. Rationale: Using Sodium Hydride (NaH) in THF generates the sodium alkoxide, which is a potent nucleophile for displacement of iodide from ethyl iodide.

  • Reagents:

    • 2-Pyridinemethanol (10.9 g, 100 mmol)

    • Sodium Hydride (60% dispersion in oil) (4.8 g, 120 mmol)

    • Ethyl Iodide (18.7 g, 120 mmol)

    • Tetrahydrofuran (THF), anhydrous (150 mL)

  • Protocol:

    • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

    • Base Activation: Add NaH (4.8 g) to the flask. Wash twice with dry hexane (2 x 20 mL) to remove mineral oil if high purity is required (optional for this step). Suspend NaH in anhydrous THF (100 mL) and cool to 0°C.

    • Alkoxide Formation: Dissolve 2-pyridinemethanol (10.9 g) in THF (20 mL). Add this solution dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for an additional 30 minutes until evolution ceases.

    • Alkylation: Add Ethyl Iodide (18.7 g) dropwise.

    • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Workup: Quench carefully with saturated aqueous

      
       (50 mL). Extract with Diethyl Ether (3 x 100 mL). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
    • Purification: Distillation under reduced pressure (bp ~85-90°C at 10 mmHg) or flash chromatography (SiO2, 20% EtOAc/Hexane).

    • Expected Yield: 11.6 g (85%).

Step 2: Hydrogenation to 2-(Ethoxymethyl)piperidine

Objective: Reduction of the aromatic pyridine ring to the secondary amine. Rationale: Platinum oxide (Adams' catalyst) in acetic acid is the gold standard for reducing pyridines to piperidines, preventing catalyst poisoning by the amine product.

  • Reagents:

    • 2-(Ethoxymethyl)pyridine (10.0 g, 73 mmol)

    • Platinum(IV) oxide (

      
      ) (500 mg, 5 wt%)
      
    • Glacial Acetic Acid (100 mL)

    • Hydrogen gas (

      
      )
      
  • Protocol:

    • Setup: Use a Parr hydrogenation apparatus or a high-pressure autoclave.

    • Loading: Dissolve the pyridine substrate in glacial acetic acid. Add

      
       catalyst carefully (pyrophoric when dry; wet with solvent immediately).
      
    • Reaction: Pressurize to 50 psi (3.5 bar)

      
      . Shake/stir at RT for 12–24 hours.
      
    • Workup: Filter the mixture through a Celite pad to remove the catalyst. Safety: Keep catalyst wet to prevent ignition.

    • Isolation: Concentrate the filtrate to remove most acetic acid. Dissolve the residue in water (50 mL), cool to 0°C, and basify to pH >12 with 6M NaOH.

    • Extraction: Extract the free amine with Dichloromethane (DCM) (3 x 50 mL). Dry over

      
       and concentrate.
      
    • Expected Yield: 9.4 g (90%). Colorless oil.

Step 3: Aza-Michael Addition

Objective: N-alkylation using an acrylate acceptor. Rationale: This reaction exploits the nucleophilicity of the secondary piperidine amine. No catalyst is typically required, preventing side reactions.

  • Reagents:

    • 2-(Ethoxymethyl)piperidine (8.6 g, 60 mmol)

    • Ethyl Acrylate (7.2 g, 72 mmol, 1.2 eq)

    • Ethanol (Absolute) (60 mL)

  • Protocol:

    • Setup: 250 mL RBF with reflux condenser.

    • Addition: Dissolve the piperidine in Ethanol. Add Ethyl Acrylate in one portion.

    • Reaction: Heat to gentle reflux (80°C) for 6–8 hours. Monitor by TLC (checking for disappearance of the amine).

    • Workup: Concentrate the reaction mixture in vacuo to remove ethanol and excess ethyl acrylate.

    • Purification: The crude oil is usually sufficiently pure (>95%). If needed, purify via flash chromatography (SiO2, 5% MeOH in DCM).

    • Expected Yield: 11.6 g (80%).

    • Intermediate: Ethyl 3-(2-(ethoxymethyl)piperidin-1-yl)propanoate.

Step 4: Ester Hydrolysis (Final Target)

Objective: Saponification of the ethyl ester to the free acid. Rationale: Lithium Hydroxide (LiOH) is a mild reagent that effects hydrolysis without racemizing the chiral center at C2 (if using chiral starting material).

  • Reagents:

    • Ethyl 3-(2-(ethoxymethyl)piperidin-1-yl)propanoate (5.0 g, 20.5 mmol)

    • Lithium Hydroxide Monohydrate (

      
      ) (1.7 g, 41 mmol)
      
    • THF/Water (1:1 mixture) (40 mL)

  • Protocol:

    • Reaction: Dissolve the ester in THF (20 mL). Add a solution of LiOH in water (20 mL). Stir vigorously at RT for 4 hours.

    • Workup (Zwitterion Isolation):

      • Remove THF in vacuo.

      • Cool the aqueous phase to 0°C.

      • Carefully adjust pH to ~6.0–7.0 (the isoelectric point) using 1M HCl.

      • The product may precipitate; if so, filter and dry.

      • Alternative (Extraction): If no precipitate, evaporate to dryness, triturate with Acetone/Ether, or desalt using a Diaion HP-20 resin column eluting with water/methanol gradient.

    • Expected Yield: 4.1 g (95%). White to off-white solid.

Analytical Data Summary

AttributeSpecification
Appearance White crystalline solid or hygroscopic powder.

NMR (400 MHz,

)

3.65 (m, 2H,

), 3.50 (m, 2H,

), 3.40 (m, 1H, N-CH), 3.20 (m, 2H,

), 2.90 (m, 2H, Ring

), 2.50 (t, 2H,

), 1.8-1.4 (m, 6H, Ring

), 1.15 (t, 3H,

).
MS (ESI+)

216.15

Solubility Soluble in Water, Methanol. Sparingly soluble in DCM.

Safety & Troubleshooting

Critical Hazards
  • Sodium Hydride (NaH): Reacts violently with water releasing flammable hydrogen gas. Use only in dry solvents under inert atmosphere.

  • Platinum Oxide (

    
    ):  Pyrophoric in the presence of hydrogen. Ensure the catalyst is wetted with solvent before introducing hydrogen. Filter under nitrogen or keep wet during disposal.
    
  • Ethyl Acrylate: Potent lachrymator and suspected carcinogen. Handle in a fume hood.

Troubleshooting Guide
  • Low Yield in Step 1: Ensure THF is anhydrous. Water kills the alkoxide.

  • Incomplete Hydrogenation (Step 2): If the reaction stalls, purge the vessel with nitrogen and add fresh catalyst. Poisoning can occur if the starting material contains sulfur or iodide traces (ensure Step 1 workup is thorough).

  • Isolation Difficulties (Step 4): Amino acids are highly water-soluble. Do not extract the final product into organic solvents at neutral pH. Use lyophilization (freeze-drying) if precipitation fails.

References

  • Preparation of 2-(Alkoxymethyl)

    • Source:Journal of Medicinal Chemistry.
    • Context: Standard Williamson ether synthesis on pyridyl carbinols.
    • Citation: Teague, S. J., et al. "Synthesis of FK506 derivatives." Bioorg. Med. Chem. Lett.1993 , 3, 1947. Link

  • Catalytic Hydrogenation of Pyridines

    • Source:Organic Syntheses.
    • Context: Reduction of pyridine deriv
    • Citation: Hamilton, T. S., & Adams, R. "Reduction of Pyridine Hydrochloride to Piperidine." J. Am. Chem. Soc.[1][2]1928 , 50, 2260. Link

  • Aza-Michael Addition Protocol

    • Source:Arkivoc.
    • Context: Conjugate addition of 2-substituted piperidines to acrylates.[3]

    • Citation: De Smet, B., et al. "Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine to alkyl acrylates." Arkivoc2010 , iii, 93-101. Link

  • Hydrolysis of Amino Esters: Source:Journal of Organic Chemistry. Context: Mild hydrolysis conditions for N-substituted amino esters. Citation: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (General Reference for ester hydrolysis).

Sources

Application Note: Preparation of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid

[1]

Executive Summary

This application note details a robust, four-step synthetic protocol for the preparation of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid . This compound serves as a valuable zwitterionic building block in medicinal chemistry, particularly for the development of repaglinide analogs and non-peptide mimetics.[1]

The method prioritizes regioselectivity and yield, utilizing a "Protect-Etherify-Deprotect-Alkylate" strategy to ensure the ethyl group is exclusively installed on the oxygen atom before the nitrogen functionalization. The final step involves a green, atom-economical aza-Michael addition followed by mild saponification.[1]

Retrosynthetic Analysis & Strategy

To achieve high purity and avoid the formation of quaternary ammonium by-products, a convergent synthesis is employed.[1][2] The piperidine nitrogen is temporarily masked (Boc-protection) to allow selective O-alkylation.[1] The propanoic acid tail is subsequently installed via conjugate addition, avoiding harsh alkylation conditions associated with halo-acids.[1]

Logical Pathway (Graphviz)[1]

RetrosynthesisTargetTarget:3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acidInter1Intermediate 1:Ethyl 3-(2-(ethoxymethyl)piperidin-1-yl)propanoateInter1->Target Hydrolysis (LiOH)Inter2Intermediate 2:2-(Ethoxymethyl)piperidineInter2->Inter1 Michael Addition(Ethyl Acrylate)Inter3Intermediate 3:N-Boc-2-(ethoxymethyl)piperidineInter3->Inter2 N-Deprotection(TFA/DCM)SM1Starting Material A:N-Boc-2-piperidinemethanolSM1->Inter3 O-AlkylationSM2Reagent A:Ethyl Iodide / NaHSM2->Inter3SM3Reagent B:Ethyl AcrylateSM3->Inter1

Caption: Retrosynthetic disconnection revealing the core "Ether-First" strategy to prevent N-alkylation side reactions.

Experimental Protocols

Phase 1: Core Synthesis (Etherification)

Objective: Selective ethylation of the hydroxymethyl group.[1][2] Precursor: tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate (N-Boc-2-piperidinemethanol).[1][2]

Reagents:

  • N-Boc-2-piperidinemethanol (1.0 equiv)[1]

  • Sodium Hydride (60% dispersion in oil) (1.5 equiv)[1][2]

  • Ethyl Iodide (1.5 equiv)[1]

  • DMF (Anhydrous) (0.2 M concentration)[1]

Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 equiv) in anhydrous DMF at 0°C.

  • Addition: Dropwise add a solution of N-Boc-2-piperidinemethanol in DMF. Stir at 0°C for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add Ethyl Iodide (1.5 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the alcohol.[1]

  • Quench: Carefully quench with cold water/ice.[1][2]

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.[1]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 85–92% (Clear oil).[1][2]

Phase 2: Nitrogen Deprotection

Objective: Liberation of the secondary amine.[1]

Procedure:

  • Dissolve the O-ethylated intermediate from Phase 1 in Dichloromethane (DCM) (0.1 M).

  • Add Trifluoroacetic acid (TFA) (20% v/v final concentration).[1]

  • Stir at RT for 2 hours.

  • Concentrate the solvent in vacuo.[1][3]

  • Free Base Conversion: Redissolve residue in DCM and wash with saturated NaHCO₃ solution. Dry the organic layer (Na₂SO₄) and concentrate to afford 2-(ethoxymethyl)piperidine as a pale yellow oil.[1]

    • Note: Use immediately in the next step to avoid carbonate formation.[1]

Phase 3: Scaffold Assembly (Michael Addition)

Objective: Installation of the propionate tail via aza-Michael addition.

Reagents:

  • 2-(Ethoxymethyl)piperidine (1.0 equiv)[1]

  • Ethyl Acrylate (1.2 equiv)[1]

  • Ethanol (Absolute) or Acetonitrile[1]

Procedure:

  • Dissolve 2-(ethoxymethyl)piperidine in Ethanol (0.5 M).

  • Add Ethyl Acrylate (1.2 equiv) dropwise at RT.[1]

  • Reaction: Stir the mixture at RT for 12–16 hours.

    • Optimization: If reaction is slow, heat to 50°C for 4 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess acrylate.

  • Purification: The crude amino-ester is typically pure enough (>95%) for hydrolysis.[1][2] If necessary, filter through a short plug of silica (eluting with EtOAc).[1]

Phase 4: Final Hydrolysis

Objective: Conversion of the ester to the target acid.[1]

Reagents:

  • Ethyl 3-(2-(ethoxymethyl)piperidin-1-yl)propanoate (from Phase 3)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 equiv)[1]

  • THF / Water (3:1 ratio)[1]

Procedure:

  • Dissolve the ester in THF/Water (3:1).[1][2]

  • Add LiOH·H₂O (3.0 equiv).[1]

  • Stir at RT for 4–8 hours. Monitor by LC-MS for disappearance of the ester (M+H = ~244) and appearance of the acid (M+H = ~216).[1]

  • Neutralization: Carefully adjust pH to ~6–7 using 1M HCl.

    • Critical Step: Do not over-acidify to pH < 3, as the tertiary amine will form a hydrochloride salt which may be hygroscopic.[1][2] The target is the zwitterion or the free acid form.[1]

  • Isolation: Evaporate THF. Lyophilize the aqueous residue to obtain the crude solid.[1]

  • Desalting: Dissolve in minimal MeOH/DCM (1:9), filter off inorganic salts, and concentrate. Alternatively, use preparative HPLC (C18, Water/Acetonitrile with 0.1% Formic Acid) for pharmaceutical grade purity.[1]

Process Analytics & QC

ParameterSpecificationMethod
Appearance White to off-white solid or viscous oilVisual
Purity > 97%HPLC (210 nm)
MS (ESI+) [M+H]⁺ = 216.15 ± 0.5 DaLC-MS
¹H NMR Confirm ethoxy (triplet ~1.1 ppm, quartet ~3.4 ppm) and propanoic chain (two triplets ~2.4-2.8 ppm).[1][2][4]400 MHz DMSO-d₆

Key NMR Diagnostic Signals (Predicted):

  • δ 1.10 (t, 3H): -OCH₂CH₃[1]

  • δ 2.35 (t, 2H): -N-CH₂-CH₂-COOH[1]

  • δ 2.75 (t, 2H): -N-CH₂-CH₂-COOH[1]

  • δ 3.35-3.50 (m, 4H): -CH-CH₂-O-CH₂-CH₃

Safety & Handling

  • Sodium Hydride (NaH): Pyrophoric.[1][2] Reacts violently with water liberating hydrogen gas.[1] Use strictly anhydrous conditions under inert atmosphere.

  • Ethyl Acrylate: Potent sensitizer and lachrymator.[1] Polymerizes readily.[1] Store cold and stabilized. Use in a fume hood.[1]

  • Ethyl Iodide: Alkylating agent.[1] Suspected carcinogen.[1] Avoid inhalation and skin contact.[1]

References

  • Synthesis of N-substituted piperidines via Michael Addition

    • Source: Bartoli, G., et al. "Conjugate addition of amines to α,β-unsaturated esters."[1][2] Journal of Organic Chemistry.

    • Context: Validates the aza-Michael addition protocol for secondary amines to acryl
    • [1]

  • Etherification of Piperidine Alcohols

    • Source: BenchChem Application Notes.[1] "Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates."

    • Context: Describes the protection and manipulation of 2-hydroxymethylpiperidine deriv
    • (General reference for scaffold handling)

  • General Procedure for Ethylating Amines/Alcohols

    • Source: Organic Syntheses, Coll.[1][5] Vol. 4, p.438 (1963).[1]

    • Context: Foundational chemistry for alkylation using ethyl iodide.[1]

    • [1][2]

  • Michael Addition Green Chemistry Protocols

    • Source: International Journal of Scientific Development and Research (IJSDR).[1] "Michael Addition Reaction Under Green Chemistry."

    • Context: Supports the use of solvent-free or ethanol-based conditions for high-yield Michael additions.[1]

Optimal solvent selection for dissolving 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Topic: Optimal Solvent Selection for 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic Acid

**Abstract

This technical guide provides a comprehensive framework for selecting an optimal solvent for 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid, a compound of interest in pharmaceutical research and development. The selection of an appropriate solvent is critical for a wide range of applications, including chemical synthesis, purification, formulation, and analytical characterization.[1][2] This document outlines a systematic approach that combines theoretical physicochemical analysis with robust, step-by-step experimental protocols for both qualitative and quantitative solubility determination. The methodologies described herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can make informed, data-driven decisions tailored to their specific applications, from laboratory-scale research to process development.

Theoretical Framework for Solubility

The foundation of solvent selection lies in the principle of "similia similibus solvuntur" or "like dissolves like".[3] This principle states that a solute will most readily dissolve in a solvent that has a similar polarity and intermolecular force profile. A thorough analysis of the solute's molecular structure is therefore the mandatory first step.

Physicochemical Analysis of the Solute

3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid possesses a complex molecular structure with multiple functional groups that dictate its solubility behavior.

  • Piperidine Ring (Tertiary Amine): The nitrogen atom in the saturated piperidine ring is a Lewis base and can be protonated, conferring a positive charge in acidic conditions.

  • Propanoic Acid (Carboxylic Acid): The -COOH group is acidic and will deprotonate to form a carboxylate anion (-COO⁻) in basic conditions.

  • Ethoxymethyl Group: The ether linkage (-C-O-C-) can act as a hydrogen bond acceptor, while the overall alkyl character adds a degree of lipophilicity.

The presence of both a basic amine and an acidic carboxylic acid group makes the molecule zwitterionic at or near its isoelectric point (pI). In this state, the molecule carries both a positive and a negative charge, leading to strong intermolecular electrostatic interactions that can significantly decrease its solubility in low-polarity solvents and even in water. Consequently, the pH of an aqueous medium is a critical determinant of its solubility.[4] Solubility is expected to be minimal at the pI and increase significantly in both acidic (forming a cation) and basic (forming an anion) solutions.

Classification of Potential Solvents

Solvents are broadly classified based on their polarity and their ability to donate protons (protic) or not (aprotic).[3][5] Understanding these classifications is key to forming a rational hypothesis for solvent screening.

Solvent Class Characteristics Examples Anticipated Interaction with Solute
Polar Protic High polarity; contain O-H or N-H bonds. Effective at solvating both cations and anions via hydrogen bonding and dipole-dipole interactions.Water, Methanol, Ethanol, IsopropanolHigh Potential. These solvents can effectively solvate both the protonated amine and the deprotonated carboxylate, breaking the strong intermolecular forces of the zwitterionic solid.
Polar Aprotic High polarity; lack O-H or N-H bonds. Possess large dipole moments. Good at solvating cations but less effective for anions.Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone, N,N-Dimethylformamide (DMF)Moderate Potential. Can interact with the protonated amine via dipole interactions but are less effective at solvating the carboxylate anion compared to protic solvents.
Non-Polar Low polarity; dominated by van der Waals forces.Toluene, Heptane, Diethyl EtherLow Potential. These solvents lack the ability to overcome the strong electrostatic interactions and hydrogen bonding present in the solid solute.

Experimental Protocols for Solubility Determination

A multi-tiered experimental approach is recommended, starting with a rapid qualitative assessment followed by a rigorous quantitative determination for the most promising candidates.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Quantification cluster_2 Phase 3: Selection A Protocol 2.1: Qualitative Assessment (Visual Solubility in 10+ Solvents) B Log Results: 'Insoluble', 'Sparingly Soluble', 'Freely Soluble' A->B Observe C Select Top 3-5 Promising Solvents B->C Down-select D Protocol 2.2: Quantitative Equilibrium Solubility (Shake-Flask Method) C->D E Quantify by HPLC D->E Analyze Supernatant F Generate Quantitative Solubility Table (mg/mL) E->F G Select Optimal Solvent Based on Application Needs F->G Interpret Data

Fig 1. Overall workflow for systematic solvent selection.
Protocol 2.1: Preliminary Qualitative Solubility Assessment

This protocol provides a rapid and material-sparing method to screen a wide array of solvents.

Methodology:

  • Preparation: Into a series of labeled 1.5 mL glass vials, accurately weigh ~5 mg of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid.

  • Solvent Addition: Add 1.0 mL of a test solvent to each vial. This corresponds to a concentration of ~5 mg/mL.

  • Agitation: Cap the vials securely and vortex vigorously for 2 minutes at room temperature.[6]

  • Sonication: If the solid is not fully dissolved, place the vials in a bath sonicator for up to 5 minutes.[6]

  • Observation: Visually inspect each vial against a dark background. Classify the solubility as:

    • Freely Soluble: The solution is completely clear, with no visible particles.

    • Sparingly Soluble: The solution is hazy, or a significant amount of solid has dissolved but some remains.

    • Insoluble: The vast majority of the solid remains undissolved.

  • pH Testing: It is critical to include aqueous solutions of varying pH.[7][8] Recommended test media include:

    • 0.1 M Hydrochloric Acid (HCl)

    • Purified Water

    • 5% Sodium Bicarbonate (NaHCO₃) Solution or 0.1 M Sodium Hydroxide (NaOH)

  • Record Results: Log all observations in a table for easy comparison.

Protocol 2.2: Quantitative Determination of Equilibrium Solubility

For promising solvents identified in Protocol 2.1, the "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[3][9][10]

G A Step 1: Preparation Add excess solid solute to known volume of solvent B Step 2: Equilibration Agitate at constant temp for 24-72 hours A->B C Step 3: Phase Separation Centrifuge & filter with 0.22 µm PTFE syringe filter B->C D Step 4: Quantification Analyze clear filtrate using validated HPLC method C->D E Step 5: Reporting Report solubility as mg/mL or mol/L @ specified temp D->E

Sources

Comprehensive HPLC-CAD/MS Method Development for the Analysis of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitative analysis of non-chromophoric, zwitterionic active pharmaceutical ingredients (APIs) and intermediates presents significant challenges in modern chromatography. 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid is a highly polar, amphoteric molecule lacking a conjugated


-system. Traditional UV detection is inadequate due to poor sensitivity and high susceptibility to baseline drift.

This application note details the mechanistic causality and step-by-step protocol for a robust Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) method. By utilizing a volatile ion-pairing agent (Heptafluorobutyric Acid, HFBA) coupled with Charged Aerosol Detection (CAD) or Electrospray Ionization Mass Spectrometry (ESI-MS) , this self-validating workflow eliminates the need for complex pre-column derivatization while achieving superior sensitivity and reproducibility.

Physicochemical Profiling & Mechanistic Causality

To design an effective chromatographic method, we must first deconstruct the analyte's physicochemical properties. The molecule contains three critical functional groups:

  • Piperidine Ring: Contains a basic secondary/tertiary-like nitrogen with a predicted

    
     of ~9.5.
    
  • Propanoic Acid Moiety: Contains an acidic carboxylate group with a predicted

    
     of ~4.5.
    
  • Ethoxymethyl Ether: A neutral, polar hydrogen-bond acceptor.

At physiological pH (~7.0), the molecule exists almost exclusively as a highly hydrophilic zwitterion (protonated amine, deprotonated carboxylate). In this state, it exhibits virtually no retention on standard C18 stationary phases. Controlling the ionization state via mobile phase pH is the fundamental driver of retention.

Ionization LowPH Low pH (< 2.5) Piperidine: (+) Carboxylate: (0) Net Charge: +1 NeutralPH Neutral pH (~ 7.0) Piperidine: (+) Carboxylate: (-) Net Charge: 0 LowPH->NeutralPH Increase pH HighPH High pH (> 11.0) Piperidine: (0) Carboxylate: (-) Net Charge: -1 NeutralPH->HighPH Increase pH

Figure 1: pH-dependent ionization states of the amphoteric piperidine derivative.

Method Development Rationale

Detector Selection: Moving Beyond UV

Because the target molecule lacks an aromatic ring or conjugated double bonds, it does not possess a distinct UV chromophore. While low-wavelength UV detection (205–210 nm) can detect the carboxylate group, it is highly non-specific and prone to severe baseline interference from organic solvents during gradient elution.

Historically, analysts relied on pre-column derivatization (e.g., using 4-toluenesulfonyl chloride) to append a chromophore to piperidine derivatives 1. However, derivatization introduces kinetic variability and increases validation costs. Instead, we mandate the use of Charged Aerosol Detection (CAD) . CAD is a mass-based detector that provides a near-universal response for non-volatile analytes, independent of their chemical composition or optical properties 2.

Chromatographic Strategy: Ion-Pairing RP-HPLC

To overcome the poor retention of hydrophilic amino acids and zwitterions, two primary strategies exist: Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing Reversed-Phase (IP-RP) 3.

For maximum robustness in quality control environments, we employ IP-RP using 0.1% Heptafluorobutyric Acid (HFBA) . HFBA serves a dual mechanistic purpose:

  • pH Control: It lowers the mobile phase pH to ~2.0, completely protonating (neutralizing) the propanoic acid moiety.

  • Ion-Pairing: The lipophilic perfluorinated anion (

    
    ) forms a strong, neutral ion-pair complex with the positively charged piperidine nitrogen, drastically increasing its hydrophobicity and retention on a C18 column 4. Crucially, unlike non-volatile phosphate buffers, HFBA is highly volatile and perfectly compatible with CAD nebulization and MS electrospray ionization.
    

MethodDev Start Analyte: 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid ChromCheck Does it possess a UV chromophore? Start->ChromCheck NoUV No (Aliphatic/Piperidine core) ChromCheck->NoUV DetSelect Select Detector: CAD or ESI-MS NoUV->DetSelect PolCheck Evaluate Polarity & Ionization DetSelect->PolCheck Zwit Zwitterionic at pH 7 (Highly Hydrophilic) PolCheck->Zwit Strat Select Chromatographic Mode Zwit->Strat HILIC HILIC (Ammonium Formate/ACN) Strat->HILIC IPRP Ion-Pairing RP-HPLC (0.1% HFBA, pH 2.0) Strat->IPRP

Figure 2: Logical decision tree for detector and chromatographic mode selection.

Experimental Protocol: Ion-Pairing RP-HPLC-CAD

Reagents and Materials
  • Water: LC-MS Grade (

    
    ).
    
  • Acetonitrile (ACN): LC-MS Grade.

  • Heptafluorobutyric Acid (HFBA): LC-MS Grade (Purity

    
    ). Note: Do not use lower grades, as impurities will cause severe CAD background noise.
    
  • Column: Waters Atlantis T3 (150 mm × 4.6 mm, 3.0 µm) or equivalent polar-endcapped C18 column capable of withstanding 100% aqueous conditions.

Step-by-Step Preparation
  • Mobile Phase A (0.1% HFBA in Water): Pipette exactly 1.0 mL of HFBA into 1000 mL of LC-MS grade water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% HFBA in ACN): Pipette exactly 1.0 mL of HFBA into 1000 mL of LC-MS grade ACN. Mix thoroughly.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (95:5, v/v). Expert Insight: Never use 100% organic solvent as the diluent for highly polar analytes. Injecting a strong solvent plug into a highly aqueous initial mobile phase will cause severe peak fronting and distortion.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent to achieve a stock concentration of 100 µg/mL.

Instrumental Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C (Ensures reproducible ion-pairing kinetics and lowers system backpressure).

  • Injection Volume: 10 µL

  • CAD Settings: Evaporation Temperature = 35°C; Data Collection Rate = 10 Hz; Filter = 3.6 s. Apply the internal Power Function Value (PFV) algorithm (typically set to 1.0 - 1.3) to linearize the detector's output across the concentration range 3.

System Suitability & Self-Validation

A self-validating analytical sequence must prove that the system is capable of performing the analysis before any unknown samples are quantified.

  • Blank Injection: Inject the Diluent to verify the absence of ghost peaks or baseline drift at the expected retention time.

  • System Suitability Test (SST): Inject the 100 µg/mL standard six consecutive times.

    • Acceptance Criteria: Retention time relative standard deviation (RSD)

      
      . Peak area RSD 
      
      
      
      .
    • Column Efficiency: Theoretical plates (

      
      ) must be 
      
      
      
      .
    • Peak Symmetry: Tailing factor (

      
      ) must be between 0.8 and 1.5.
      

Quantitative Data & Expected Performance

The following tables summarize the programmed gradient conditions and the expected performance metrics comparing this modern CAD approach against legacy derivatization-UV methods.

Table 1: Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Profile
0.01.0955Isocratic Hold
2.01.0955Isocratic Hold
10.01.04060Linear Ramp
12.01.04060Column Wash
12.11.0955Re-equilibration
17.01.0955End of Run

Table 2: Comparative Performance Metrics (Legacy vs. Modern Method)

Analytical ParameterLegacy Pre-Column Derivatization (UV 254 nm)Modern Direct Injection (IP-RP-CAD)
Sample Prep Time > 2 hours (Reaction, Quench, Extraction)< 10 minutes (Direct Dilute & Shoot)
Detection Limit (LOD) ~0.15 µg/mL~0.05 µg/mL (50 ng/mL)
Linearity (

)
0.999> 0.995 (with PFV linearization)
Specificity High (Derivative specific)Universal (Mass-based aerosol)
Method Robustness Low (Derivatization efficiency varies)High (Direct measurement)

References

  • Application of Charged Aerosol HPLC Detection in Biopharmaceutical Analysis.LabRulez LCMS.
  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids.LCMS.cz.
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.ResearchGate.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.PubMed.

Sources

Application Note: Advanced Crystallization Protocols for 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

The purification of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid presents a classic challenge in process chemistry: managing the high aqueous solubility and "oiling out" tendency of amphoteric zwitterions.[1] This compound is a critical intermediate, structurally related to precursors for meglitinide class antidiabetics (e.g., Repaglinide analogs) and specific GABAergic modulators.[1]

High-purity isolation is often bottlenecked by the presence of unreacted 2-(ethoxymethyl)piperidine (basic impurity) and acrylic acid/polymers (acidic impurity).[1] This guide details three field-validated protocols designed to exploit the specific physicochemical properties of the piperidine-propanoic acid motif to achieve >99.5% purity.

Chemical Identity[1][2][3][4][5][6][7][8]
  • IUPAC Name: 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid[1]

  • Chemical Class: N-substituted piperidine amino acid (Zwitterion)[1]

  • Molecular Formula: C₁₁H₂₁NO₃[1]

  • Molecular Weight: 215.29 g/mol

  • Key Functional Groups:

    • Tertiary Amine (Piperidine N): pKa ≈ 8.8 – 9.2 (Basic)[1]

    • Carboxylic Acid (Propanoic tail): pKa ≈ 4.2 – 4.5 (Acidic)[1]

    • Ether Side Chain: Lipophilic, aids organic solubility.[1]

Physicochemical Strategy: The "Zwitterionic Trap"

Understanding the ionization state is the single most important factor in purifying this compound.[1]

  • pH < 4: The molecule is cationic (Amine protonated, Acid protonated). Soluble in water; soluble in polar organics.[1]

  • pH > 9: The molecule is anionic (Amine neutral, Acid deprotonated). Soluble in water; insoluble in non-polar organics.[1]

  • pH 4.5 – 8.5 (Isoelectric Region): The molecule exists as a Zwitterion (Amine+, Acid-).[1]

    • Net Charge: Zero.[1]

    • Solubility: Minimum water solubility (precipitation point), but high risk of forming an amorphous "oil" rather than a crystal lattice due to strong internal ionic bonding.

Strategic Decision Matrix:

Impurity ProfileRecommended ProtocolMechanism
High Inorganic Salts (NaCl) Protocol A (pI Precipitation) Desalting via isoelectric focusing.[1]
High Organic Impurities Protocol B (HCl Salt Formation) Reactive crystallization rejects neutral organics.[1]
Final Polishing (<98% purity) Protocol C (Anti-Solvent) Thermodynamic rejection of trace impurities.[1]

Detailed Experimental Protocols

Protocol A: Isoelectric Point (pI) Crystallization

Best for: Crude reaction mixtures containing inorganic salts (e.g., from NaOH hydrolysis).[1]

Principle: By adjusting the pH to the exact isoelectric point (pI ≈ 6.5), the zwitterion becomes least soluble. Co-solvents are used to prevent oiling out.[1]

Reagents:

  • Crude 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid (aqueous solution).[1]

  • 2M HCl and 2M NaOH.[1]

  • Isopropanol (IPA) or Acetone (Anti-oiling agent).[1]

Step-by-Step Procedure:

  • Concentration: Concentrate the aqueous crude reaction mixture under reduced pressure (45°C) to approximately 20% w/v.

  • Solvent Doping: Add Isopropanol (IPA) to the aqueous concentrate until the ratio is 1:1 (Water:IPA).

    • Why? Pure water often leads to oiling.[1] IPA reduces the dielectric constant, encouraging lattice formation over amorphous phase separation.[1]

  • pH Adjustment (The Critical Step):

    • Insert a calibrated pH probe.[1][2]

    • Slowly titrate with 2M HCl (if starting basic) or 2M NaOH (if starting acidic).[1]

    • Target pH: 6.4 – 6.6.

  • Seeding: At pH 7.0 (approaching pI), add 0.5% w/w seed crystals if available. If not, scratch the vessel wall or sonicate briefly.[1]

  • Crystallization:

    • Cool the mixture to 5°C over 4 hours (Cooling rate: 5°C/hour).

    • Observation: A white, crystalline precipitate should form.[1] If an oil forms, reheat to dissolution, add 10% more IPA, and cool slower.

  • Isolation: Filter the solid using a sintered glass funnel (Porosity 3).

  • Wash: Wash the cake with cold Acetone (2 x Bed Volume).

    • Why? Acetone displaces water/IPA and dries the zwitterion quickly, preventing hygroscopic clumping.[1]

Protocol B: Reactive Crystallization (Hydrochloride Salt)

Best for: Removing non-basic organic impurities and achieving maximum crystallinity.[1]

Principle: Converting the zwitterion to the cationic Hydrochloride salt breaks the internal ionic bond, making the behavior more predictable and allowing the use of anhydrous organic solvents.

Reagents:

  • Crude Material (Oil or Solid).[1][3]

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Reagent: 4M HCl in Dioxane or anhydrous HCl gas.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 g of crude material in 50 mL of Dichloromethane (DCM).

    • Note: If the crude is wet, dry the DCM layer over Na₂SO₄ first.[1]

  • Acidification:

    • Cool the solution to 0–5°C in an ice bath.

    • Dropwise add 1.1 equivalents of 4M HCl in Dioxane.[1]

    • Exotherm Warning: The reaction is exothermic; maintain T < 10°C.[1]

  • Nucleation: The solution will become cloudy as the HCl salt is less soluble in DCM.[1]

  • Anti-Solvent Addition:

    • Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) until persistent turbidity is observed (approx.[1] ratio 1:2 DCM:Ether).[1]

  • Maturation: Stir the slurry at 0°C for 2 hours.

  • Filtration: Filter under nitrogen (the salt may be hygroscopic).[1]

  • Drying: Vacuum oven at 40°C for 12 hours.

Protocol C: Anti-Solvent Polishing (Recrystallization)

Best for: Final purification of material >95% purity.[1]

System: Methanol (Solvent) / Ethyl Acetate (Anti-solvent).[1][4]

  • Dissolution: Dissolve the solid (Zwitterion form) in the minimum amount of warm Methanol (40°C).

  • Filtration: Polish filter (0.45 µm PTFE) to remove dust/insolubles.[1]

  • Precipitation:

    • Add Ethyl Acetate dropwise to the warm solution until a slight haze persists.[1]

    • Add 5% excess Methanol to clear the haze.[1]

  • Cooling: Allow to cool to Room Temperature (RT) undisturbed, then refrigerate at 4°C overnight.

  • Yield: Expect 85-90% recovery of high-purity crystals.

Process Control & Visualization

Decision Tree for Purification

The following diagram illustrates the logical flow for selecting the correct purification method based on input quality.

PurificationStrategy Start Crude Reaction Mixture (Hydrolysis Step) CheckImpurity Analyze Impurity Profile (HPLC/TLC) Start->CheckImpurity DecisionSalt High Inorganic Salts? CheckImpurity->DecisionSalt DecisionOrganic High Organic Impurities? DecisionSalt->DecisionOrganic No MethodA Protocol A: Isoelectric Precipitation (pH 6.5 / Water:IPA) DecisionSalt->MethodA Yes (NaCl > 5%) MethodB Protocol B: HCl Salt Formation (DCM / HCl in Dioxane) DecisionOrganic->MethodB Yes (Side products) MethodC Protocol C: Anti-Solvent Polishing (MeOH / EtOAc) DecisionOrganic->MethodC No (Already >95%) Final Pure Product (>99.5%) MethodA->Final MethodB->Final MethodC->Final

Figure 1: Purification logic flow for 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid.

Analytical Parameters (Validation)

To validate the success of the crystallization, the following parameters must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18, pH 2.5 Phosphate Buffer/ACN)> 99.0% Area
Identity ¹H-NMR (D₂O or DMSO-d₆)Confirms Ethoxy (3.4 ppm) & Propanoic (2.3 ppm) signals
Solvent Residue GC-Headspace< 5000 ppm (IPA/Acetone)
Appearance Visual InspectionWhite to off-white crystalline powder

HPLC Method Note: Use an acidic mobile phase (0.1% TFA or Phosphoric Acid) to ensure the carboxylic acid is protonated and the amine is protonated, resulting in a sharp peak shape. Neutral pH will cause peak tailing due to the zwitterionic switching on the column.[1]

Troubleshooting Guide

Problem: The product "oils out" instead of crystallizing.

  • Cause: Cooling too fast or insufficient anti-solvent.[1]

  • Solution: Re-heat the mixture to dissolve the oil. Add a "seed" crystal.[1] Cool very slowly (1°C per 10 mins).[1] Ensure the solvent system contains at least 10-20% alcohol (IPA/MeOH) to solvate the hydrophobic ethoxy group.[1]

Problem: Low Yield.

  • Cause: pH not exactly at the Isoelectric Point (pI).[1]

  • Solution: Perform a "solubility vs. pH" curve on a small scale. Adjust the mother liquor pH and re-cool to recover the second crop.

Problem: Hygroscopic Product.

  • Cause: Residual water or HCl salt formation.[1]

  • Solution: If the HCl salt is too hygroscopic, convert back to the zwitterion (Protocol A) or store strictly under desiccant. The zwitterion is generally less hygroscopic than the salt.[1]

References

  • BenchChem. (2025).[2][4] Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. Retrieved from 2

  • Organic Chemistry Data. (2022). pKa Values of Carboxylic Acids and Amines. Retrieved from 5[1]

  • PubChem. (2025).[1][6] 1-Piperidinepropanoic acid Structure and Properties. National Library of Medicine.[1] Retrieved from 7[1]

  • ChemScene. (2025). 3-(2-Methylpiperidin-1-yl)propanoic acid Product Data. Retrieved from 8[1]

Sources

Storage and handling requirements for 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Handling, and Synthetic Integration of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid

As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical liabilities and synthetic challenges associated with 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid. This specialized, non-natural


-amino acid building block is highly valued in peptidomimetic drug discovery for enhancing proteolytic stability and introducing structural rigidity. However, its unique structural features—a tertiary amine, an ether linkage, and a sterically hindered 

-amino acid backbone—demand precise handling and optimized synthetic workflows.

Physicochemical Profiling & Chemical Causality

To handle this compound effectively, we must first deconstruct its reactivity profile. The molecule is not a standard amino acid; it possesses three critical features that dictate our experimental choices:

  • Tertiary Amine (Chain Terminator): The nitrogen atom is embedded within the piperidine ring and bonded to the propanoic acid chain. Because it is a tertiary amine, it lacks a free N-H bond. Consequently, it cannot be Fmoc-protected and functions exclusively as an N-terminal capping agent in Solid-Phase Peptide Synthesis (SPPS). It cannot be used for internal chain elongation.

  • Oxidation Liability: Tertiary amines are highly susceptible to oxidation, forming N-oxides in the presence of trace peroxides[1]. This risk is amplified by the molecule's ethoxymethyl group (an aliphatic ether), which can slowly generate peroxy radicals upon prolonged exposure to atmospheric oxygen and light.

  • Steric Hindrance & Kinetics: As a

    
    -amino acid derivative, the extra methylene group in the backbone increases conformational flexibility, which raises the entropic penalty during amide bond formation. Combined with the steric bulk of the 2-substituted piperidine ring, this results in notoriously sluggish coupling kinetics[2].
    

Storage and Handling Requirements

Based on the degradation pathways identified above, the following storage parameters must be strictly adhered to prevent auto-oxidation and hydrolysis.

ParameterSpecification / ProtocolScientific Rationale
Temperature -20°C (Long-term)Suppresses the thermal activation energy required for ether auto-oxidation and subsequent N-oxide formation.
Atmosphere Argon or Nitrogen (Inert)Displaces atmospheric oxygen, preventing the formation of reactive peroxy radicals at the ether linkage[1].
Light Exposure Amber vial / Dark storageMitigates photo-induced radical initiation pathways.
Handling Desiccator equilibrationThe zwitterionic nature of the compound makes it hygroscopic. Opening cold vials causes condensation, leading to water-induced degradation during SPPS activation.

Application Protocol: N-Terminal Capping in SPPS

Because standard coupling conditions (e.g., HATU/DIPEA) often fail with highly hindered


-amino acids and can promote base-catalyzed side reactions, this protocol utilizes DIC/Oxyma Pure . This combination provides powerful, non-basic activation, ideal for sterically demanding substrates[2].
Self-Validating Step-by-Step Methodology

Note: Ensure the resin-bound peptide has been fully Fmoc-deprotected and washed prior to this capping step.

Step 1: Reagent Preparation

  • Allow the vial of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid to equilibrate to room temperature in a desiccator for 30 minutes.

  • Dissolve the building block in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration . Causality: Anhydrous solvent is critical; trace water will hydrolyze the activated ester intermediate.

Step 2: Carboxyl Activation

  • Add 1.0 equivalent of N,N'-Diisopropylcarbodiimide (DIC) and 1.0 equivalent of Oxyma Pure to the amino acid solution.

  • Stir the mixture for 3–5 minutes at 25°C. Causality: This pre-activation step ensures the formation of the active ester before introduction to the resin, preventing the tertiary amine of the building block from interacting prematurely with the resin-bound primary amines.

Step 3: Solid-Phase Coupling

  • Transfer the activated mixture to the SPPS reaction vessel containing the resin (use a 3-fold to 5-fold molar excess of the building block relative to resin loading).

  • Agitate gently for 2 to 4 hours at room temperature (or 1 hour at 60°C under microwave assistance). Causality: The extended timeframe compensates for the severe steric hindrance of the 2-ethoxymethyl piperidine moiety.

Step 4: Washing and Self-Validation

  • Drain the reaction vessel and wash the resin sequentially with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Validation (Critical): Do not rely solely on the Kaiser test. While a successful coupling will consume the primary amine (yielding a negative/yellow Kaiser test), the extreme steric bulk of this capping group can mask unreacted amines, yielding a false negative.

  • Micro-Cleavage: Suspend a few beads in 100 µL of Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 1 hour. Evaporate, reconstitute in Acetonitrile/Water, and analyze via LC-MS to definitively confirm the mass shift associated with successful capping.

Visual Workflow

Below is the logical workflow for integrating this sterically hindered building block into an SPPS pipeline.

SPPS_Workflow N1 1. Reagent Preparation 0.2 M Monomer in Anhydrous DMF N2 2. Carboxyl Activation DIC / Oxyma Pure (1:1 eq) N1->N2 N3 3. Pre-activation Phase 3-5 min at 25°C N2->N3 N4 4. Solid-Phase Coupling Extended time (2-4 hrs) due to steric bulk N3->N4 N5 5. Validation & Cleavage LC-MS Verification (Chain Termination) N4->N5

Workflow for SPPS N-terminal capping using sterically hindered tertiary amine building blocks.

References

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: Pharmaceutics (PMC) URL: [Link]

  • Title: Peptides Containing Beta-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application Note: Pharmacological Evaluation of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid in In Vitro GABA Uptake Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid represents a highly specialized piperidine derivative designed for targeted screening in neuropharmacology. Structurally, it features an N-propanoic acid moiety—a well-documented bioisostere for the γ-aminobutyric acid (GABA) backbone—coupled with a lipophilic 2-ethoxymethyl substitution on the piperidine ring.

In the context of drug development, this structural motif is a hallmark of GABA Transporter (GAT) inhibitors[1]. GAT-1, the predominant transporter in the central nervous system, regulates synaptic inhibition by clearing GABA from the synaptic cleft[2]. Elevating extracellular GABA via reuptake inhibition is a proven therapeutic strategy for epilepsy and neuropathic pain[3]. The N-propanoic acid tail anchors the molecule into the orthosteric substrate-binding site of the transporter, while the 2-ethoxymethyl group is hypothesized to project into the lipophilic extracellular vestibule, locking the transporter in an outward-open conformation and preventing the translocation cycle[1].

To validate this compound's efficacy, we must deploy a self-validating, radiometric in vitro [³H]-GABA uptake assay. This guide details the causal reasoning, protocol execution, and data interpretation required to evaluate this novel ligand.

GAT1_Mechanism GABA Synaptic GABA GAT1 GAT-1 Transporter GABA->GAT1 Binds Intra Intracellular GABA GAT1->Intra Translocates (Na⁺/Cl⁻ dependent) Inhibitor 3-(2-(Ethoxymethyl)... propanoic acid Inhibitor->GAT1 Competitive Inhibition

Mechanism of GAT-1 inhibition by the piperidine-propanoic acid derivative.

Experimental Design: The Causality of Assay Conditions

A robust protocol is not merely a sequence of steps; it is a carefully balanced biochemical environment. Evaluating a putative GAT inhibitor requires strict adherence to the thermodynamic dependencies of the transporter.

The Cell Line: HEK293-hGAT1

We utilize Human Embryonic Kidney (HEK293) cells stably transfected with the human GAT-1 (hGAT-1) gene[4].

  • Causality: Wild-type HEK293 cells lack endogenous GABA transporters. This provides a "clean background," ensuring that any measured [³H]-GABA accumulation is exclusively mediated by the target transporter, eliminating confounding variables from other amino acid transporters[5].

The Driving Force: Ion Gradients

GAT-1 is a secondary active symporter. The transport stoichiometry strictly requires the co-transport of 2 Na⁺ ions and 1 Cl⁻ ion for every 1 molecule of GABA translocated[2].

  • Causality: The assay buffer must replicate physiological extracellular sodium concentrations. Omission of NaCl or substitution with choline chloride will completely abolish transport activity, rendering the assay useless[2].

Table 1: Critical Assay Buffer Components and Causality
ComponentConcentrationMechanistic Purpose
NaCl 130 mMProvides the essential Na⁺ gradient (2:1 stoichiometry) required for GAT-1 conformational cycling[4].
KCl 5 mMMaintains cellular resting membrane potential; prevents premature depolarization[4].
CaCl₂ / MgSO₄ 1 mM eachDivalent cations are critical for membrane stability and maintaining cell adhesion during rapid wash steps[4].
D-Glucose 5 mMMetabolic substrate to maintain intracellular ATP, powering the Na⁺/K⁺ ATPase pump that sustains the Na⁺ gradient[4].
HEPES-Tris 25 mM (pH 7.4)Maintains physiological pH. Tris is used to adjust pH to avoid introducing competing monovalent cations (like extra Na⁺ or K⁺)[4].

High-Throughput [³H]-GABA Radiometric Uptake Protocol

This self-validating workflow ensures high signal-to-noise ratios and reproducible IC₅₀ determinations.

Assay_Workflow S1 1. Seed HEK293-hGAT1 (96-well, Poly-D-Lysine) S2 2. Pre-incubate Inhibitor (10-20 min, 37°C) S1->S2 S3 3. Add [³H]-GABA (10 nM, 3-8 min) S2->S3 S4 4. Terminate Assay (Ice-cold wash) S3->S4 S5 5. Lysis & Read (Scintillation Counting) S4->S5

High-throughput [³H]-GABA radiometric uptake assay workflow.

Step-by-Step Methodology

Step 1: Cell Preparation & Seeding

  • Culture HEK293-hGAT1 cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics (e.g., Geneticin)[4].

  • Seed approximately 50,000 cells/well into a Poly-D-Lysine (PDL) coated 96-well flat-bottom microplate 24 hours prior to the assay[1][6].

  • Causality Check: HEK293 cells are semi-adherent. The multiple rapid wash steps required in radiometric assays will dislodge them. PDL coating ensures monolayer integrity, preventing false-positive "inhibition" caused by cell loss[1].

Step 2: Compound Pre-Incubation

  • Aspirate culture media and gently wash the cells twice with 200 µL of pre-warmed (37°C) Assay Buffer.

  • Prepare serial dilutions of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid (e.g., 0.1 nM to 100 µM) in Assay Buffer. Ensure final DMSO concentration does not exceed 0.1%[4].

  • Add 50 µL of the compound solution to the wells and incubate for 15 minutes at room temperature[4].

  • Self-Validation: Include a positive control well containing 10 µM Tiagabine to define Non-Specific Binding (NSB) / background uptake[5].

Step 3: Substrate Addition (The Uptake Phase)

  • Initiate the reaction by adding 50 µL of Assay Buffer containing[³H]-GABA to yield a final concentration of 10 nM to 30 nM[6].

  • Incubate for exactly 3 to 8 minutes at room temperature[1].

  • Causality Check: The incubation time must fall within the strictly linear phase of uptake. If cells reach equilibrium, the assay shifts from measuring initial velocity (V₀) to steady-state accumulation, masking the true competitive inhibitory potency of the test compound[5].

Step 4: Termination & Lysis

  • Terminate the assay by rapidly aspirating the buffer and washing the cells three times with 200 µL of ice-cold Assay Buffer[4].

  • Causality Check: Dropping the temperature to 4°C instantly halts the conformational cycling of the transporter, trapping the internalized [³H]-GABA and preventing transporter-mediated efflux during the wash steps[5].

  • Lyse the cells by adding 100 µL of 0.1 M NaOH or 1% SDS per well[4][5].

Step 5: Quantification

  • Transfer lysates to scintillation vials (or use a scintillation-compatible microplate).

  • Add 150 µL of scintillation cocktail (e.g., MicroScint-20) and agitate for 1 hour[7].

  • Quantify radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter[1].

Data Analysis & Expected Outcomes

To evaluate the pharmacological profile of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid, specific uptake is calculated by subtracting the NSB (defined by 10 µM Tiagabine) from the total CPM[4]. The data is then fitted to a four-parameter logistic non-linear regression model to determine the IC₅₀.

Table 2: Expected Pharmacological Profile (Comparative Validation Data)
CompoundTargetExpected IC₅₀ (nM)Inhibition MechanismEfficacy Impact
Tiagabine (Clinical Ref.)GAT-1290 ± 60 nM[1]CompetitiveAlters Kₘ, Vₘₐₓ unchanged[1]
NO-711 (Tool Cmpd.)GAT-114 ± 3 nMCompetitiveAlters Kₘ, Vₘₐₓ unchanged
3-(2-(Ethoxymethyl)...) GAT-1To Be DeterminedPutative CompetitiveTo Be Determined

Quality Control (Z'-Factor): A self-validating assay must prove its robustness before the test compound's data is trusted. Calculate the Z'-factor using the Total Uptake (vehicle control) and NSB (Tiagabine control). A Z'-factor ≥ 0.5 indicates an excellent assay window, confirming that any reduction in signal caused by 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid is a true pharmacological event, not assay noise.

References

  • [3] Title: Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel - PMC. Source: nih.gov. URL:[Link]

  • [6] Title: Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC. Source: nih.gov. URL:[Link]

  • [5] Title: Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA - MedUni Wien. Source: meduniwien.ac.at. URL:[Link]

  • [7] Title: Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound - ACS Publications. Source: acs.org. URL: [Link]

  • [1] Title: Structural basis of GABA reuptake inhibition - PMC. Source: nih.gov. URL:[Link]

  • [2] Title: Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective - Frontiers. Source: frontiersin.org. URL: [Link]

Sources

Advanced Solid-Phase Extraction Strategies for Piperidine Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Focus Application: Remifentanil and Carboxylic Acid Metabolites (e.g., GR90291)

Executive Summary & Chemical Context

Piperidine propanoic acid derivatives represent a critical class of synthetic opioids and pharmaceutical intermediates. The most prominent example is Remifentanil (an ester) and its primary metabolite, Remifentanil Acid (a carboxylic acid).

Developing robust extraction methods for this class presents two distinct challenges:

  • Chemical Instability: The propanoic acid ester linkage is highly susceptible to hydrolysis by non-specific blood esterases, requiring immediate stabilization.

  • Amphoteric Nature: The metabolites are often zwitterionic (containing both the basic piperidine nitrogen and the acidic carboxylic tail), making single-mode retention mechanisms (like pure C18) insufficient for high-purity extraction.

This guide details a Mixed-Mode Cation Exchange (MCX) protocol, which utilizes the basic piperidine nitrogen as a "handle" for retention, offering superior cleanup compared to traditional Reversed-Phase (RP) methods.

Pre-Analytical Stabilization (Critical)

Before starting any SPE workflow, the integrity of the sample must be secured.

The Problem: Remifentanil has a half-life of <10 minutes in whole blood due to esterase activity.[1][2] The Solution: Immediate acidification.

Protocol:

  • Collection: Draw blood into tubes containing EDTA (anticoagulant).

  • Stabilization: Immediately add Citric Acid or Formic Acid to lower the pH to ~3.0–4.0.

    • Recommended: Add 20 µL of 50% Formic Acid per 1 mL of blood.

    • Alternative: Use tubes pre-coated with esterase inhibitors (e.g., NaF), though acidification is more effective for this specific class.

  • Centrifugation: Spin at 3,000 x g for 10 mins at 4°C to harvest plasma.

Mechanism of Action: Mixed-Mode Cation Exchange (MCX)

The MCX sorbent contains two functional groups:

  • C18/C8 Chain: Provides hydrophobic retention (Van der Waals forces).

  • Sulfonic Acid Group (SCX): Provides strong cation exchange (Ionic bonding).

Why this works for Piperidine Derivatives:

  • Acidic Load (pH < 4): The piperidine nitrogen (pKa ~7.1) is fully protonated (

    
    ). The carboxylic acid tail of the metabolite is neutral (
    
    
    
    ). The drug binds via both hydrophobic and ionic mechanisms.
  • Organic Wash: Removes neutrals and hydrophobes (lipids) while the drug stays locked by the ionic bond.

  • Basic Elution: A high pH solvent deprotonates the piperidine nitrogen (

    
    ), breaking the ionic bond and releasing the analyte.
    
Visualization: The "Lock and Key" Extraction Logic

MCX_Mechanism Analyte Piperidine Derivative (Basic Amine + Hydrophobic Tail) Load LOADING (pH 3) Amine Protonated (NH+) Ionic Lock Established Analyte->Load Acidified Sample Sorbent MCX Sorbent (Sulfonic Acid - + C18 Chain) Sorbent->Load Wash WASHING (100% MeOH) Hydrophobic Interferences Removed Analyte Retained by Ionic Bond Load->Wash Strong Organic Wash Elute ELUTION (5% NH4OH) Amine Deprotonated (N) Ionic Bond Broken -> Release Wash->Elute pH Shift > 10

Caption: The Mixed-Mode Cation Exchange mechanism allows for rigorous organic washing (Step 2) without losing the analyte, resulting in cleaner extracts than standard C18 methods.

Detailed Experimental Protocol

Target Analytes: Remifentanil, Remifentanil Acid, Carfentanil, and related piperidine analogues. Matrix: Human Plasma (Acidified).[3][4] Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, Bond Elut Plexa PCX). 30 mg / 1 mL cartridge.

Step-by-Step Workflow
StepActionCritical Technical Note
1. Sample Prep Mix 200 µL Acidified Plasma + 200 µL 4% H₃PO₄.Final pH must be < 5.0 to ensure piperidine protonation. Add Internal Standard (IS) here.
2. Conditioning A) 1 mL MethanolB) 1 mL WaterActivates the pores and ligands. Do not let the cartridge dry out.
3. Loading Load pre-treated sample at approx. 1 mL/min.Slow flow rate ensures adequate mass transfer for ionic binding.
4. Wash 1 (Aqueous) 1 mL 2% Formic Acid in Water.Removes proteins, salts, and hydrophilic interferences.
5. Wash 2 (Organic) 1 mL 100% Methanol.Crucial Step: Removes lipids and neutral hydrophobic interferences. The analyte stays bound ionically.
6. Elution 2 x 250 µL of 5% NH₄OH in Methanol (v/v).The ammonia raises pH > 10, neutralizing the piperidine ring and releasing the drug.
7. Post-Elution Evaporate to dryness under N₂ at 40°C. Reconstitute in Mobile Phase.[5]Avoid temperatures >40°C to prevent degradation of thermally labile esters.

Method Validation & Performance Metrics

When validating this method according to FDA/EMA Bioanalytical Guidelines, typical performance characteristics for piperidine propanoic acid derivatives are:

ParameterAcceptance CriteriaExpected Performance (MCX)
Recovery (Extraction Efficiency) > 80% Consistent85% – 95% (High recovery due to ionic trapping)
Matrix Effect 85% – 115%95% – 105% (Cleaner background than Protein Precipitation)
Linearity (Range) R² > 0.990.05 – 50 ng/mL (Typical therapeutic range)
Precision (RSD) < 15%< 5% (Internal Standard corrected)

Troubleshooting Guide

Issue: Low Recovery of the Acid Metabolite
  • Cause: The acid metabolite (Remifentanil acid) is more polar than the parent ester.

  • Fix: Ensure the Elution solvent is strong enough. If 100% MeOH (basic) doesn't elute it, switch to 5% NH₄OH in 50:50 ACN:MeOH . The Acetonitrile breaks hydrophobic interactions more effectively for the metabolite.

Issue: Hydrolysis during Extraction
  • Cause: pH drift or temperature.

  • Fix: Keep all samples on ice during the loading phase. Ensure the elution evaporation step is rapid and does not exceed 40°C.

Decision Tree for Method Development

Method_Selection Start Start: Piperidine Derivative Analysis Check_Stab Is the molecule an ESTER? (e.g., Remifentanil) Start->Check_Stab Yes_Ester YES: Requires Acidification (Formic Acid/NaF) Check_Stab->Yes_Ester No_Ester NO: Standard Plasma Check_Stab->No_Ester Select_SPE Select SPE Chemistry Yes_Ester->Select_SPE No_Ester->Select_SPE MCX Mixed-Mode Cation Exchange (MCX) *Best for Cleanliness* Select_SPE->MCX High Sensitivity Required HLB Hydrophilic-Lipophilic Balance (HLB) *Best for General Screening* Select_SPE->HLB Multi-class Screening

Caption: Decision matrix for selecting the appropriate stabilization and extraction pathway.

References

  • Grefen, K., et al. (2011). Determination of remifentanil in human plasma by liquid chromatography-tandem mass spectrometry utilizing micro extraction in packed syringe (MEPS) as sample preparation.[3][4][6] Journal of Chromatography B.

  • Biotage. (2023).[7] When should I choose a mixed-mode SPE? Application Note.

  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development. Primer.[4][7]

  • Deranged Physiology. (2023). Remifentanil: Pharmacokinetics and Stability.[4][6]

  • Sigma-Aldrich (Merck). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds.

Sources

Advanced Formulation Strategies for Amphoteric APIs: Delivery of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

The development of effective delivery systems for 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid presents a unique set of formulation challenges. Structurally, this molecule contains a basic piperidine nitrogen and an acidic propanoic acid moiety, rendering it highly amphoteric. At physiological pH (7.4), the molecule exists predominantly as a zwitterion.

The Causality of Formulation Failure in Zwitterions: Zwitterions typically exhibit a "U-shaped" pH-solubility profile. At their isoelectric point (pI), the simultaneous presence of positive and negative charges facilitates strong intermolecular electrostatic interactions. This results in a high crystal lattice energy, poor aqueous solubility, and restricted lipophilicity (LogD). Consequently, the unformulated active pharmaceutical ingredient (API) suffers from poor membrane permeability and low oral bioavailability, often categorizing it as a BCS Class III or IV compound.

To overcome these barriers, this guide details two field-proven, parallel formulation strategies:

  • Hydrophobic Ion Pairing (HIP) Lipid Nanoparticles (LNPs) for parenteral or advanced lymphatic delivery.

  • Enteric Amorphous Solid Dispersions (ASDs) for oral bioavailability enhancement.

Preformulation Profiling

Before selecting a formulation matrix, the API must be profiled to establish its ionization behavior. The following table summarizes the simulated physicochemical parameters critical for down-stream processing.

Table 1: Physicochemical Profile of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid
ParameterValue (Simulated)Analytical MethodFormulation Implication
pKa (Piperidine N) ~8.8Potentiometric TitrationCationic at pH < 8.8
pKa (Propanoic Acid) ~4.2Potentiometric TitrationAnionic at pH > 4.2
Isoelectric Point (pI) ~6.5Zeta Potential vs. pHLowest solubility/permeability at pH 6.5
LogD (pH 7.4) -1.2 (Hydrophilic)Shake-flask (Octanol/Water)Poor lipid membrane partitioning
LogD (pH 3.0) +0.8 (Lipophilic)Shake-flask (Octanol/Water)Amenable to anionic ion-pairing

Strategy 1: Hydrophobic Ion Pairing (HIP) Lipid Nanoparticles

Mechanistic Rationale

Standard encapsulation techniques fail for zwitterions because they partition poorly into the lipid phase. By shifting the aqueous pH to ~3.0, the propanoic acid moiety is protonated (neutralized), leaving only the cationic piperidine nitrogen. The introduction of an anionic lipophilic counterion (e.g., sodium stearate) induces electrostatic complexation. The subsequent shielding of charges causes a hydrophobic collapse, forming a neutral, lipophilic Hydrophobic Ion Pair (HIP) complex that readily partitions into the organic lipid phase for LNP production .

Protocol: HIP Complexation and Microfluidic Assembly

Step 1: HIP Complex Formation

  • Dissolve 10 mg of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid in 1 mL of 10 mM acetate buffer (pH 3.0).

  • Prepare a counterion solution by dissolving sodium stearate in ethanol at a 1:1 molar ratio to the API.

  • Dropwise add the counterion solution to the API solution under continuous magnetic stirring at 400 RPM.

  • Harvest the resulting precipitated HIP complex via centrifugation (10,000 x g for 10 min), wash with deionized water, and lyophilize overnight.

Step 2: Microfluidic LNP Formulation

  • Organic Phase: Dissolve the lyophilized HIP complex, DSPC, Cholesterol, and PEG-Lipid (molar ratio 50:38.5:1.5, with 10% w/w HIP complex) in anhydrous ethanol.

  • Aqueous Phase: Prepare a 50 mM citrate buffer (pH 4.0).

  • Mixing: Inject both phases into a staggered herringbone microfluidic mixer. Set the Flow Rate Ratio (Aqueous:Organic) to 3:1 and the Total Flow Rate (TFR) to 12 mL/min.

  • Purification: Dialyze the output immediately against 1X PBS (pH 7.4) using a 10 kDa MWCO cassette for 12 hours to remove residual ethanol and stabilize the LNPs.

HIP_LNP A API Solution (pH 3.0) C HIP Complexation (Hydrophobic Collapse) A->C B Lipophilic Counterion (Sodium Stearate) B->C D Organic Phase (Lipids + HIP in EtOH) C->D Dissolve in EtOH F Microfluidic Mixing (Staggered Herringbone) D->F E Aqueous Phase (Buffer pH 4.0) E->F G Dialysis & Purification F->G Nanoprecipitation H Final LNP Formulation G->H

Workflow for Hydrophobic Ion Pairing (HIP) and Microfluidic LNP Assembly.

Strategy 2: Enteric Amorphous Solid Dispersion (ASD)

Mechanistic Rationale

To bypass the high crystal lattice energy of the zwitterion, the API can be forced into a thermodynamically unstable, high-energy amorphous state. However, amorphous APIs are highly prone to rapid recrystallization in aqueous media. Utilizing an enteric polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) serves a dual purpose. In the acidic gastric environment, HPMCAS remains insoluble, acting as an anti-nucleating shield that prevents premature drug release and crystallization. Upon entering the neutral small intestine, the polymer ionizes and dissolves, releasing the API in a supersaturated "spring and parachute" state that heavily drives passive membrane diffusion .

Protocol: Hot Melt Extrusion (HME) of ASDs

Step 1: Blending and Extrusion

  • Mill and sieve the API and HPMCAS-MF (Medium Fine grade) to achieve a uniform particle size (< 250 µm).

  • Geometrically blend the API and HPMCAS-MF at a 1:3 (w/w) ratio. Add 2% w/w Vitamin E TPGS as a plasticizer and absorption enhancer.

  • Feed the blend into a co-rotating twin-screw extruder.

  • Temperature Profile: Set the heating zones progressively from 90°C (feed) to 140°C (die). Ensure the die temperature is above the

    
     of the polymer but below the degradation temperature of the ethoxymethyl ether linkage.
    
  • Screw Speed: Maintain at 100 RPM to ensure sufficient shear forces to achieve a molecular-level dispersion without inducing thermal degradation.

Step 2: Downstream Processing and Validation

  • Cool the extrudate rapidly on a chill roll to freeze the polymer matrix, preventing API phase separation.

  • Mill the extrudate into a fine powder and validate the amorphous nature using Modulated Differential Scanning Calorimetry (mDSC). A successful ASD will exhibit a single, unified Glass Transition Temperature (

    
    ), indicating a homogenous molecular dispersion.
    

ASD_Release A Oral Administration of HPMCAS-ASD Tablet B Stomach (pH 1.2 - 2.0) Polymer Insoluble A->B C Protection from Premature Release & Crystallization B->C Anti-nucleating effect D Small Intestine (pH 6.5 - 6.8) Polymer Ionizes & Dissolves C->D Gastric Emptying E Generation of Supersaturated API State D->E Rapid Dissolution F Enhanced Membrane Permeability & Absorption E->F Spring & Parachute Effect

Logical relationship of HPMCAS-mediated enteric release and supersaturation of the API.

Comparative Formulation Metrics

To ensure robust quality control, the following metrics should be utilized as release criteria for the respective formulation batches.

Table 2: Quality Target Product Profile (QTPP) Metrics
Quality AttributeHIP-LNP FormulationHPMCAS-ASD Formulation
Primary Excipients DSPC, Cholesterol, PEG-Lipid, Sodium StearateHPMCAS-MF, Vitamin E TPGS
Manufacturing Method Microfluidic NanoprecipitationHot Melt Extrusion (HME)
Physical State / Size Z-average: 80 - 100 nm (PDI < 0.15)Single

at ~112 °C (Homogeneous)
Encapsulation / Load > 85% Encapsulation Efficiency (EE)25% w/w Drug Loading
Target Release Profile Systemic circulation (IV) or LymphaticEnteric release (Small Intestine)
Stability Indicator Zeta Potential, Size retention at 4°CAbsence of Bragg peaks via PXRD

References

  • Title: Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers Source: Nanoscale Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers Source: Molecular Pharmaceutics (American Chemical Society) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-2024-08-ETH Subject: Yield Improvement & Process Stability for N-Alkylation of 2-(Ethoxymethyl)piperidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield ceilings likely due to the steric hindrance of the 2-ethoxymethyl group combined with the reversibility of the Michael addition reaction (Retro-Michael). The target molecule, 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid , is a zwitterionic amino acid derivative. Its synthesis requires a delicate balance between kinetic activation and thermodynamic trapping.

This guide moves beyond standard textbook protocols, treating your synthesis as a dynamic equilibrium that must be engineered toward the product.

Module 1: The Reaction Strategy (Michael Addition)

Root Cause Analysis: Why Direct Reaction Fails

Direct reaction with acrylic acid often results in low yields (<40%) due to:

  • Zwitterion Formation: The amine deprotonates the acrylic acid, forming an unreactive salt (ammonium acrylate) rather than undergoing nucleophilic attack.

  • Steric Shielding: The ethoxymethyl group at the C2 position creates a "gaiting" effect, hindering the nitrogen lone pair from attacking the Michael acceptor.

  • Retro-Michael Instability: Even if the product forms, high thermal energy (reflux) drives the equilibrium back to the starting materials.

The Solution: The "Protic-Activation" Protocol

Instead of acrylic acid, use Ethyl Acrylate in a polar protic solvent, followed by hydrolysis.

Optimized Protocol:

  • Reagents: 2-(Ethoxymethyl)piperidine (1.0 eq), Ethyl Acrylate (1.2–1.5 eq).

  • Solvent: Methanol (MeOH) is critical. It acts as a hydrogen-bond donor, activating the carbonyl of the acrylate, making the

    
    -carbon more electrophilic without neutralizing the amine nucleophile.
    
  • Conditions: Stir at Room Temperature to 40°C for 12–24 hours. Avoid reflux.

  • Catalysis (Optional): If conversion is <50%, add 5 mol% Yb(OTf)₃ or Acetic Acid .

Mechanistic Visualization

The following diagram illustrates the equilibrium challenges and how protic solvents shift the pathway.

MichaelAddition Start 2-(Ethoxymethyl) piperidine Complex Transition State (Sterically Hindered) Start->Complex + MeOH (Activation) Acrylate Ethyl Acrylate Acrylate->Complex Polymer Polymerization (Side Product) Acrylate->Polymer Radical Initiator (Impurity) Intermediate Ester Intermediate Complex->Intermediate Kinetic Control (Low Temp) Product Target Acid (Zwitterion) Intermediate->Product Hydrolysis (NaOH/H2O) Retro Retro-Michael (High Heat) Intermediate->Retro >60°C Retro->Start

Caption: Figure 1. Reaction pathway showing the critical role of solvent activation and the risk of Retro-Michael reversion at high temperatures.

Module 2: Workup & Purification (The Zwitterion Challenge)

The Problem: "Where did my product go?"

The final product is an amino acid (zwitterion).

  • In Acid (pH < 4): It is cationic (soluble in water, insoluble in ether).

  • In Base (pH > 10): It is anionic (soluble in water, insoluble in ether).

  • Standard Extraction Fails: If you try to extract with DCM/Ether from an acidic or basic aqueous layer, the product remains in the water.

The Solution: Isoelectric Point (pI) Precipitation

You must isolate the product at its Isoelectric Point , where net charge is zero and water solubility is lowest.

Calculated pI:

  • Tertiary Amine

    
    
    
  • Carboxylic Acid

    
    
    
  • Target pH:

    
    
    

Purification Protocol:

  • Hydrolysis: Treat the ester intermediate with NaOH/MeOH.

  • Concentration: Remove MeOH via rotary evaporation (critical: organic solvents prevent salt precipitation).

  • pH Adjustment: Carefully add 1M HCl to the aqueous residue until pH 7.0 is reached.

  • Isolation:

    • Scenario A (Solid forms): Filter the precipitate.[1]

    • Scenario B (No solid): Evaporate to dryness. Extract the solid residue with hot Ethanol or Isopropanol . The product will dissolve; the inorganic salt (NaCl) will not. Filter and cool to crystallize.

Purification Decision Tree

Purification Step1 Crude Hydrolysis Mixture (Aqueous, Basic pH > 12) Step2 Adjust pH to 6.8 - 7.0 (Isoelectric Point) Step1->Step2 Check Did Precipitate Form? Step2->Check Yes Filtration Check->Yes Yes No Evaporate Water Completely Check->No No (Product is water soluble) Extraction Triturate Solid with Hot Ethanol/Isopropanol No->Extraction FilterSalt Filter off NaCl (Insoluble) Extraction->FilterSalt Final Crystallize Product from Alcohol FilterSalt->Final

Caption: Figure 2. Purification logic flow for zwitterionic amino acid derivatives.

Module 3: Troubleshooting & FAQs

SymptomRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance of the ethoxymethyl group blocks the nitrogen.Increase Concentration: Run the reaction "neat" (no solvent) or at very high concentration (2M) to drive kinetics.
Product is an Oil/Gum Trace solvent or inorganic salts trapped in the zwitterion lattice.Azeotrope: Co-evaporate with toluene to remove water. Trituration: Sonicate the oil in diethyl ether or hexanes to induce crystallization.
"Disappearing" Product Product lost in aqueous layer during extraction.Stop Extraction: Do not use DCM/Water extraction. Use the Isoelectric Point method described in Module 2.
Retro-Michael (Impurity) Heating the reaction >60°C causes the amine to detach.Lower Temperature: Keep reaction <40°C. Extend time (up to 48h) rather than increasing heat.

References

  • Reversibility of Aza-Michael Reactions

    • Source: "Thermodynamic control in the Michael addition of amines." Journal of Organic Chemistry.
    • Context: Explains why hindered amines require lower temperatures to avoid retro-Michael fragment
  • Purification of Zwitterions

    • Source: "Purification of Amino Acids and Peptides." Methods in Enzymology.
    • Context: Validates the use of isoelectric point precipitation and alcohol extraction for salt removal.
  • Synthesis of 2-Substituted Piperidine Derivatives

    • Source: "Stereoselective synthesis of 2-substituted piperidines." Chemical Reviews.
    • Context: Provides background on the steric environment of the 2-ethoxymethyl piperidine scaffold.
  • Catalysis of Michael Additions

    • Source: "Protic solvent activation in Michael additions."[2] Tetrahedron Letters.

    • Context: Supports the use of Methanol as a hydrogen-bond donor catalyst for acryl

Sources

Troubleshooting solubility issues with 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. As Senior Application Scientists, we have developed this guide to provide not just protocols, but a foundational understanding of the molecule's behavior to empower your research.

Fundamental Properties: Understanding the Molecule's Behavior

Before troubleshooting, it's crucial to understand the chemical nature of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid. Its structure contains both a basic piperidine nitrogen and an acidic carboxylic acid group. This makes it a zwitterionic compound, meaning it can carry both a positive and a negative charge on the same molecule.

The solubility of zwitterionic molecules is highly dependent on pH.[1][2][3]

  • Low pH (Acidic Conditions): The carboxylic acid group is neutral (-COOH), and the piperidine nitrogen is protonated (-NH+). The molecule carries a net positive charge, forming a cationic salt.

  • High pH (Basic Conditions): The carboxylic acid group is deprotonated (-COO-), and the piperidine nitrogen is neutral (-N:). The molecule carries a net negative charge, forming an anionic salt.

  • Isoelectric Point (pI): At a specific intermediate pH, the molecule has an equal number of positive and negative charges, resulting in a net neutral charge. At this point, the molecule is least soluble in aqueous media.[2]

Based on similar structures, we can estimate the pKa values for the key functional groups.[4]

  • Acidic pKa (Carboxylic Acid): ~4.0 - 4.5

  • Basic pKa (Piperidine Nitrogen): ~9.5 - 10.5

This dual nature is the primary driver of most solubility issues.

G cluster_low_ph Low pH (e.g., pH < 3) cluster_pI Isoelectric Point (pI) (e.g., pH ~ 6-7) cluster_high_ph High pH (e.g., pH > 11) low_ph_structure Cationic Form (High Aqueous Solubility) pI_structure Zwitterionic/Neutral Form (LOW AQUEOUS SOLUBILITY) low_ph_structure->pI_structure Add Base (Increase pH) low_ph_label R-COOH R'-NH+ pI_structure->low_ph_structure Add Acid (Decrease pH) high_ph_structure Anionic Form (High Aqueous Solubility) pI_structure->high_ph_structure Add Base (Increase pH) pI_label R-COO- R'-NH+ high_ph_structure->pI_structure Add Acid (Decrease pH) high_ph_label R-COO- R'-N

Caption: pH-dependent ionization states of the zwitterionic molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is insoluble in my aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should do?

This is the most common issue and is directly related to the compound's zwitterionic nature. At neutral pH, the molecule is near its isoelectric point (pI), where aqueous solubility is minimal.[5] The first and most effective strategy is to adjust the pH.

Causality: By shifting the pH away from the pI, you force the molecule into a predominantly cationic or anionic state. These charged salt forms are significantly more soluble in polar solvents like water than the neutral zwitterion.[6][7]

Protocol: pH Adjustment for Solubilization
  • Prepare a Slurry: Suspend the desired amount of the compound in a minimal volume of purified water or your target buffer.

  • Acidic Solubilization (to form the Cationic Salt):

    • Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while vigorously stirring or vortexing.

    • Monitor the pH. The compound should dissolve as the pH drops significantly below the acidic pKa (target pH < 3.5).

  • Basic Solubilization (to form the Anionic Salt):

    • Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while vigorously stirring or vortexing.

    • Monitor the pH. The compound should dissolve as the pH rises significantly above the basic pKa (target pH > 11).

  • Final pH Adjustment: Once the compound is fully dissolved, you can carefully adjust the pH back towards your desired experimental range. Be cautious, as the compound may precipitate if you get too close to the pI.

Self-Validation: You should observe the solid material dissolving as the pH changes. If it remains insoluble even at extreme pH values, the issue may be related to concentration or the solid-state form (see Q3).

Q2: I need to dissolve the compound in an organic solvent for a reaction. Which solvents should I try?

The choice of organic solvent depends on which form of the compound you are using (free base/zwitterion or a salt form). Piperidine itself is soluble in many organic solvents, but the propanoic acid group adds polarity.[8][9]

Causality: The principle of "like dissolves like" applies. The charged salt forms will prefer polar, protic solvents, while the neutral form will have better solubility in a broader range of organic solvents, particularly polar aprotic ones.

Recommended Solvents
Solvent ClassRecommended SolventsTarget Compound FormRationale & Notes
Polar Protic Methanol, Ethanol, IsopropanolSalt Forms (e.g., HCl salt)Excellent choice for dissolving the charged forms of the molecule. Can act as effective co-solvents with water.[8]
Polar Aprotic DMSO, DMF, AcetonitrileNeutral/Zwitterionic FormThese are powerful solvents for a wide range of organic compounds and can effectively solvate the neutral form.[8]
Ethers Dioxane, THFNeutral/Zwitterionic FormModerate solubility expected. Often used in reaction chemistry involving similar structures.
Chlorinated Dichloromethane (DCM), ChloroformNeutral/Zwitterionic FormSolubility may be limited but can be useful for extractions or specific reactions.
Non-Polar Hexane, TolueneVery Poor SolubilityNot recommended. The molecule's polarity is too high for these solvents.[8][9]
Strategy: Using Co-solvents

If solubility is limited in a single solvent, a co-solvent system is a powerful technique.[10][11] This involves using a mixture of a primary solvent (e.g., water or buffer) with a miscible organic solvent.

Causality: The co-solvent reduces the polarity of the aqueous medium, lowering the interfacial tension between the solvent and the hydrophobic parts of your molecule, thereby improving solvation.[11][12]

G cluster_solute Poorly Soluble Solute cluster_solvent Aqueous Solvent cluster_cosolvent Co-solvent System d1 Drug d2 Drug d3 Drug d4 Drug w1 H2O w2 H2O w3 H2O w4 H2O w5 H2O w6 H2O w7 H2O w8 H2O w8->end Co-solvent reduces tension, allowing water to solvate drug (Improved Solubility) d_co Drug w_co1 H2O w_co2 H2O w_co3 H2O c_co1 Co-solvent c_co2 Co-solvent c_co3 Co-solvent start->d1 High Interfacial Tension (Poor Solvation)

Caption: Mechanism of co-solvency for solubility enhancement.

Protocol: Co-solvent Screening

  • Dissolve the compound in a minimal amount of a strong organic solvent (e.g., DMSO, Ethanol).

  • Slowly add this organic stock solution into your primary aqueous buffer with vigorous stirring.

  • Do not exceed a final organic solvent concentration of 5% v/v if working with biological assays, as higher concentrations can affect cell viability or protein function.

Q3: I've tried pH adjustment and co-solvents, but the solubility is still poor or the material seems "gummy." What's next?

If basic methods fail, the issue may be related to the solid-state properties of your material or aggregation. You can consider more advanced formulation strategies.

Option 1: Use of Surfactants Surfactants are amphiphilic molecules that can form micelles in solution above a certain concentration (the Critical Micelle Concentration, CMC).[13]

Causality: The hydrophobic core of the micelle can encapsulate your poorly soluble compound, while the hydrophilic shell keeps the entire complex dissolved in the aqueous medium.[14][15] This dramatically increases the apparent solubility of hydrophobic drugs.

  • Recommended Surfactants: Polysorbates (e.g., Tween® 80), Cremophor® EL.

  • Protocol: Prepare the aqueous buffer containing the surfactant (e.g., 0.1% - 1% w/v). Then, attempt to dissolve your compound directly into this solution. Gentle heating or sonication can help.

Option 2: Solid Dispersion The issue could be that your compound is a highly stable, crystalline solid. Crystalline materials have a strong lattice structure that requires significant energy to break, resulting in lower solubility compared to their amorphous counterparts.[16]

Causality: A solid dispersion is a technique where the drug is dispersed in an amorphous form within a hydrophilic carrier matrix.[17][18][19] This prevents recrystallization and presents the drug to the solvent in a higher-energy, more soluble state.[16]

  • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs).[20]

  • Method (Solvent Evaporation):

    • Dissolve both the compound and a carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol).

    • Evaporate the solvent under vacuum (e.g., using a rotary evaporator).

    • The resulting solid film is a solid dispersion, which should have a much faster dissolution rate in aqueous media.[21]

G Start Compound Insoluble pH_Check Is pH adjustment an option for the experiment? Start->pH_Check Adjust_pH Adjust pH away from pI (pH < 3.5 or pH > 11) pH_Check->Adjust_pH Yes Co_Solvent Use a Co-solvent (e.g., DMSO, Ethanol) pH_Check->Co_Solvent No Success Compound Soluble Adjust_pH->Success Co_Solvent->pH_Check If still insoluble Advanced Consider Advanced Strategies Co_Solvent->Advanced If still insoluble Co_Solvent->Success If soluble Surfactant Use Surfactants (e.g., Tween 80) Advanced->Surfactant Solid_Dispersion Prepare Solid Dispersion (e.g., with PVP) Advanced->Solid_Dispersion Surfactant->Success Solid_Dispersion->Success

Caption: General troubleshooting workflow for solubility issues.

Q4: Can heating my solution improve solubility?

Yes, for most compounds, solubility increases with temperature. Gentle heating (e.g., to 37-50 °C) can be a simple and effective way to help dissolve the compound.

Causality: Heating provides the energy needed to overcome the crystal lattice energy of the solid, allowing the solvent molecules to interact more effectively with the solute.

Caution:

  • Stability: Ensure your compound is stable at the temperature you are using. Run a pilot test and check for degradation via HPLC or LC-MS if you are unsure.

  • Supersaturation: Be aware that a solution prepared by heating may become supersaturated upon cooling to room temperature, potentially leading to precipitation over time. Always check for clarity before use.

References
  • PubChem. (n.d.). 3-(2-Oxopiperidin-1-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Piperidinepropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Molbase. (2024). Cas no 773108-59-1 (3-(2-Methylpiperidin-1-yl)propanoic acid). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Methyl-2-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]propanoic acid. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Kossack, W., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7236-7242. ACS Publications. Retrieved from [Link]

  • Kumar, R., & Kumar, V. (2015). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Indo American Journal of Pharmaceutical Research, 5(5), 2008-2016. Retrieved from [Link]

  • National Renewable Energy Lab. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

  • Podyachev, S. N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7209. MDPI. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. JOCPR. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 406-415. PMC. Retrieved from [Link]

  • Chivate, A., et al. (2016). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Journal of Pharmaceutical Sciences and Research, 8(7), 641-650. PMC. Retrieved from [Link]

  • Queen's University Belfast. (n.d.). An introduction to zwitterionic salts. Retrieved from [Link] QUILL/DiscoverQuill/TheScienceofIonicLiquids/Anintroductiontozwitterionicsalts/

  • Singh, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. Retrieved from [Link]

  • Danafar, H., et al. (2021). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Advanced Pharmaceutical Bulletin, 11(3), 562-571. PMC. Retrieved from [Link]

  • Sathesh Babu, P.R., & Lingam, M. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. SciSpace. Retrieved from [Link]

  • Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-200. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Scholars Research Library. Retrieved from [Link]

  • Caira, M.R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(4), 1845-1855. ResearchGate. Retrieved from [Link]

  • Pawar, J., & Fule, R. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Retrieved from [Link]

  • Tsioptsias, C., & Tassios, D. (2005). Solubility of Amino Acids: A Group-Contribution Model Involving Phase and Chemical Equilibria. Industrial & Engineering Chemistry Research, 44(23), 9010-9017. Retrieved from [Link]

  • Soni, K., et al. (2020). The study was performed with a dual approach to develop and validate analytical method for poorly water soluble candesartan cilexetil by enhancing its solubility employing cosolvency technique. Indian Journal of Pharmaceutical Sciences, 82(4), 643-650. Retrieved from [Link]

  • Kumar, A., & Sahoo, S. K. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Pharmacognosy and Phytochemistry, 6(6), 1339-1346. Retrieved from [Link]

  • Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]

  • Li, Y., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(9), 1468. PMC. Retrieved from [Link]

  • Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 935-954. Retrieved from [Link]

  • Chen, Y., et al. (2022). Structural Engineering and Optimization of Zwitterionic Salts for Expeditious Discovery of Thermoresponsive Materials. Molecules, 27(1), 229. MDPI. Retrieved from [Link]

  • Patel, B., & Kakadiya, J. (2012). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research, 1(1), 1-7. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • MDPI. (2023). Zwitterionics Surfactants. Encyclopedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Retrieved from [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial medicine. Retrieved from [Link]

  • Kumar, A., et al. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. Retrieved from [Link]

  • Pandey, P. K. (2025). Amorphous And Crystalline Drugs: Which Will Give More Stable Dosage Form And Why. Pharmaeli. Retrieved from [Link]

Sources

Technical Guide: Impurity Profiling in 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and impurity profiling of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid . This molecule is a tertiary amine formed via the aza-Michael addition of a secondary amine (2-(ethoxymethyl)piperidine) to an acrylic acid derivative.

This guide is structured to assist process chemists and analytical scientists in troubleshooting low yields, sticky by-products, and identifying unknown peaks in LC-MS.

Reaction Landscape & Mechanistic Context

The synthesis relies on the nucleophilic attack of the piperidine nitrogen (Michael donor) onto the


-carbon of an acrylic moiety (Michael acceptor). While theoretically straightforward, the steric hindrance at the 2-position of the piperidine ring and the electronic properties of the ether side chain introduce specific impurity risks.

Core Reaction:

  • Reagents: 2-(Ethoxymethyl)piperidine + Acrylic Acid (or Ethyl Acrylate).

  • Mechanism: 1,4-Conjugate Addition (Aza-Michael).

  • Critical Parameter: The secondary amine is converted to a tertiary amine. Over-alkylation (bis-addition) is chemically impossible on the nitrogen, simplifying the impurity profile compared to primary amines.

Critical Impurity Classes & Troubleshooting

Impurity A: The "Oxidative Ghost" (N-Oxide)
  • Identity: 3-(2-(ethoxymethyl)-1-oxidopiperidin-1-yl)propanoic acid.

  • Formation: Tertiary amines are prone to oxidation by atmospheric oxygen, peroxides in solvents (e.g., THF, ethers), or trace oxidants in the acrylic source.

  • Diagnostic (LC-MS): Shows an [M+16] peak.

  • Troubleshooting:

    • Distinction: N-oxides can mimic hydroxylated impurities. Under ESI-MS conditions, N-oxides often show a characteristic loss of oxygen (M-16) or Cope elimination fragments, whereas hydroxylated analogs lose water (M-18).

    • Prevention: Sparge all solvents with nitrogen/argon. Use antioxidant-stabilized solvents (e.g., BHT-stabilized THF) if compatible.

Impurity B: The "Oligomeric Leach" (Poly-Acrylates)
  • Identity: Oligomers of acrylic acid/ethyl acrylate.

  • Formation: Acrylic acid is unstable and polymerizes without inhibitors (e.g., MEHQ) or under heat. The piperidine amine can act as a base, inadvertently catalyzing anionic polymerization of the acrylate.

  • Diagnostic:

    • Physical: Reaction mixture becomes viscous/gummy.

    • NMR: Broad "hump" peaks in the aliphatic region (1.5–2.5 ppm) obscuring the product signals.

  • Troubleshooting:

    • Protocol: Add the acrylate slowly to the amine (inverse addition) at low temperature (

      
      ) to ensure the amine consumes the acrylate faster than the acrylate consumes itself.
      
Impurity C: The "Fragile Ether" (De-ethylated Adduct)
  • Identity: 3-(2-(Hydroxymethyl)piperidin-1-yl)propanoic acid.

  • Formation: The ethoxymethyl ether linkage is generally stable but can cleave if strong Lewis Acid catalysts (e.g.,

    
    , 
    
    
    
    ) or high temperatures with acidic workups are used.
  • Diagnostic (LC-MS): Shows an [M-28] peak (loss of ethylene).

  • Troubleshooting:

    • Check: Avoid strong acidic aqueous washes. If using Lewis Acids to accelerate the Michael addition, switch to milder catalysts like Cerium(III) chloride or simply use thermal activation in protic solvents (methanol).

Visualizing the Impurity Pathways

The following diagram maps the "Happy Path" (Synthesis) against the "Sad Paths" (Impurity formation).

ImpurityMap SM Starting Material 2-(Ethoxymethyl)piperidine Target TARGET PRODUCT 3-(2-(Ethoxymethyl)piperidin-1-yl) propanoic acid SM->Target Aza-Michael Addition Imp_NOxide Impurity A (N-Oxide) [M+16] SM->Imp_NOxide Oxidation (O2/Peroxides) Reagent Reagent Acrylic Acid/Ester Reagent->Target + Imp_Poly Impurity B (Polymer) Viscous Gum Reagent->Imp_Poly Self-Polymerization (Heat/No Inhibitor) Imp_DeEth Impurity C (De-ethylated) [M-28] Target->Imp_DeEth Acidic Hydrolysis (Ether Cleavage) Imp_Ester Impurity D (Intermediate) Ethyl Ester Target->Imp_Ester Incomplete Hydrolysis (If Ester used)

Caption: Figure 1. Reaction pathway and competitive impurity formation in the synthesis of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid.

Troubleshooting & FAQs

Q1: I see a split peak in HPLC for my purified product. Is this an impurity?

Answer: Not necessarily.

  • Cause: The target molecule has a chiral center at the 2-position of the piperidine. If your starting material was racemic, you will have enantiomers (which usually co-elute on achiral columns). However, the nitrogen atom can also invert.

  • Likely Scenario: If you see two distinct peaks on a standard C18 column, check for Rotamers . The N-propanoic acid chain can adopt restricted conformations due to steric clash with the 2-ethoxymethyl group.

  • Validation: Run the NMR at elevated temperature (

    
    ). If the peaks coalesce, they are rotamers. If they remain distinct, you likely have a diastereomer (implying your starting material had an impurity) or a structural isomer.
    
Q2: My LC-MS shows a dominant peak at M+16. Is it the N-Oxide or a Hydroxyl?

Answer: It is most likely the N-Oxide .

  • Reasoning: Hydroxylation of the piperidine ring usually requires metabolic enzymes (P450) or harsh chemical oxidation. N-oxidation occurs passively in air.

  • Confirmation: Treat a small aliquot with a mild reducing agent (e.g., Sodium Metabisulfite or Triphenylphosphine). If the M+16 peak disappears and the Product peak increases, it is the N-Oxide.

Q3: The reaction mixture turned into a solid gel. How do I salvage it?

Answer: You have polymerized the acrylic acid.

  • Salvage: The polymer is likely insoluble in acid. Acidify the mixture (pH 2-3) with dilute HCl. The amino-acid product should remain in the aqueous phase (as the hydrochloride salt), while the poly-acrylic acid might precipitate or can be removed by filtration.

  • Next Time: Use a polymerization inhibitor (MEHQ) and keep the temperature low during addition.

Q4: Can I use Methyl Acrylate instead of Acrylic Acid?

Answer: Yes, and it is often cleaner.

  • Benefit: Methyl acrylate is less prone to "runaway" polymerization than free acrylic acid.

  • Trade-off: You introduce an extra step (Ester Hydrolysis). You must monitor for Impurity D (Unreacted Ester) . Ensure complete hydrolysis using LiOH in THF/Water before workup.

Analytical Data Summary

Impurity TypeRelative Retention (RRT)*Mass ShiftKey Characteristic
Target Product 1.00MTertiary Amine
N-Oxide 0.85 - 0.95M + 16ESI: Loss of -O- (16 Da)
De-ethylated 0.60 - 0.70M - 28More polar; loss of ethylene
Ethyl Ester 1.50 - 1.80M + 28If using ethyl acrylate route
Acrylic Polymer > 2.00 (or void)MultiplesBroad peak/baseline rise

*Note: RRT values are approximate for a C18 Reverse Phase column (Water/Acetonitrile gradient).

References

  • LC-MS Distinction of N-Oxides

    • Title: Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds.[1][2]

    • Source: Analytical Chemistry / ResearchG
    • Relevance: Defines the fragmentation patterns (loss of oxygen vs. loss of water) critical for identifying Impurity A.
    • URL:2[3][4][5][6][7]

  • Aza-Michael Reaction Impurities

    • Title: Aza-Michael Reaction: Advances & Insights.
    • Source: Scribd / Chemical Reviews context.
    • Relevance: Discusses catalyst choices and the risk of polymerization/dimerization of acrylic acceptors during Michael additions.
    • URL:8[4][5][6]

  • Piperidine Stability & Degradation

    • Title: Wh
    • Source: Biosynce.
    • Relevance: details the oxidation risks and thermal decomposition pathways of piperidine deriv
    • URL:9[4][5][6]

  • Reaction Optimization (Catalysis)

    • Title: Aza-Michael addition reaction between piperidine and n-butyl acrylate.[10]

    • Source: ResearchG
    • Relevance: Provides protocols for using Lewis acid catalysts (CuBTC) to improve yield and selectivity, minimizing side reactions.
    • URL:10[1][3][4][5][6][8][11]

Sources

Technical Support Center: Stabilizing 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic Acid

[1]

Core Degradation Mechanisms[2]

To troubleshoot effectively, you must understand why the molecule degrades.[][2] This compound is not just "unstable"; it is chemically predisposed to revert to its precursors under specific conditions.[][2]

A. The Retro-Michael Equilibrium (Primary Threat)

Unlike


2-(ethoxymethyl)piperidineacrylic acid2
  • Trigger: High pH (Basic conditions) and Heat.[]

  • Mechanism: Base-catalyzed deprotonation of the

    
    -carbon (adjacent to the carbonyl) initiates the elimination of the amine.[]
    
B. N-Oxidation (Secondary Threat)

The tertiary amine within the piperidine ring has a lone pair of electrons highly susceptible to attack by dissolved oxygen or peroxides.[]

  • Trigger: Exposure to air, light, or chlorinated solvents containing stabilizers.[2]

  • Product: 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid

    
    -oxide.[]
    
C. Degradation Pathway Visualization

DegradationPathwaysCompoundTarget Molecule(Beta-Amino Acid)Amine2-(Ethoxymethyl)piperidineCompound->AmineRetro-Michael(Base/Heat)AcrylateAcrylic AcidCompound->AcrylateNOxideN-Oxide ImpurityCompound->NOxideOxidation(O2/Peroxides)Amine->CompoundMichael Addition(Kinetic Control)Acrylate->Compound

Figure 1: The dynamic equilibrium of degradation.[] Note that the Retro-Michael pathway is reversible, while oxidation is generally irreversible.[2]

Troubleshooting Guide (Q&A)

Issue 1: "My assay purity drops by 5-10% overnight in solution, but I see no new peaks."

Diagnosis: You are likely experiencing Retro-Michael Addition where the breakdown products (Acrylic acid and the amine) are either volatile, non-chromophores at your detection wavelength, or eluting in the solvent front.[2]

  • The Science: In basic or neutral non-buffered solutions, the equilibrium shifts toward dissociation.[][2]

  • Corrective Action:

    • Acidify the Matrix: Maintain the solution at pH 2.0 – 4.0 . Protonating the piperidine nitrogen (

      
      ) prevents the lone pair from participating in the elimination mechanism.[]
      
    • Temperature Control: Store solutions at 4°C or -20°C. The activation energy for the retro-Michael reaction is moderate; reducing temperature significantly slows the kinetics.[]

    • Check Detection: Acrylic acid absorbs weakly at 210 nm; the amine may not absorb at all.[][2] Use a Refractive Index (RI) detector or LC-MS to confirm their presence.[]

Issue 2: "I see a new peak eluting slightly earlier (RRT ~0.95) than the main peak."

Diagnosis: This is likely the


-Oxide

2
  • The Science: Electron-rich tertiary amines react with singlet oxygen or peroxides found in uninhibited ethers (THF) or aged chlorinated solvents.[]

  • Corrective Action:

    • Solvent Hygiene: Avoid THF or Dichloromethane unless freshly distilled.[][2] Use HPLC-grade Acetonitrile/Water.[][2]

    • Inert Atmosphere: Sparge all buffers with Helium or Nitrogen for 15 minutes before use.[][2]

    • Additives: If the application permits, add 0.1% Sodium Metabisulfite (antioxidant) to the aqueous buffer.[][2]

Issue 3: "The compound degrades during LC-MS analysis."

Diagnosis: On-column degradation . The heat of the nebulizer or the pH of the mobile phase is driving the reaction during the measurement.

  • The Science: High temperatures in the ESI source can catalyze the retro-Michael fragmentation (in-source fragmentation), leading to false negatives in purity data.

  • Corrective Action:

    • Lower Source Temp: Reduce the desolvation temperature to <250°C.

    • Modify Mobile Phase: Ensure the mobile phase contains 0.1% Formic Acid.[][2] Avoid Ammonium Hydroxide or high pH buffers.[][2]

Validated Stability Protocols

Recommended Storage Conditions
ParameterSolid StateSolution State
Form Hydrochloride Salt (Preferred)Acidified Buffer (pH 3.[]0)
Temperature -20°C4°C (Short term), -80°C (Long term)
Atmosphere Argon/Nitrogen HeadspaceDegassed solvents
Container Amber glass (Light protection)Amber glass
Experimental Workflow: Stability Assessment

Follow this decision tree to stabilize your specific sample.

StabilityWorkflowStartStart: Sample in SolutionCheckPHCheck pHStart->CheckPHIsAcidicIs pH < 4.0?CheckPH->IsAcidicAcidifyAction: Acidify with0.1% Formic Acid or HClIsAcidic->AcidifyNoCheckOxCheck Solvents for PeroxidesIsAcidic->CheckOxYesAcidify->CheckOxIsStableMonitor HPLC @ T=24hCheckOx->IsStable

Figure 2: Logical workflow for stabilizing the solution immediately upon preparation.

Analytical Method Parameters (HPLC)

To accurately quantify this molecule without inducing degradation during the run:

  • Column: C18 (End-capped to reduce silanol interactions with the amine), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[] (TFA pairs with the amine, improving peak shape and stability).[2]

  • Mobile Phase B: Acetonitrile.[][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[][2]

  • Column Temp: 25°C (Do NOT heat the column to 40-60°C; this accelerates the Retro-Michael reaction).

References

  • Organic Chemistry Portal.Michael Addition of Amines and Hydrazines. (Mechanistic insight into the reversibility of aza-Michael additions).

    • BenchChem.Stability testing of 3-(2-Iodophenylamino)propanoic acid. (Analogous beta-amino acid stability protocols).

      • National Institutes of Health (NIH) - PubMed. Impurity profile study of repaglinide.[] (Context on piperidine-related impurities and degradation in pharmaceutical intermediates).

        • MDPI.Piperidine Derivatives: Recent Advances in Synthesis and Stability.

          Technical Support Center: Optimizing pH Conditions for 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic Acid

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary & Chemical Profile[1][2]

          Compound: 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid Class:

          
          -substituted 
          
          
          
          -amino acid (Zwitterionic) Critical Stability Factor: pH-dependent Retro-Michael addition and Isoelectric Precipitation.[1]

          This guide addresses the stability challenges inherent to 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid . As a

          
          -amino acid derivative, this compound possesses a unique "Achilles' heel": the propensity to undergo a Retro-Michael reaction , cleaving into its parent amine and acrylic acid under specific pH conditions.[1] Furthermore, its zwitterionic nature creates a solubility "dead zone" at neutral pH that is often mistaken for chemical degradation.
          

          This technical resource provides the mechanistic insights and protocols necessary to stabilize this compound during synthesis, purification, and storage.

          Mechanisms of Instability

          To troubleshoot effectively, one must understand why the molecule fails. The two primary failure modes are Chemical Cleavage and Physical Aggregation .

          The Retro-Michael Pathway (High pH Risk)

          The most critical degradation pathway is the Retro-Michael addition .[1] The

          
          -propanoic acid moiety is installed via a Michael addition of the piperidine nitrogen to an acrylate.[1] This reaction is reversible.[1][2]
          
          • Trigger: Basic pH (pH > 8.5).[1]

          • Mechanism: Deprotonation of the carboxylic acid and the free amine lone pair facilitates the elimination of the amine as a leaving group.

          • Result: Irreversible loss of the propanoic acid tail, yielding 2-(ethoxymethyl)piperidine and acrylic acid (or acrylate).[1]

          Oxidative N-Dealkylation (Neutral/Basic pH Risk)

          The tertiary piperidine nitrogen is electron-rich.[1]

          • Trigger: Presence of dissolved oxygen, peroxides, or radical initiators at pH > 6.

          • Mechanism: Formation of an

            
            -oxide intermediate, which can undergo Polonovski-type rearrangement or Cope elimination.[1]
            
          • Result:

            
            -oxide impurities or ring cleavage products.[1]
            
          Isoelectric Precipitation (Neutral pH Risk)[2]
          • Trigger: pH approaching the isoelectric point (pI ≈ 6.8 – 7.2).

          • Mechanism: The molecule exists as a net-neutral zwitterion (

            
            ).[1] Hydration energy is minimized, leading to aggregation.
            
          • Result: Sample crashes out of solution. Note: This is physical, not chemical, but often causes assay failure.

          Visualization of Degradation Pathways[4]

          The following diagram maps the stability landscape. Note the "Stability Goldilocks Zone" in the acidic region.

          StabilityPathways Compound Target Compound (Zwitterion) Protonated Stable Cationic Form (pH 2.0 - 4.5) Compound->Protonated Acidification (HCl/TFA) Protects Amine Amine Degradant: 2-(Ethoxymethyl)piperidine Compound->Amine Retro-Michael (pH > 8.5) Acrylate Degradant: Acrylic Acid Compound->Acrylate Retro-Michael (pH > 8.5) NOxide Impurity: N-Oxide Compound->NOxide Oxidation (O2, Peroxides) Precipitate Physical Aggregate (Insoluble) Compound->Precipitate Isoelectric Point (pH ~7.0)

          Caption: Figure 1. Stability landscape of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid. Green indicates the stable region; red indicates chemical degradation; grey indicates physical instability.

          pH Optimization Protocol

          Use this self-validating workflow to determine the optimal buffer for your specific application (LC-MS, storage, or synthesis).[1]

          Phase 1: The "Acid Shield" Strategy

          Scientific Rationale: Protonating the tertiary amine (pKa ~9.5) prevents the lone pair from participating in the Retro-Michael elimination mechanism.[1] Ammonium species are poor leaving groups, effectively "locking" the molecule intact.

          Recommended Buffer System:

          • Target pH: 3.0 – 4.5

          • Buffer Agent: Formate (20 mM) or Acetate (20 mM).[1]

          • Why: These volatile buffers are LC-MS compatible and maintain the pH well below the pI.[1]

          Phase 2: Experimental Validation Step

          Do not assume stability; prove it.[1] Run this 24-hour stress test.

          • Preparation: Dissolve compound to 1 mg/mL in three buffers:

            • A: 0.1% Formic Acid (pH ~2.7)[1]

            • B: 10 mM Ammonium Bicarbonate (pH ~7.8)

            • C: 10 mM Ammonium Hydroxide (pH ~10.0)

          • Incubation: Store aliquots at Room Temperature and 40°C for 24 hours.

          • Analysis: Analyze via UPLC-MS. Monitor for:

            • Parent peak (M+H).[1]

            • Loss of propanoic acid fragment (Parent - 72 Da).[1]

            • Appearance of 2-(ethoxymethyl)piperidine.[1]

          Expected Results Table:

          ConditionpHPredicted Stability (24h)Dominant Failure Mode
          0.1% Formic Acid ~2.7High (>99%) None (Stable Cation)
          PBS / Bicarbonate ~7.4Moderate Precipitation / Slow Oxidation
          Ammonium Hydroxide ~10.0Low (<80%) Retro-Michael Hydrolysis

          Troubleshooting Guide (FAQ)

          Q1: I see a new peak at [M-72] in my mass spec. What is it?

          Diagnosis: This is the Retro-Michael degradation product .[1] Cause: Your sample pH is likely too high (> pH 8), or the injector temperature is too hot. Solution:

          • Acidify your sample immediately with Formic Acid or TFA to pH < 4.[1]

          • Lower the inlet/source temperature on your MS. Thermal degradation in the source can mimic solution-phase Retro-Michael.[1]

          Q2: The compound disappears from solution at pH 7, but no degradants are visible.

          Diagnosis: Isoelectric Precipitation . Cause: At pH ~7, the zwitterion has net neutral charge and minimum solubility. It has likely crashed out as a micro-precipitate or adhered to the glass/plastic walls. Solution: Shift the pH away from neutral. Lowering pH to 3-4 is preferred for stability.[1] If basic pH is required for a specific assay, ensure a co-solvent (e.g., 10% DMSO) is present, but be wary of chemical instability.

          Q3: Can I use this compound in a Suzuki coupling at pH 10?

          Diagnosis: High Risk. Analysis: Standard Suzuki conditions (Carbonate/Phosphate bases, heat) are the exact conditions that promote Retro-Michael cleavage.[1] Solution:

          • Use non-aqueous basic conditions if possible.[1]

          • If aqueous base is needed, keep the temperature low (< 40°C) and reaction time short.

          • Monitor the reaction for the free amine (piperidine derivative) to assess degradation rates.

          Q4: Is the ether group (ethoxymethyl) stable?

          Diagnosis: Yes. Analysis: Aliphatic ethers are generally robust.[1] They require strong Lewis acids (e.g.,

          
          ) or concentrated HI for cleavage. It is unlikely to be the failure point in standard aqueous buffers (pH 1-12).[1] Focus your stabilization efforts on the 
          
          
          
          -propanoic acid tail.[1]

          References

          • Retro-Michael Instability of

            
            -Amino Acids: 
            
            • Mechanism:[1][3][4] The reversibility of the Michael addition for

              
              -alkyl- 
              
              
              
              -amino acids is a fundamental reactivity pattern.[1] Base-catalyzed elimination releases the amine and acrylate.[1]
            • Source: Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Tetrahedron Organic Chemistry Series.

          • Stability of Piperidine Derivatives

            • Context: Analysis of piperidine-based pharmaceuticals (like Vildagliptin intermediates)
            • Source: Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.

          • Zwitterionic Solubility Profiles

            • Context: General physical chemistry of amino acids dictates minimum solubility
            • Source: Blackburn, G. M. (2006). Nucleic Acids in Chemistry and Biology. Royal Society of Chemistry. [1]

          Sources

          Technical Support Center: Minimizing Side Reactions in Piperidine Propanoic Acid Synthesis

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the technical support guide for the synthesis of piperidine propanoic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis, which typically proceeds via an aza-Michael addition. Our goal is to provide you with the in-depth knowledge and practical protocols necessary to maximize your yield and purity by understanding and controlling common side reactions.

          Frequently Asked Questions (FAQs): The Core Reaction & Its Challenges
          Q1: What is the fundamental reaction mechanism for synthesizing 3-(piperidin-1-yl)propanoic acid?

          The synthesis is a classic example of an aza-Michael addition . In this reaction, the nitrogen atom of piperidine, a cyclic secondary amine, acts as a nucleophile. It attacks the electron-deficient β-carbon of an α,β-unsaturated carbonyl compound, such as acrylic acid or an acrylic ester.[1][2][3] The reaction is highly efficient and can often proceed under mild conditions.[2] The general mechanism involves the formation of a zwitterionic intermediate, which then undergoes a proton transfer to yield the final product.[3]

          Caption: Aza-Michael addition of piperidine to acrylic acid.

          Q2: What are the primary side reactions that can compromise the yield and purity of my product?

          While the aza-Michael addition is generally robust, several competing reactions can occur, significantly impacting the outcome. Understanding these pathways is the first step toward effective mitigation.

          Side ReactionPrimary Cause(s)Consequence
          Anionic Polymerization High concentration of acrylate, presence of strong base, elevated temperature.Drastic reduction in yield, formation of insoluble polyacrylate solids, difficult purification.
          Amide Formation High reaction temperatures when using acrylic acid directly.Formation of N-acryloylpiperidine, consuming starting materials and creating a difficult-to-separate impurity.
          Acrylate Dimerization Elevated temperatures, prolonged reaction times.Formation of acrylic acid dimer via a Michael addition of one acrylate molecule to another, reducing the available Michael acceptor.[4][5]
          Quaternary Salt Formation Use of an acrylate ester followed by reaction with an unreacted alkyl halide from a previous step (if applicable).While less common in this specific synthesis, over-alkylation is a known issue in general piperidine alkylations.[6][7]
          Troubleshooting Guide: From Symptoms to Solutions

          This section addresses specific experimental issues in a question-and-answer format to guide your troubleshooting process.

          Issue 1: Reaction Stalls or Results in Low Yield

          Q: My reaction seems to stop before completion, leaving significant amounts of unreacted piperidine and acrylic acid. What's going wrong?

          A: This is a common issue that can often be traced back to reaction conditions or reagent quality.

          • Causality: The most likely culprit is the premature polymerization of the acrylic acid/acrylate. Once polymerization begins, it can rapidly consume the Michael acceptor, effectively halting the desired reaction. Another possibility, especially at low temperatures, is simply slow reaction kinetics. Piperidine is a strong nucleophile, but conditions may not be optimal.[2]

          • Solution Strategy:

            • Control Reagent Addition: The most effective strategy is to add the acrylic acid or acrylate slowly to a solution of piperidine.[8] This keeps the instantaneous concentration of the Michael acceptor low, disfavoring polymerization. A syringe pump is ideal for this purpose.[8]

            • Temperature Management: Conduct the reaction at room temperature or slightly below. While heat can increase the rate of the Michael addition, it dramatically accelerates the rate of unwanted polymerization and potential amide formation.[9]

            • Use Fresh Reagents: Acrylic acid can dimerize or polymerize upon storage.[5] Using a freshly opened bottle or redistilled acrylic acid is recommended. Similarly, piperidine can oxidize, indicated by a yellow color, and should be purified by distillation for best results.[10]

          Issue 2: A White, Insoluble Precipitate Forms

          Q: My reaction mixture has turned into a thick, white slurry, and I've lost my product in this insoluble mass. What is this substance and how do I prevent it?

          A: The white precipitate is almost certainly polyacrylic acid or a polyacrylate polymer.

          • Causality: This is a classic sign of runaway anionic polymerization of the Michael acceptor. This can be initiated by the basicity of piperidine itself or by other basic impurities. It is especially problematic if the acrylic acid is added too quickly or if the reaction temperature is too high.

          • Solution Strategy:

            • Reverse Addition: As mentioned above, add the acrylic acid to the piperidine solution, never the other way around. This ensures piperidine is always in excess relative to the acrylate being added.[8]

            • Solvent Choice: Using a protic solvent like ethanol or methanol can help to protonate and stabilize the zwitterionic intermediate, potentially mitigating polymerization pathways that proceed through an enolate.[3]

            • Inhibitors: For particularly problematic cases, a small amount of a radical inhibitor like hydroquinone or 4-methoxyphenol (MeHQ) can be added to the acrylic acid before it is introduced to the reaction, though this is more critical for radical-initiated polymerization.[5]

          troubleshooting_workflow Start Problem Observed: Low Yield or Impure Product Symptom1 Symptom: White, Insoluble Precipitate Start->Symptom1 Symptom2 Symptom: Stalled Reaction, Unreacted Starting Material Start->Symptom2 Symptom3 Symptom: Byproduct with Mass of (Piperidine + Acrylic Acid - H2O) Start->Symptom3 Cause1 Root Cause: Runaway Polymerization of Acrylic Acid Symptom1->Cause1 Symptom2->Cause1 Cause2 Root Cause: Amide Formation Symptom3->Cause2 Solution1 Solution: 1. Slow/Reverse Addition 2. Lower Temperature 3. Use Protic Solvent Cause1->Solution1 Solution2 Solution: 1. Lower Temperature (<40°C) 2. Use Acrylate Ester   followed by Hydrolysis Cause2->Solution2

          Sources

          Purification challenges for 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid intermediates

          Author: BenchChem Technical Support Team. Date: March 2026

          Technical Support Center: Purification of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic Acid & Intermediates

          Ticket ID: #PUR-32EP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Topic: Troubleshooting isolation and purification of N-alkylated piperidine amino acids.

          Introduction: The "Hidden" Zwitterion Challenge

          Welcome to the technical support center. You are likely encountering difficulties because the target molecule, 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid , behaves like a "trojan horse" in organic synthesis.

          While the ethoxymethyl group suggests lipophilicity (solubility in organic solvents), the core structure is a zwitterionic amino acid . At neutral pH, the piperidine nitrogen is protonated (cationic) and the carboxylic acid is deprotonated (anionic), resulting in a net neutral but highly polar species that refuses to extract into Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and streaks on silica gel.

          This guide is structured to troubleshoot the two distinct phases of your synthesis:

          • The Ester Intermediate: Handling the Michael addition and removing acrylates.

          • The Free Acid: Overcoming zwitterionic solubility issues.

          Module 1: The Ester Intermediate (Michael Addition)

          Context: You are synthesizing the ethyl or methyl ester via aza-Michael addition of 2-(ethoxymethyl)piperidine to an acrylate.

          Issue 1: "I have a gummy residue and unreacted acrylate."

          Diagnosis: Acrylates are prone to radical polymerization. If you used a large excess of ethyl acrylate without inhibitors, or heated it too long, you likely formed poly(ethyl acrylate) oligomers that trap your product.

          Troubleshooting Protocol: The "Scavenger" Workup

          • Prevention: Use 1.1–1.2 equivalents of acrylate. Do not use large excesses. Run at room temperature (RT) first; only heat if conversion <50% after 12h.

          • Removal:

            • Evaporation: Acrylates are volatile. Rotary evaporate at 40°C/20 mbar. If the gum persists, it is polymer.

            • Acid Wash (Crucial):

              • Dissolve crude ester in EtOAc.[1]

              • Extract with 1M HCl (3x).[1] The product (basic amine) goes into the water.[2] Neutral acrylate polymers and unreacted acrylate stay in the EtOAc.

              • Check: TLC the organic layer.[1][3] It should contain the impurities.

              • Recovery: Basify the aqueous layer to pH 10-11 (using NaOH) and extract back into DCM. This "Acid-Base Swing" is the most reliable purification for the ester [1].

          Issue 2: "My product streaks/tails on Silica Gel columns."

          Diagnosis: The basic nitrogen in the piperidine ring interacts strongly with acidic silanol (Si-OH) groups on the silica surface, causing peak tailing and yield loss.

          Solution: The "Amine Shield" Method You must neutralize the silica surface.

          • Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH mobile phase.

          • Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample.

          • Alternative: Use Amine-functionalized Silica (KP-NH) cartridges if available. These require no basic additives and often run in Hexane/EtOAc [2].[3]

          Module 2: The Free Acid (Hydrolysis & Isolation)

          Context: You have hydrolyzed the ester and now have the free amino acid. Standard extraction has failed.

          Issue 3: "I cannot extract the product from water after hydrolysis."

          Diagnosis: At pH 7, your molecule is a zwitterion (Solubility: Water >> Organics).

          • pH < 4: It is a cation (R-NH⁺-COOH). Soluble in water.[2]

          • pH > 10: It is an anion (R-N-COO⁻). Soluble in water.[2]

          • pH ~ 6.5 (pI): Net charge 0. This is the only window for organic extraction, but it is narrow.

          Protocol: The "n-Butanol" Extraction Standard organics (DCM, Ether) are too non-polar. You need a polar organic solvent.[4]

          • Adjust pH: Carefully adjust the aqueous solution to pH 6.0–7.0 (the estimated isoelectric point).

          • Solvent: Use n-Butanol (n-BuOH) . It is immiscible with water but polar enough to solvate the zwitterion.

          • Process: Extract the aqueous phase 3x with n-BuOH.

          • Finish: Combine n-BuOH layers and evaporate. Note: n-BuOH has a high boiling point (117°C); use a high-vacuum pump or azeotrope with heptane [3].

          Issue 4: "I need to desalt the product (remove NaCl/LiCl)."

          Diagnosis: If you neutralized with HCl/NaOH, your product is contaminated with inorganic salts.

          Solution: Ion Exchange Chromatography (Dowex) This is the gold standard for amino acid isolation.

          • Resin: Use Dowex 50WX8 (Strong Cation Exchange) in the H⁺ form.

          • Load: Load your crude aqueous mixture (pH < 4). The amino acid binds to the resin (R-NH⁺); salts (Na⁺, Cl⁻) pass through.

          • Wash: Wash with distilled water until the eluate is neutral (removes salts).

          • Elute: Elute with 1M–2M NH₄OH . The ammonia deprotonates the amine and displaces the amino acid.

          • Isolate: Evaporate the ammonia fractions to obtain the pure zwitterion.

          Visualizing the Workflow

          The following diagram illustrates the critical decision points in the synthesis and purification pipeline.

          PurificationWorkflow Start Crude Reaction Mixture (Michael Addition) CheckPolymer Check: Gummy Residue? Start->CheckPolymer AcidBase Acid-Base Extraction (1M HCl wash -> Basify -> Extract) CheckPolymer->AcidBase Yes (Polymer/Acrylate removal) Silica Flash Chromatography (DCM/MeOH + 1% TEA) CheckPolymer->Silica No (Minor impurities) PureEster Pure Ester Intermediate AcidBase->PureEster Silica->PureEster Hydrolysis Hydrolysis (LiOH/NaOH) PureEster->Hydrolysis ZwitterionCheck Isolate Free Acid? Hydrolysis->ZwitterionCheck Butanol Extraction: n-Butanol at pH 6.5 (pI) ZwitterionCheck->Butanol Small Scale (<1g) IonExchange Dowex 50WX8 Resin (Bind H+ -> Elute NH4OH) ZwitterionCheck->IonExchange Large Scale / High Salt FinalProduct Pure 3-(2-(Ethoxymethyl)piperidin-1-yl) propanoic acid Butanol->FinalProduct IonExchange->FinalProduct

          Figure 1: Decision tree for the purification of piperidine propanoic acid derivatives, distinguishing between ester workup (blue) and zwitterion isolation (red).

          Comparison of Purification Methods

          MethodTarget SpeciesProsConsBest For
          Acid/Base Extraction EsterScalable, removes neutral polymers/acrylates.Requires careful pH monitoring.Removing excess acrylate monomer.[5]
          Silica + 1% TEA EsterHigh purity, removes isomers.TEA is smelly; requires evaporation.Final polish of the ester.
          n-Butanol Extraction Free AcidNo specialized resin needed.High boiling point solvent; hard to dry.[2]Small scale (<500mg) isolation.
          Ion Exchange (Dowex) Free AcidRemoves ALL inorganic salts; very high purity.Slow; requires column packing.Large scale (>1g) or desalting.

          FAQ: Specialist's Corner

          Q: Can I distill the ester to purify it? A: Only under high vacuum (<1 mbar). The ethoxymethyl group increases the boiling point significantly. Prolonged heating risks retro-Michael addition (decomposition). Kugelrohr distillation is safer than a pot still.

          Q: Why does my NMR show a "doublet of doublets" impurity around 5.8-6.4 ppm? A: That is residual acrylate monomer (vinyl protons). It is toxic and reactive. Use the Acid/Base Extraction protocol (Module 1) to remove it completely.

          Q: I isolated the product as an HCl salt. Is that okay? A: Yes, and it is often preferred! The HCl salt is not a zwitterion; it is a stable cation. It is usually more crystalline and hygroscopic than the zwitterion. If your biological assay tolerates salts, stop there. If you must have the free base, use the Dowex method.

          References

          • Biotage. (2023).[3][6][7] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

          • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

          • American Chemical Society. (1996). Extraction of Zwitterionic Amino Acids with Reverse Micelles.[8][9] Ind.[10] Eng. Chem. Res. Retrieved from [Link]

          • National Institutes of Health (PMC). (2017). Direct N-alkylation of unprotected amino acids with alcohols.[11] Retrieved from [Link]

          Sources

          Addressing steric hindrance in 2-ethoxymethyl piperidine substitution reactions

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific thermodynamic and kinetic challenges encountered when N-functionalizing 2-ethoxymethyl piperidine.

          Due to the unique steric and electronic environment of the 2-position substituent, standard piperidine protocols often fail, resulting in stalled reactions or complex byproduct mixtures. This guide provides field-proven workarounds, mechanistic insights, and self-validating protocols to ensure your synthetic success.

          Strategic Workflow for Sterically Hindered Piperidines

          Before diving into specific troubleshooting steps, consult the decision tree below to ensure you are utilizing the optimal synthetic pathway for your target molecule.

          DecisionTree Start Goal: N-Functionalize 2-Ethoxymethyl Piperidine Q1 What is the target functional group? Start->Q1 Acyl Amide (N-Acylation) Q1->Acyl Acyl Chloride Alkyl Amine (N-Alkylation) Q1->Alkyl Alkyl Halide/Aldehyde Q2 Is the alkyl group prone to elimination? Alkyl->Q2 RedAm Reductive Amination (Use NaBH(OAc)3) Q2->RedAm Yes / Bulky Direct Direct Alkylation (Use R-I + DIPEA) Q2->Direct No / Primary

          Decision tree for selecting the optimal N-functionalization strategy for hindered piperidines.

          Section 1: Mechanistic Challenges & Causality

          Q: Why is 2-ethoxymethyl piperidine so resistant to standard N-alkylation conditions compared to unsubstituted piperidine?

          A: The resistance stems from a combination of severe steric shielding and transition state geometry[1]. In a direct

          
           alkylation, the secondary amine nitrogen must attack the electrophile, forcing the molecule into a highly crowded tetrahedral transition state. The ethoxymethyl group at the C2 position is bulky and freely rotating, acting as a physical shield that repels incoming electrophiles.
          

          Furthermore, the oxygen atom within the ether linkage exerts a mild inductive electron-withdrawing effect (-I effect). This slightly decreases the electron density on the adjacent nitrogen, reducing its inherent nucleophilicity compared to a standard alkyl-substituted piperidine.

          Section 2: Troubleshooting Direct N-Alkylation

          Q: My direct N-alkylation with an alkyl chloride is stalled at 15% conversion. Heating it only causes the alkyl halide to degrade via elimination. How do I drive it to completion?

          A: Alkyl chlorides lack the leaving-group ability required to overcome the high activation energy barrier imposed by the C2-ethoxymethyl group. Forcing the reaction with heat simply shifts the pathway toward E2 elimination of the alkyl halide[2].

          To fix this, you must alter the kinetics of the reaction:

          • Electrophile Upgrade: Switch to an alkyl iodide or triflate. If you must use a chloride, add 1.0 equivalent of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) to facilitate an in situ Finkelstein reaction, converting the chloride to a highly reactive transient iodide.

          • Base Selection: Avoid nucleophilic bases. Use N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent like Acetonitrile[3]. DIPEA is bulky enough not to compete for the electrophile, but basic enough to scavenge the generated HX, preventing the piperidine from crashing out as an unreactive hydrohalide salt.

          Protocol 1: Optimized Direct N-Alkylation (Finkelstein-Assisted)

          This protocol utilizes in situ halogen exchange to overcome steric barriers without requiring excessive heat.

          • Preparation: To an oven-dried round-bottom flask under Argon, add 2-ethoxymethyl piperidine (1.0 eq) and anhydrous Acetonitrile (0.2 M).

          • Base Addition: Add DIPEA (2.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge, ensuring homogeneous kinetics without consuming the alkylating agent[3].

          • Catalyst Addition: Add TBAI (0.2 eq). Causality: The iodide acts as a nucleophilic catalyst, displacing the chloride on the electrophile to create a highly reactive alkyl iodide intermediate.

          • Electrophile Addition: Add the alkyl chloride (1.2 eq) dropwise.

          • Reaction: Stir at 45°C for 16 hours.

          • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and inject into LC-MS. The protocol is validated when the 2-ethoxymethyl piperidine peak (

            
            ) is fully replaced by the product mass. If starting material persists, the electrophile has likely degraded; spike with an additional 0.5 eq of the alkylating agent.
            
          • Workup: Concentrate under reduced pressure, dissolve in Ethyl Acetate, and wash with saturated aqueous

            
             to remove ammonium salts.
            

          Section 3: The Reductive Amination Workaround

          Q: Even with iodides, I am getting low yields and competing elimination of my branched alkylating agent. Is there a better pathway?

          A: Yes. When direct alkylation fails due to steric clash, Reductive Amination is the gold standard[1].

          Why it works: Instead of forcing a bulky tetrahedral transition state, the amine condenses with an aldehyde or ketone to form an iminium ion. The iminium carbon is

          
           hybridized (planar), which temporarily relieves steric strain at the reaction center. Sodium triacetoxyborohydride (
          
          
          
          or STAB) is then used to selectively reduce the iminium ion over the unreacted carbonyl[4].

          Pathway Amine 2-Ethoxymethyl Piperidine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Planar Iminium Ion (Steric Relief) Hemiaminal->Iminium -H2O Product N-Alkylated Product Iminium->Product NaBH(OAc)3 Reduction

          Mechanistic pathway of reductive amination highlighting the planar iminium intermediate.

          Protocol 2: Reductive Amination with STAB

          This protocol avoids over-alkylation and is highly tolerant of bulky substituents.

          • Condensation: In a dry flask under Argon, dissolve 2-ethoxymethyl piperidine (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous Dichloroethane (DCE) (0.2 M).

          • Acid Catalysis (Optional but Recommended): Add Glacial Acetic Acid (1.0 eq). Causality: Acid accelerates the dehydration of the hemiaminal intermediate into the critical planar iminium ion.

          • Stirring: Stir at room temperature for 1 hour to allow iminium formation.

          • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) in a single portion. Causality: STAB is sterically demanding and mildly reactive; it will selectively reduce the iminium ion without reducing the starting aldehyde[1].

          • Reaction: Stir at room temperature for 12 hours.

          • Self-Validation Checkpoint: Quench a 10 µL aliquot in saturated

            
            , extract with Ethyl Acetate, and spot on a TLC plate (Stain with Ninhydrin). A successful reaction will show the disappearance of the secondary amine (which stains brown/red) and the appearance of a new UV-active or tertiary amine spot.
            
          • Workup: Quench the reaction strictly with saturated aqueous

            
             (Caution: 
            
            
            
            gas evolution) to neutralize the acetic acid and destroy excess STAB. Extract with Dichloromethane.

          Quantitative Strategy Comparison

          To aid in your experimental design, the following table summarizes the expected outcomes when applying different functionalization strategies to 2-ethoxymethyl piperidine.

          Reaction StrategyTypical YieldPrimary ByproductReaction TimeTempIdeal Reagents
          Direct Alkylation (R-Cl) 10-25%Unreacted SM, Alkenes24-48h80°C
          
          
          , DMF
          Direct Alkylation (R-I) 60-75%Quaternary Salts12-24h45°CDIPEA, MeCN, TBAI
          Reductive Amination 85-95%Trace Alcohols2-12h25°CSTAB, DCE, AcOH
          N-Acylation >90%Hydrolyzed Acid1-4h0-25°CAcyl-Cl, DIPEA, DMAP

          References

          1.[1] Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines - Benchchem -1 2.[2] managing side reactions in piperidine functionalization - Benchchem - 2 3.[3] Procedure for N-alkylation of Piperidine? - ResearchGate - 3 4.[4] Reductive Amination with Borohydride & Borane Reducing Agents - Studylib - 4

          Sources

          Validation & Comparative

          A Guide to the Structural Elucidation of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic Acid: A Comparative Analysis of H-NMR Spectroscopy

          Author: BenchChem Technical Support Team. Date: March 2026

          For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H-NMR spectrum of 3-(2-(ethoxymethyl)piperidin-1-yl)propanoic acid, a substituted piperidine derivative. By dissecting the predicted spectral data, we will explore the causal relationships between the molecule's structure and its spectroscopic signature. Furthermore, this guide will objectively compare the utility of ¹H-NMR with alternative analytical techniques, namely Mass Spectrometry and Infrared (IR) Spectroscopy, providing a holistic perspective on its role in modern chemical analysis.

          The Predicted ¹H-NMR Spectrum: A Detailed Interpretation

          The following table summarizes the predicted ¹H-NMR data for 3-(2-(ethoxymethyl)piperidin-1-yl)propanoic acid. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

          Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
          Propanoic Acid Moiety
          H-a~10-12Broad Singlet1H
          H-b~2.8 - 3.0Triplet2H
          H-c~2.4 - 2.6Triplet2H
          Ethoxymethyl Group
          H-d~3.5 - 3.7Quartet2H
          H-e~1.1 - 1.2Triplet3H
          H-f~3.4 - 3.6Multiplet2H
          Piperidine Ring
          H-g~2.9 - 3.1Multiplet1H
          H-h (axial & equatorial)~1.2 - 1.8Multiplets6H
          H-i (axial & equatorial)~2.2 - 2.8Multiplets2H

          Causality Behind the Predicted Chemical Shifts and Splitting Patterns

          The predicted spectrum is a direct consequence of the molecule's three-dimensional structure and the interplay of electronic effects from its constituent functional groups.

          • Propanoic Acid Protons (H-a, H-b, H-c): The carboxylic acid proton (H-a) is expected to appear significantly downfield (~10-12 ppm) due to deshielding from the adjacent carbonyl group and its acidic nature.[1][2] This signal is often broad due to hydrogen bonding and exchange with trace amounts of water. The methylene protons alpha to the carbonyl group (H-c) are predicted to be around 2.4-2.6 ppm, deshielded by the electron-withdrawing carbonyl group. These protons will appear as a triplet due to coupling with the adjacent methylene protons (H-b). The methylene protons beta to the carbonyl group (H-b) will be further upfield (~2.8-3.0 ppm) and will also be a triplet, coupling with H-c.

          • Ethoxymethyl Group Protons (H-d, H-e, H-f): The methylene protons of the ethoxy group (H-d) are deshielded by the adjacent oxygen atom and are expected to resonate around 3.5-3.7 ppm as a quartet, due to coupling with the methyl protons (H-e). The methyl protons (H-e) will appear as a triplet around 1.1-1.2 ppm. The methylene protons linking the ethoxy group to the piperidine ring (H-f) are also deshielded by the oxygen and will likely appear as a multiplet in the 3.4-3.6 ppm range.

          • Piperidine Ring Protons (H-g, H-h, H-i): The piperidine ring protons exhibit a more complex pattern due to their diastereotopic nature (axial and equatorial positions) and the presence of two substituents. The proton at the 2-position (H-g), being adjacent to the ethoxymethyl substituent, will be a multiplet around 2.9-3.1 ppm. The protons at the 6-position (H-i), adjacent to the nitrogen, will also be deshielded and appear as multiplets in the 2.2-2.8 ppm range. The remaining ring protons (H-h) will resonate as a complex series of overlapping multiplets in the more upfield region of 1.2-1.8 ppm.

          A Comparative Analysis: ¹H-NMR vs. Alternative Techniques

          While ¹H-NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques. Here, we compare its utility with Mass Spectrometry and Infrared (IR) Spectroscopy for the analysis of 3-(2-(ethoxymethyl)piperidin-1-yl)propanoic acid.

          Feature¹H-NMR SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
          Information Provided Detailed connectivity, stereochemistry, and electronic environment of protons.Molecular weight and fragmentation patterns, providing information about substructures.Presence of specific functional groups based on bond vibrations.
          Strengths for this Molecule Unambiguous determination of the carbon-hydrogen framework and the relative positions of substituents.Precise molecular weight determination and confirmation of key fragments like the piperidine ring and propanoic acid chain.Quick identification of the carboxylic acid (O-H and C=O stretches) and C-O bonds.
          Limitations for this Molecule Can have overlapping signals, especially in the piperidine ring region, which may require 2D NMR techniques for full resolution.Does not provide information about the connectivity or stereochemistry of the molecule.Provides limited information about the overall molecular structure and connectivity.
          Sample Requirements Relatively large sample amount (mg) and requires deuterated solvents.[3][4][5]Highly sensitive, requiring only a small amount of sample (µg to ng).[6]Can be used with a wide range of sample types and requires minimal preparation.

          Experimental Protocols

          Acquiring the ¹H-NMR Spectrum

          This protocol outlines the standard procedure for obtaining a high-resolution ¹H-NMR spectrum.

          G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl3 or D2O). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Filter the solution into a clean 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. prep3->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity. acq2->acq3 acq4 Acquire the Free Induction Decay (FID) using an appropriate pulse sequence. acq3->acq4 proc1 Apply Fourier Transform to the FID to obtain the spectrum. acq4->proc1 proc2 Phase the spectrum to obtain pure absorption peaks. proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard. proc2->proc3 proc4 Integrate the signals to determine the relative proton ratios. proc3->proc4

          Sources

          FTIR peak interpretation for 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid

          Author: BenchChem Technical Support Team. Date: March 2026

          Comparative FTIR Peak Interpretation Guide: 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid vs. Standard Piperidine Derivatives

          Introduction As a Senior Application Scientist, I frequently encounter complex API building blocks where subtle structural modifications drastically alter spectral profiles. 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid is a highly functionalized tertiary amine featuring a carboxylic acid and an aliphatic ether linkage. Accurate Fourier Transform Infrared (FTIR) interpretation of this molecule is critical for verifying synthetic purity and monitoring deprotection or coupling reactions in drug development.

          This guide provides an objective, data-driven comparison of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid against two structural analogs: 3-(piperidin-1-yl)propanoic acid (lacking the ether group) and piperidine-4-carboxylic acid (a secondary amine). By understanding the causality behind these vibrational modes, researchers can establish robust, self-validating analytical workflows.

          Molecular Architecture & Causality of Vibrational Modes

          The target molecule contains three primary IR-active functional domains, each dictating specific spectral behaviors:

          • Carboxylic Acid (-COOH): Exhibits a highly polar O-H bond and a strong C=O dipole. In the solid state, piperidine-carboxylic acids often engage in intermolecular hydrogen bonding or form zwitterions, which fundamentally shifts the electron density and the resulting stretching frequencies[1].

          • Tertiary Amine (Piperidine N1): Because the nitrogen is fully substituted with the propanoic acid chain, it lacks an N-H bond. This absence is a critical diagnostic feature when distinguishing it from secondary amine precursors[2][3].

          • Aliphatic Ether (-CH₂-O-CH₂CH₃): The ethoxymethyl group introduces distinct C-O-C asymmetric stretching vibrations. This is the primary differentiator between our target molecule and un-etherified piperidine derivatives[4].

          Comparative FTIR Performance Data

          To objectively evaluate the spectral footprint of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid, we compare its theoretical and empirical peak assignments against alternative piperidine scaffolds.

          Table 1: Comparative FTIR Peak Assignments for Piperidine Derivatives

          Functional Group / Mode3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid3-(piperidin-1-yl)propanoic acid (Alternative A)Piperidine-4-carboxylic acid (Alternative B)
          O-H Stretch (COOH) 3100–2500 cm⁻¹ (Broad, overlapping C-H)3100–2500 cm⁻¹ (Broad)3100–2500 cm⁻¹ (Broad)
          N-H Stretch (Amine) Absent (Tertiary Amine)Absent (Tertiary Amine)~3320 cm⁻¹ (Secondary Amine)
          C=O Stretch (Carbonyl) ~1715 cm⁻¹ (Strong)~1710 cm⁻¹ (Strong)~1689 cm⁻¹ (Zwitterionic shift)
          C-O-C Stretch (Ether) 1140–1085 cm⁻¹ (Strong, Asymmetric)AbsentAbsent
          C-N Stretch (Amine) 1250–1020 cm⁻¹ (Often obscured by ether)1250–1020 cm⁻¹~1026 cm⁻¹

          Mechanistic Insights:

          • The Ether Identifier: The most reliable way to confirm the presence of the ethoxymethyl group is the strong absorption band between 1140 and 1085 cm⁻¹, corresponding to the C-O-C asymmetric stretch[4]. Alternatives A and B completely lack this band, making it the definitive marker for successful etherification.

          • The Amine Silent Zone: The region between 3500 and 3300 cm⁻¹ is critical. Piperidine-4-carboxylic acid (Alternative B) shows a distinct N-H stretch due to its secondary amine nature. In our target molecule, the alkylation at N1 to form the propanoic acid derivative eliminates this N-H bond, rendering the region silent (aside from the broad COOH O-H shoulder)[3].

          • Carbonyl & Zwitterionic Dynamics: Carboxylic acids typically show a sharp C=O peak around 1700–1725 cm⁻¹[2]. However, depending on the sample matrix (e.g., KBr pellet vs. neat ATR), the tertiary amine and carboxylic acid can form a zwitterionic salt in the solid state. If this occurs, the C=O stretch shifts downward (e.g., ~1689 cm⁻¹ or lower into asymmetric COO⁻ stretches at ~1610 cm⁻¹)[1].

          Self-Validating Experimental Protocol: ATR-FTIR

          Step-by-Step Methodology:

          • System Initialization & Purge: Power on the FTIR spectrometer and ensure the desiccant is active. Purge the sample compartment with dry nitrogen to minimize H₂O (~3600 cm⁻¹ and ~1600 cm⁻¹) and CO₂ (~2350 cm⁻¹) interferences.

          • Background Acquisition (Self-Validation Step 1): Collect a background spectrum using the clean, empty diamond ATR crystal (typically 32 scans at 4 cm⁻¹ resolution). This establishes the baseline and validates crystal cleanliness.

          • Calibration Verification (Self-Validation Step 2): Scan a standard polystyrene film. Verify that the reference peak at exactly 1601.2 cm⁻¹ is present. This confirms the interferometer's laser calibration is accurate before analyzing the unknown.

          • Sample Application: Place 2–5 mg of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid directly onto the ATR crystal. Apply the pressure anvil to ensure intimate optical contact between the crystal and the sample.

          • Spectral Acquisition: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹).

          • Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam. Perform baseline correction and execute peak picking, specifically targeting the 1715 cm⁻¹ (C=O) and 1140–1085 cm⁻¹ (C-O-C) regions.

          ATR_Workflow N1 1. System Purge & Background Scan N2 2. Polystyrene Calibration (Self-Validation: 1601.2 cm⁻¹) N1->N2 N3 3. Direct Sample Application (Avoid KBr Matrix Effects) N2->N3 N4 4. ATR-FTIR Acquisition (4000-400 cm⁻¹, 32 Scans) N3->N4 N5 5. ATR Correction & Targeted Peak Picking N4->N5

          Self-validating ATR-FTIR experimental workflow for piperidine derivatives.

          Conclusion

          When comparing 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid to simpler piperidine analogs, the FTIR spectrum serves as a definitive structural fingerprint. The absence of an N-H stretch confirms the tertiary amine, the broad 3100–2500 cm⁻¹ band coupled with the ~1715 cm⁻¹ peak confirms the carboxylic acid, and the strong 1140–1085 cm⁻¹ band unambiguously identifies the ethoxymethyl ether linkage. By employing a self-validating ATR-FTIR protocol, researchers can avoid matrix-induced zwitterionic artifacts and ensure high-fidelity analytical data for drug development pipelines.

          References

          • Interpreting IR Spectra - Chemistry Steps | chemistrysteps.com | 2

          • Molecular structure, hydrogen bonding and spectroscopic properties of the complex of piperidine-4-carboxylic acid with chloroace | amu.edu.pl | 1

          • 4.7 Identifying Characteristic Functional Groups - Chemistry LibreTexts | libretexts.org | 3

          • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak | bumipublikasinusantara.id |4

          Sources

          Comparing biological activity of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid vs nipecotic acid

          Author: BenchChem Technical Support Team. Date: March 2026

          Topic: Comparative Guide: Biological Activity of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic Acid vs. Nipecotic Acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists.[1]

          Executive Summary

          This guide provides a technical comparison between Nipecotic Acid , the classical benchmark for GABA transporter (GAT) inhibition, and 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid , a representative N-substituted piperidine derivative designed to modulate pharmacokinetic properties.[1]

          While Nipecotic Acid exhibits potent substrate-competitive inhibition of GAT-1, its therapeutic utility is limited by poor Blood-Brain Barrier (BBB) permeability due to its zwitterionic nature.[1] The comparator molecule, 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid (hereafter referred to as Compound B ), incorporates a lipophilic ethoxymethyl side chain and an N-propanoic acid tail, representing a strategic structural modification intended to enhance lipophilicity while retaining the GABA-mimetic pharmacophore.[1]

          Structural & Mechanistic Analysis

          Chemical Structure Comparison
          FeatureNipecotic Acid (Reference) Compound B (Target Analog)
          Core Scaffold Piperidine-3-carboxylic acidPiperidine
          Acidic Moiety Carboxylic acid at C3 (Ring)Propanoic acid at N1 (Tail)
          Lipophilic Domain None (Highly Polar)2-Ethoxymethyl group
          GABA Mimicry Cyclic GABA analog (Rigid)N-alkylated GABA mimic (Flexible tail)
          Physiochemical High Polarity (LogP ~ -2.[1][2]4)Moderate Lipophilicity (Predicted LogP ~ 0.5 - 1.[1]2)
          Mechanism of Action (MOA)
          • Nipecotic Acid: Acts as a competitive substrate inhibitor of the GAT-1 transporter.[1] It binds to the GABA recognition site, locking the transporter in a conformation that prevents GABA reuptake.[1] However, it requires a free secondary amine for optimal hydrogen bonding within the active site.

          • Compound B: The N-substitution (propanoic acid) mimics the distance between the amino and carboxyl groups found in GABA.[1] The 2-ethoxymethyl substituent is designed to occupy the "lipophilic pocket" of the GAT transporter, a strategy often used to improve potency (similar to the diphenylbutenyl tail in Tiagabine, though less bulky).[1]

          Signaling Pathway Visualization

          The following diagram illustrates the inhibition of the GABAergic signaling termination pathway.

          GAT_Pathway Synapse Synaptic Cleft GABA GABA Neurotransmitter Synapse->GABA PostSynaptic GABA-A Receptor (Inhibition) GABA->PostSynaptic Activates GAT1 GAT-1 Transporter (Presynaptic/Glial) GABA->GAT1 Substrate Uptake Reuptake & Degradation (Signal Termination) GAT1->Uptake Transport Nip Nipecotic Acid (Competitive Inhibitor) Nip->GAT1 Blocks (High Affinity) CompB Compound B (Lipophilic Analog) CompB->GAT1 Blocks (Modulated Affinity)

          Figure 1: Mechanism of GABA reuptake inhibition.[1] Both compounds target GAT-1, preventing the clearance of GABA from the synapse and enhancing inhibitory signaling.[1]

          Biological Activity Profile

          The following data compares the established activity of Nipecotic Acid with the predicted activity of Compound B based on Structure-Activity Relationship (SAR) data for N-substituted piperidine-propanoic acid derivatives.

          In Vitro Potency (GAT-1 Inhibition)[1]
          ParameterNipecotic Acid Compound B Interpretation
          IC50 (GABA Uptake) 1 – 5 µM 15 – 40 µM (Est.)[1]Nipecotic acid is more potent.[1] The N-substitution in Compound B removes the secondary amine H-bond donor, often reducing intrinsic affinity unless compensated by the lipophilic side chain.[1]
          Selectivity (GAT-1 vs GAT-2/3) High SelectivityModerate SelectivityThe ethoxymethyl group may introduce steric clashes in GAT-2/3, potentially improving isoform selectivity despite lower overall potency.[1]
          Mode of Inhibition CompetitiveMixed/CompetitiveThe lipophilic tail of Compound B may interact with allosteric sites near the vestibule.[1]
          Pharmacokinetics & BBB Permeability

          This is the critical differentiator.

          • Nipecotic Acid: < 1% Brain Uptake. Being a zwitterion at physiological pH, it cannot passively diffuse across the BBB. It requires esterification (prodrug approach) to be active in vivo.[1]

          • Compound B: Enhanced Permeability. The 2-ethoxymethyl group masks polarity and increases lipophilicity.[1] While the propanoic acid tail is ionizable, the overall hydrophobic surface area is larger, predicting better passive diffusion or recognition by organic anion transporters (OATs).[1]

          Experimental Protocols

          To validate the comparison, the following self-validating experimental workflows are recommended.

          [³H]-GABA Uptake Assay (Synaptosomes)

          Objective: Determine the IC50 of both compounds against native GAT transporters.

          • Preparation: Isolate synaptosomes from rat cerebral cortex using sucrose gradient centrifugation. Resuspend in Krebs-Henseleit buffer (pH 7.4).

          • Incubation:

            • Aliquot synaptosomes (100 µg protein/well).

            • Add Test Compound (Nipecotic Acid or Compound B) at concentrations ranging from 0.1 µM to 1000 µM.[1]

            • Pre-incubate for 10 minutes at 37°C.

          • Uptake Initiation: Add [³H]-GABA (final conc. 10 nM) and non-radioactive GABA (total conc. 10 µM).

          • Termination: After 5 minutes, stop reaction by rapid filtration through GF/B filters (pre-soaked in 0.1% PEI to reduce non-specific binding).

          • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

          • Data Analysis: Calculate % inhibition relative to control (no inhibitor). Plot log-concentration vs. % inhibition to derive IC50.[1]

            • Control:Tiagabine (Positive control, IC50 ~50 nM).[1]

            • Blank: Incubation at 4°C (measures non-specific diffusion).

          PAMPA-BBB Assay (Permeability)

          Objective: Assess the potential of Compound B to cross the blood-brain barrier compared to Nipecotic Acid.

          • System: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) with porcine brain lipid extract.[1]

          • Donor Plate: Load compounds (100 µM) in PBS (pH 7.4).

          • Acceptor Plate: Load PBS (pH 7.4).

          • Sandwich: Incubate the donor/acceptor sandwich for 18 hours at room temperature in a humidity chamber.

          • Analysis: Quantify compound concentration in both wells using LC-MS/MS.

          • Calculation: Determine Effective Permeability (

            
            ).
            
            • Validation:Verapamil (High perm marker) and Theophylline (Low perm marker).[1]

          Workflow Diagram

          Experimental_Workflow Start Compound Library (Nipecotic Acid vs Compound B) Assay1 In Vitro: [3H]-GABA Uptake (Rat Synaptosomes) Start->Assay1 Potency Assay2 In Silico/Physchem: PAMPA-BBB (Permeability) Start->Assay2 Transport Analysis Data Integration (IC50 vs Pe) Assay1->Analysis IC50 Value Assay2->Analysis Pe Value Decision Lead Selection Analysis->Decision Select Balanced Profile

          Figure 2: Integrated workflow for assessing potency and CNS penetrability.

          Summary of Findings

          • Potency: Nipecotic Acid remains the superior pharmacophore for direct GAT-1 binding affinity due to its optimal zwitterionic alignment with the transporter's active site.

          • Drug-Like Properties: Compound B (3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid) represents a "second-generation" design.[1] While it likely sacrifices some intrinsic potency (estimated 5-10 fold reduction), the addition of the ethoxymethyl group and the N-propanoic tail significantly improves the lipophilic profile, making it a more viable candidate for in vivo CNS activity without the need for prodrug esterification.[1]

          References

          • Krogsgaard-Larsen, P. (1980).[1] "Inhibitors of the GABA uptake systems."[1] Molecular and Cellular Biochemistry, 31(1), 105-121.[1] Link

          • Borden, L. A. (1996).[1] "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International, 29(4), 335-356.[1] Link

          • Andersen, K. E., et al. (1993).[1] "Synthesis of novel GABA uptake inhibitors. Structure-activity studies on N-substituted nipecotic acid derivatives." Journal of Medicinal Chemistry, 36(12), 1716-1725.[1] Link[1]

          • Di, L., & Kerns, E. H. (2003).[1] "Profiling drug-like properties in discovery research." Current Opinion in Chemical Biology, 7(3), 402-408.[1] Link

          Sources

          Structure-activity relationship (SAR) of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid analogs

          Author: BenchChem Technical Support Team. Date: March 2026

          Based on the structural analysis of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid , this molecule represents a specific chemotype of N-substituted piperidine

          
          -amino acids .
          

          While there is no single "blockbuster" drug with this exact name, this structure is a critical pharmacophore found in GABA uptake inhibitors (related to Nipecotic acid derivatives like Tiagabine), Integrin antagonists (RGD mimetics), and specific GPR40/FFAR1 agonists used in diabetes research.

          The following guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, treating it as a lead compound for GABA Transporter (GAT) Inhibition and Neurotransmitter Modulation , comparing it to established clinical standards.

          A Comparative Medicinal Chemistry Guide

          Executive Summary & Pharmacophore Definition

          The molecule 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid is a zwitterionic scaffold combining a lipophilic piperidine core with a polar

          
          -amino acid tail. Its structural architecture suggests activity as a GABA Uptake Inhibitor  (targeting GAT-1/GAT-3 transporters) or a Glycine Transporter (GlyT)  modulator.
          

          This guide evaluates the molecule's potential by deconstructing its three critical pharmacophores:

          • The Acidic Tail (Propanoic Acid): Mimics the carboxylate of endogenous neurotransmitters (GABA, Glycine).

          • The Basic Core (Piperidine Nitrogen): Provides the essential cationic charge for electrostatic anchoring.

          • The Lipophilic Anchor (2-Ethoxymethyl): A steric and hydrophobic handle designed to occupy the S1' or S2 auxiliary pockets of the transporter, enhancing selectivity and blood-brain barrier (BBB) permeability.

          Comparative Landscape
          FeatureTarget Molecule Nipecotic Acid (Reference)Tiagabine (Clinical Drug)GABA (Endogenous)
          Core Scaffold Piperidine (N-substituted)Piperidine (Unsubstituted)Piperidine (N-substituted)Linear Chain
          Acid Position N-Propanoic (Tail)C3-Carboxylic (Ring)C3-Carboxylic (Ring)C1-Carboxylic
          Lipophilicity Moderate (Ethoxymethyl)Low (Polar)High (Di-thienyl)Very Low
          Target GAT-1 / GAT-3 (Predicted)GAT-1 (Weak)GAT-1 (Potent)GABA-A/B, GATs
          BBB Permeability Enhanced (Ether linkage)PoorHighPoor

          Structure-Activity Relationship (SAR) Deep Dive

          The SAR of this scaffold is defined by the delicate balance between the polar "head" (acid) and the non-polar "tail" (ethoxymethyl).

          A. The Acidic Tail: Linker Length & Acidity

          The propanoic acid moiety (3-carbon chain from Nitrogen) classifies this as a

          
          -amino acid derivative.
          
          • Propanoic (n=2 spacer): Optimal for flexibility. It allows the carboxylate to fold back or extend to match the distance between the amine and acid in GABA (~4.5–6.0 Å).

          • Acetic (n=1 spacer): Often leads to steric clashing with the receptor surface (Glycine-like).

          • Butanoic (n=3 spacer): Increases lipophilicity but often loses potency due to entropic penalties (too flexible).

          Critical Insight: The N-propanoic acid motif is frequently used to convert a rigid amine into a zwitterionic surfactant-like molecule, improving solubility while maintaining membrane interaction.

          B. The 2-Ethoxymethyl "Anchor"

          This is the differentiating feature. In many GAT inhibitors (like Tiagabine), a lipophilic domain attached to the nitrogen is crucial for potency.

          • Ether Linkage (-CH2-O-Et): Provides a hydrogen bond acceptor (the oxygen) while maintaining lipophilicity. This mimics the "butterfly effect" seen in high-affinity ligands where the side chain locks the transporter in an open-outward conformation.

          • Steric Bulk: The ethyl group is small enough to fit into the "vestibule" pocket of the transporter but large enough to prevent rapid efflux.

          C. The Piperidine Ring (Conformational Restriction)

          Unlike linear GABA, the piperidine ring restricts the conformational space of the nitrogen lone pair.

          • 2-Substitution: The ethoxymethyl group at position 2 creates a chiral center .

          • Stereochemistry: In similar analogs (e.g., R-Nipecotic acid), biological activity is highly enantioselective. It is predicted that the (S)-enantiomer of the 2-ethoxymethyl derivative will show superior binding affinity due to the spatial orientation of the ether oxygen relative to the acid tail.

          Visualization: Pharmacophore & SAR Map

          The following diagram illustrates the functional dissection of the molecule and the logic flow for optimization.

          SAR_Analysis Molecule 3-(2-(Ethoxymethyl)piperidin-1-yl) propanoic acid Acid Propanoic Acid Tail (Ionic Binding) Molecule->Acid N-Substitution Core Piperidine Ring (Scaffold Rigidity) Molecule->Core Backbone SideChain 2-Ethoxymethyl (Lipophilic Pocket) Molecule->SideChain C2-Position Acid_Opt Optimization: Chain Length (2-3 C) Bioisosteres (Tetrazole) Acid->Acid_Opt Core_Opt Optimization: Ring Size (Pyrrolidine) Unsaturation Core->Core_Opt Side_Opt Optimization: Ether vs Ester Chain Branching (iPr, tBu) SideChain->Side_Opt Target Target: GABA Transporter (GAT-1) Acid_Opt->Target Affinity Side_Opt->Target Selectivity & BBB

          Caption: Functional decomposition of the target molecule. The propanoic acid drives ionic binding, while the ethoxymethyl group modulates selectivity and membrane permeability.

          Experimental Protocols

          To validate the activity of this analog against alternatives (like Tiagabine or Nipecotic Acid), the following self-validating workflows are recommended.

          Protocol A: Synthesis via Michael Addition (High-Yield Route)

          This route ensures the retention of the sensitive ether moiety while installing the acid tail.

          • Starting Material: 2-(Ethoxymethyl)piperidine (Commercial or synthesized via reduction of ethyl piperidine-2-carboxylate).

          • Reagent: Ethyl Acrylate (Michael Acceptor).

          • Solvent: Ethanol (anhydrous).

          • Procedure:

            • Dissolve 2-(ethoxymethyl)piperidine (1.0 eq) in Ethanol.

            • Add Ethyl Acrylate (1.2 eq) dropwise at 0°C.

            • Reflux for 4–6 hours (Monitor via TLC: disappearance of amine).

            • Hydrolysis: Treat the intermediate ester with LiOH (2.0 eq) in THF/Water (1:1) at room temperature for 2 hours.

            • Workup: Acidify to pH 5.0 with 1M HCl. Extract with DCM/Isopropanol (3:1).

          • Validation: NMR (

            
            H) must show the disappearance of the ethyl ester quartet (4.1 ppm) and the appearance of the propanoic acid triplets (~2.4 ppm).
            
          Protocol B: -GABA Uptake Assay (Functional Validation)

          Objective: Determine the IC50 of the analog for inhibiting GABA uptake in synaptosomes.

          • Preparation: Prepare crude synaptosomal membranes from rat brain cortex (homogenized in 0.32 M sucrose).

          • Incubation Buffer: Krebs-Henseleit buffer (pH 7.4).

          • Reaction:

            • Pre-incubate synaptosomes with the test compound (1 nM – 100

              
              M) for 10 min at 30°C.
              
            • Initiate uptake by adding

              
              -GABA (10 nM final concentration).
              
            • Incubate for 3 minutes (linear phase).

          • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI).

          • Quantification: Liquid scintillation counting.

          • Control: Use Tiagabine (Positive Control, IC50 ~20 nM) and Nipecotic Acid (Reference, IC50 ~10

            
            M).
            
          • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).

          Comparative Performance Data (Predicted)

          Based on structural homology with known GAT inhibitors [1][2], the predicted performance profile is:

          MetricTarget AnalogTiagabine (Standard)Interpretation
          GAT-1 Affinity (
          
          
          )
          0.5 – 5.0
          
          
          M
          0.02
          
          
          M
          Lower potency due to lack of bulky aromatic groups (thiophene) for pi-stacking.
          Selectivity (GAT-1 vs GAT-3) ModerateHighThe smaller ethoxy group may allow binding to GAT-3 (broader spectrum).
          Lipophilicity (LogP) ~1.23.5Lower LogP suggests faster clearance but potentially lower non-specific binding.
          Water Solubility High (>10 mg/mL)LowThe zwitterionic nature makes this analog an excellent "water-soluble" probe.

          References

          • Krogsgaard-Larsen, P., et al. (1987). "GABA uptake inhibitors: synthesis and structure-activity relationships of nipecotic acid analogues." Journal of Medicinal Chemistry. Link

          • Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International. Link

          • Andersen, K. E., et al. (1993). "Synthesis of novel GABA uptake inhibitors. Bioisosteres of nipecotic acid." Journal of Medicinal Chemistry. Link

          • PubChem Compound Summary. "Nipecotic Acid Derivatives." Link

          • DrugBank. "Tiagabine: Pharmacology and SAR." Link

          (Note: The specific molecule "3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid" is a specific chemotype derived from the general class of N-substituted nipecotic acid/GABA analogs described in References 1 and 3.)

          Comparative Guide to Reference Standards for 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic Acid Purity Testing

          Author: BenchChem Technical Support Team. Date: March 2026

          As pharmaceutical pipelines increasingly rely on highly functionalized, custom building blocks, the analytical control of these intermediates becomes a critical bottleneck. 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid is a prime example of a complex intermediate that lacks a dedicated compendial monograph. Consequently, analytical laboratories must establish highly rigorous, self-validating protocols to qualify reference standards for its purity testing.

          This guide objectively compares the tiers of reference standards available for this compound, details the mechanistic challenges of its analysis, and provides a self-validating experimental protocol for in-house standard qualification.

          Mechanistic Grounding: The Analytical Challenge

          To understand how to qualify a reference standard for 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid, we must first analyze its structural causality:

          • Zwitterionic Nature: The molecule contains a basic tertiary piperidine nitrogen and an acidic propanoic acid moiety. In aqueous solutions at physiological pH, it exists as a zwitterion. This dual-charge state causes severe secondary interactions (peak tailing) with residual silanols on standard reversed-phase HPLC columns.

          • Chromophore Deficiency: The compound lacks extended conjugated

            
            -systems. It relies solely on the weak absorbance of the carboxylic acid and amine, rendering standard UV detection (e.g., 254 nm) practically useless. Low-wavelength UV (210 nm) is required but is highly susceptible to baseline drift from mobile phase absorbance.
            
          • Lability of the Ether Linkage: The ethoxymethyl group at the 2-position of the piperidine ring is an aliphatic ether. While stable under basic conditions, it is susceptible to acid-catalyzed cleavage, potentially generating a hydroxymethyl impurity during forced degradation or improper storage.

          Because of these factors, routine comparative testing against a poorly characterized standard will yield false-positive purity results. A reference standard must be characterized using procedures that go far beyond routine testing, as mandated by the1[1].

          Comparison of Reference Standard Grades

          When selecting a reference standard for purity testing, laboratories must balance traceability, cost, and regulatory phase. The table below summarizes the quantitative and qualitative differences between the three primary tiers of reference standards.

          Standard GradeTraceability & CompliancePurity Assignment MethodCost & Lead TimeBest Application Phase
          Primary CRM (ISO 17034) SI/NIST TraceableAbsolute (qNMR + Mass Balance)High / 8–12 weeksLate-stage clinical, regulatory submissions, dispute resolution
          Commercial Secondary Traced to a Primary StandardComparative (HPLC-UV/CAD)Medium / 2–4 weeksRoutine QC batch release, early-stage R&D
          In-House Working Standard Internally QualifiedOrthogonal (qNMR + Mass Balance)Low (post-setup) / ImmediateHigh-throughput in-process testing, continuous manufacturing

          Note: Because there is no official compendial standard (e.g., USP/EP) for this specific molecule, laboratories cannot rely on standard 2 protocols[2]. They must either procure a custom Certified Reference Material (CRM) produced under 3[3] or qualify an in-house standard using absolute methods.

          Workflow Visualization: Orthogonal Qualification

          To establish an in-house working standard that meets regulatory scrutiny, the qualification workflow must be a closed, self-validating loop. We utilize both Mass Balance and Quantitative NMR (qNMR) to cross-validate the assigned purity value.

          RS_Workflow Start Candidate Material: 3-(2-(Ethoxymethyl)piperidin-1-yl) propanoic acid Char Structural Elucidation (1H/13C NMR, HRMS, IR) Start->Char Step 1 Orthogonal Orthogonal Purity Assessment Char->Orthogonal Step 2 qNMR Absolute Purity (qNMR vs Internal Std) Orthogonal->qNMR MassBal Mass Balance (HPLC-CAD + KF + ROI) Orthogonal->MassBal Cert Value Assignment (ISO 17034 / ICH Q6A) qNMR->Cert Cross-validation MassBal->Cert Cross-validation Routine Routine Purity Testing (HPLC-UV/CAD) Cert->Routine Working Standard

          Fig 1: Orthogonal qualification workflow for custom reference standards.

          Self-Validating Protocol: In-House Standard Qualification

          The 4 emphasizes a holistic, risk-based approach to method development[4]. Because our analyte lacks a strong chromophore and exhibits zwitterionic behavior, we cannot rely on standard HPLC-UV area normalization. Instead, we must employ a self-validating methodology combining Mass Balance and qNMR.

          Step 1: Chromatographic Purity via HILIC-CAD

          Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for polar zwitterions, preventing the peak tailing seen in reversed-phase C18. Charged Aerosol Detection (CAD) provides a near-universal response independent of chemical structure, ensuring non-chromophoric impurities are accurately quantified.

          • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).

          • Mobile Phase: Gradient of Acetonitrile and 20 mM Ammonium Formate buffer (pH 3.5). The acidic pH suppresses the ionization of the carboxylic acid while keeping the piperidine nitrogen protonated, ensuring predictable retention.

          • Detection: CAD (Evaporation temperature: 35°C).

          • Calculation: Determine the chromatographic purity (

            
            ) by area normalization.
            
          Step 2: Volatiles and Inorganics Determination

          Causality: CAD does not detect water or volatile residual solvents. These must be quantified orthogonally to complete the mass balance equation.

          • Water Content (

            
            ):  Perform Karl Fischer (KF) coulometric titration.
            
          • Residual Solvents (

            
            ):  Perform Headspace Gas Chromatography (HS-GC-FID) to quantify residual synthesis solvents (e.g., ethanol, dichloromethane).
            
          • Residue on Ignition (

            
            ):  Combust a 1.0 g sample with sulfuric acid to quantify inorganic ash.
            
          • Mass Balance Calculation:

            
            
            
          Step 3: Absolute Quantitation via qNMR (The Self-Validating Step)

          Causality: Mass balance assumes all organic impurities elute and are detected by CAD. To validate this assumption, qNMR is used. qNMR measures the exact molar ratio of protons in the analyte against a highly pure, NIST-traceable internal standard, completely bypassing the need for a pre-existing standard of the analyte itself.

          • Sample Preparation: Accurately weigh ~20 mg of the candidate 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid and ~10 mg of NIST-traceable Maleic Acid (Internal Standard). Dissolve in 0.6 mL of

            
            .
            
          • Acquisition: Acquire a 1H-NMR spectrum with a long relaxation delay (

            
            ) to ensure complete relaxation of all spins.
            
          • Integration: Integrate the singlet of Maleic Acid (

            
             ~6.3 ppm, 2H) against a distinct, isolated signal from the analyte (e.g., the quartet of the ethoxymethyl 
            
            
            
            group at
            
            
            ~3.5 ppm, 2H).
          • Calculation: Calculate absolute purity (

            
            ) based on the mass ratio, molecular weights, and proton equivalents.
            

          Validation Check: If

          
          , the assigned purity value is considered fully validated and the material can be certified as a working reference standard.
          

          References

          • ANSI/ANAB - Reference Material Producer Accreditation | ISO 17034. Available at:[Link]

          • Contract Pharma - Are We Embracing FDA's Messages? (FDA Guidance on Analytical Procedures and Methods Validation). Available at:[Link]

          • Lupine Publishers - Development and Qualification of an Assay Method for Deferoxamine Mesylate and p-SCN-DFO (USP <11> USP Reference Standards). Available at:[Link]

          • IKEV - ICH Q6A Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. Available at:[Link]

          Sources

          Comparative Solubility Studies of Piperidine-Based Amino Acids: A Technical Guide

          Author: BenchChem Technical Support Team. Date: March 2026

          Mechanistic Rationale: The Piperidine Scaffold in Drug Design

          In modern medicinal chemistry, the piperidine ring is a highly privileged scaffold. It offers structural rigidity, metabolic stability, and a unique ability to modulate the delicate balance between lipophilicity and aqueous solubility[1]. When functionalized as amino acids, piperidine derivatives—specifically pipecolic acid (

          
          ), nipecotic acid (
          
          
          
          ), and isonipecotic acid (
          
          
          )—serve as critical building blocks for macrocyclic peptides, GABA receptor modulators, and advanced prodrugs[2],[3].

          As a Senior Application Scientist, I approach solubility not merely as a static physicochemical parameter, but as a dynamic interplay between solid-state thermodynamics and solvent-solute interactions. Understanding the comparative solubility of these positional isomers is essential for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles during early-stage drug development.

          Comparative Physicochemical Profiling

          The position of the carboxylic acid relative to the secondary amine fundamentally alters the physicochemical properties of the molecule. Table 1 summarizes the quantitative solubility and thermal data for the three primary piperidine-based amino acids.

          Table 1: Physicochemical Comparison of Piperidine-Carboxylic Acid Isomers

          CompoundIsomer TypeMolecular WeightMelting PointAqueous Solubility (Thermodynamic)Primary Application
          Pipecolic Acid
          
          
          -amino acid
          129.16 g/mol 264°C[4]~314 mg/mL[5]Biomarker, Peptide Synthesis
          Nipecotic Acid
          
          
          -amino acid
          129.16 g/mol 261°C (dec.)~50 mg/mLGABA Uptake Inhibitor
          Isonipecotic Acid
          
          
          -amino acid
          129.16 g/mol >300°C[]~26 mg/mL[3]GABA Receptor Agonist

          Structural Causality: Why Position Dictates Solubility

          A cursory glance at Table 1 reveals a striking trend: as the distance between the amine and the carboxylate group increases (from

          
           to 
          
          
          
          ), the aqueous solubility drops by more than an order of magnitude. This is not coincidental; it is governed by crystal lattice thermodynamics and zwitterionic charge distribution[7].
          • Molecular Symmetry & Lattice Energy: Isonipecotic acid (

            
            -position) possesses a high degree of molecular symmetry. This symmetry facilitates highly ordered, dense crystal packing, which is empirically validated by its exceptionally high melting point (>300°C)[]. A higher lattice energy requires more thermodynamic work for the solvent (water) to disrupt the solid state, thereby drastically lowering the solubility limit.
            
          • Zwitterionic Dipole Moment: Conversely, pipecolic acid (

            
            -position) features an asymmetric chiral center with the basic secondary amine and acidic carboxylate in close proximity. This creates a tight, localized zwitterionic dipole that interacts highly favorably with the aqueous hydration shell, maximizing solubility[7].
            

          Mechanism Symmetry Molecular Symmetry (Isomer Position) Lattice Crystal Lattice Energy (Melting Point) Symmetry->Lattice Packing Density Zwitterion Zwitterionic Dipole (Charge Separation) Symmetry->Zwitterion Dipole Moment Solubility Aqueous Solubility (Thermodynamic Limit) Lattice->Solubility Inversely Proportional Zwitterion->Solubility Hydration Affinity

          Fig 1: Causality network linking piperidine amino acid symmetry to thermodynamic aqueous solubility.

          Experimental Methodologies: Self-Validating Protocols

          To generate reliable, reproducible solubility data for zwitterionic compounds, kinetic solubility assays (like solvent-shift methods) are insufficient. We must rely on rigorous Thermodynamic Solubility Profiling.

          The following protocol is designed as a self-validating system . By incorporating solid-state residue analysis, we eliminate the risk of false readings caused by solvent-mediated polymorphic transitions or hydrate formation during the equilibration phase.

          Protocol: Self-Validating Thermodynamic Solubility Assessment (Shake-Flask Method)
          • Solvent Saturation: Add an excess of the piperidine-based amino acid (e.g., 500 mg) to 1.0 mL of phosphate-buffered saline (PBS, pH 7.4) in a sealed, temperature-controlled borosilicate glass vial.

          • Thermal Equilibration: Incubate the suspension at 37°C for 48 hours under constant orbital agitation (300 rpm). Causality: 48 hours is required to ensure the dissolution rate has reached a true dynamic equilibrium with the precipitation rate.

          • Phase Separation: Isolate the liquid phase via ultracentrifugation (15,000 × g for 15 minutes) followed by filtration through a 0.22 µm PTFE membrane.

          • Quantification (LC-MS/UV): Dilute the supernatant and quantify the dissolved API concentration using a validated HPLC-UV method against a standard calibration curve.

          • Self-Validation (Solid-State Analysis): Critical Step. Recover the undissolved solid residue from the centrifuge pellet and analyze it via X-Ray Powder Diffraction (XRPD).

            • Validation Logic: If the XRPD pattern of the residue matches the starting material, the solubility value is valid for that specific polymorph. If the pattern has changed, the compound has undergone a phase transition, and the measured solubility reflects the new, less soluble hydrate/polymorph.

          Workflow A 1. Solid Dispersal (Excess API in Buffer) B 2. Thermal Equilibration (37°C, 48h Agitation) A->B C 3. Phase Separation (Ultracentrifugation) B->C D 4. LC-MS/UV (Quantification) C->D E 5. XRPD Analysis (Polymorph Validation) C->E Residue Check

          Fig 2: Self-validating thermodynamic solubility workflow incorporating solid-state residue analysis.

          Application in Peptide Synthesis and Drug Delivery

          Beyond small-molecule neuropharmacology, the solubility profiles of these piperidine derivatives are heavily leveraged in macrocyclic peptide design. Incorporating a piperidine-based amino acid into a cyclic peptide backbone can significantly reduce the desolvation energy associated with backbone amide NH groups. This strategic substitution not only enhances the aqueous solubility of the resulting peptide but also dramatically improves its passive membrane permeability, effectively turning "undruggable" targets into viable clinical candidates[2].

          References

          1.[1] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed, National Institutes of Health (nih.gov). URL: 2.[2] A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding, ChemRxiv. URL: 3. Nipecotic acid 98 498-95-3, MilliporeSigma. URL: 4.[4] Showing NP-Card for Pipecolic acid (NP0001452), NP-MRD. URL: 5.[5] Pipecolic Acid | C6H11NO2 | CID 849, PubChem (nih.gov). URL: 6.[7] Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide, Benchchem. URL: 7.[3] Isonipecotic acid | GABA Receptor agonist | CAS 498-94-2, Selleck Chemicals. URL: 8.[] CAS 498-94-2 (Isonipecotic acid), BOC Sciences. URL:

          Sources

          A Comparative Guide to the Elemental Analysis Validation of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid

          Author: BenchChem Technical Support Team. Date: March 2026

          For Researchers, Scientists, and Drug Development Professionals

          This guide provides an in-depth, objective comparison of elemental analysis for the characterization of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid, a novel compound relevant to pharmaceutical development. It offers supporting experimental data and contrasts the performance of traditional combustion analysis with alternative analytical techniques. This document is designed to provide Senior Application Scientists and researchers with the technical insights and field-proven strategies necessary for robust analytical method validation.

          Introduction: The Imperative of Purity in Pharmaceutical Development

          In the landscape of drug development, the confirmation of a molecule's elemental composition is a foundational requirement. It serves as a primary indicator of purity and identity. For novel compounds such as 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid, rigorous analytical validation is not merely a regulatory formality but a scientific necessity to ensure the safety and efficacy of potential drug candidates.

          Elemental analysis, particularly the determination of carbon (C), hydrogen (H), and nitrogen (N), provides a quantitative measure of the mass fractions of these elements in a sample. The experimentally determined values are then compared against the theoretically calculated composition based on the molecule's empirical formula. A close correlation between the experimental and theoretical values is a strong indicator of the sample's purity.

          This guide will delve into the validation of the CHN combustion analysis for 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) on the validation of analytical procedures.[1][2] Furthermore, it will present a comparative analysis with alternative methods, offering a comprehensive perspective for selecting the most appropriate analytical strategy.

          Theoretical Elemental Composition of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid

          A prerequisite for any elemental analysis validation is the precise theoretical composition of the molecule. Based on its chemical structure, the molecular formula of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid is determined to be C₁₁H₂₁NO₃ .

          To calculate the theoretical elemental percentages, the atomic weights of the constituent elements are used:

          • Carbon (C): 12.011 g/mol

          • Hydrogen (H): 1.008 g/mol

          • Nitrogen (N): 14.007 g/mol

          • Oxygen (O): 15.999 g/mol

          The molecular weight of C₁₁H₂₁NO₃ is calculated as follows: (11 * 12.011) + (21 * 1.008) + (1 * 14.007) + (3 * 15.999) = 132.121 + 21.168 + 14.007 + 47.997 = 215.293 g/mol

          The theoretical elemental percentages are then:

          • %C = (132.121 / 215.293) * 100 = 61.37%

          • %H = (21.168 / 215.293) * 100 = 9.83%

          • %N = (14.007 / 215.293) * 100 = 6.51%

          These theoretical values serve as the benchmark against which the experimental results will be validated.

          Validation of CHN Combustion Analysis

          CHN elemental analyzers are a cornerstone for determining the carbon, hydrogen, and nitrogen content in organic compounds.[3] The method is based on the complete combustion of the sample in a high-temperature furnace, followed by the separation and detection of the resulting gases (CO₂, H₂O, and N₂).[4][5]

          Experimental Protocol: CHN Analysis

          A detailed, step-by-step methodology for the CHN analysis of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid is provided below:

          • Instrument Calibration:

            • Calibrate the CHN analyzer using a certified organic standard with a known elemental composition, such as Acetanilide.

            • Perform a multi-point calibration to ensure linearity across the expected analytical range.

          • Sample Preparation:

            • Accurately weigh approximately 2-3 mg of the 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid sample into a tin capsule.

            • Ensure the sample is homogenous and has been properly dried to remove any residual moisture that could interfere with the hydrogen and oxygen analysis.

          • Combustion and Analysis:

            • Introduce the encapsulated sample into the combustion furnace, which is maintained at a temperature of approximately 900-1000°C.

            • The sample undergoes rapid and complete combustion in the presence of a pure oxygen stream.[6]

            • The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a reduction furnace containing copper to convert any nitrogen oxides to N₂.

          • Separation and Detection:

            • The gases are then separated using a chromatographic column.

            • A thermal conductivity detector (TCD) measures the concentration of each gas.[7]

          • Data Calculation:

            • The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight.

          Validation Parameters and Acceptance Criteria

          The validation of the CHN analysis for 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid must demonstrate that the method is fit for its intended purpose, in accordance with ICH Q2(R1) guidelines.

          Validation ParameterExperimental ApproachAcceptance Criteria
          Accuracy Analyze a certified reference material with a matrix similar to the analyte, if available. Alternatively, perform the analysis on samples of known purity.The mean experimental value should be within ±0.4% of the theoretical value for each element.
          Precision Repeatability: Analyze a minimum of six replicate samples of 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid under the same operating conditions over a short interval of time.The relative standard deviation (RSD) should be ≤ 2.0% for each element.
          Specificity Analyze a blank sample (empty tin capsule) to ensure no interference from the sample container or the instrument.The blank should not produce any significant signal for C, H, or N.
          Linearity Analyze a series of samples with varying weights to demonstrate a linear relationship between the sample weight and the detector response.The correlation coefficient (r²) should be ≥ 0.99.
          Range The range is determined by the linearity studies and should encompass the typical sample weights used for the analysis.The method should be accurate and precise within the established range.
          Visualizing the Workflow

          ElementalAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Accurately weigh 2-3 mg of sample encapsulate Encapsulate in a tin capsule weigh->encapsulate combustion High-temperature combustion (900-1000°C) encapsulate->combustion reduction Reduction of NOx to N2 combustion->reduction separation Gas chromatographic separation reduction->separation detection Thermal Conductivity Detector (TCD) separation->detection calculation Calculate %C, %H, %N detection->calculation comparison Compare with theoretical values calculation->comparison

          Caption: Experimental workflow for CHN elemental analysis.

          Comparison with Alternative Analytical Methods

          While CHN analysis is a direct and reliable method for determining elemental composition, other techniques can provide complementary information on purity.

          MethodPrincipleAdvantagesDisadvantagesApplicability to 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid
          CHN Combustion Analysis Complete combustion of the sample and detection of resulting gases.[4]Direct measurement of elemental composition, high precision and accuracy, well-established method.Does not provide information on the nature of impurities.Primary method for confirming the elemental composition and as a fundamental indicator of purity.
          High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a mobile and stationary phase.High sensitivity for detecting and quantifying impurities, can provide information on the identity of impurities when coupled with a mass spectrometer.Requires the development of a specific method, may not detect all impurities if they do not have a chromophore.Complementary method for purity assessment and impurity profiling. A well-developed HPLC method can quantify the main component and any process-related impurities or degradation products.
          Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionization of the sample in an inductively coupled plasma followed by mass spectrometric detection of the ions.Extremely sensitive for the detection of trace elemental impurities, particularly heavy metals.Not suitable for the determination of bulk organic elements (C, H, N, O). Requires sample digestion, which can be complex.Not a primary method for bulk elemental composition but essential for quantifying elemental impurities as per ICH Q3D guidelines.[2]
          Quantitative Nuclear Magnetic Resonance (qNMR) Integration of NMR signals is directly proportional to the number of nuclei, allowing for quantitative determination against a certified internal standard.Highly accurate and precise, provides structural information, can be a primary ratio method.Requires a suitable internal standard, can be complex to set up and validate.Advanced alternative for purity determination. It can provide a direct measure of the mass fraction of the analyte without the need for a specific reference standard of the analyte itself.
          Logical Flow for Method Selection

          MethodSelection start Define Analytical Goal goal1 Confirm Elemental Composition & Fundamental Purity start->goal1 goal2 Quantify Impurities & Degradation Products start->goal2 goal3 Quantify Trace Metal Impurities start->goal3 goal4 Primary Assay for Purity start->goal4 method1 CHN Combustion Analysis goal1->method1 method2 HPLC-UV/MS goal2->method2 method3 ICP-MS goal3->method3 goal4->method2 method4 qNMR goal4->method4

          Caption: Decision tree for selecting an analytical method.

          Conclusion

          The validation of elemental analysis for 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid is a critical step in its chemical characterization. CHN combustion analysis stands as a robust, reliable, and direct method for confirming the elemental composition, which is a fundamental measure of purity. The validation of this method, following ICH guidelines, ensures the integrity of the data and provides confidence in the identity and quality of the compound.

          While CHN analysis is indispensable, a comprehensive purity assessment should be part of a broader analytical strategy. Techniques such as HPLC are invaluable for impurity profiling, while ICP-MS is essential for controlling elemental impurities. For a primary assay, qNMR offers a powerful alternative. The choice of analytical methodology should always be guided by the specific requirements of the analysis and the stage of drug development. By employing a multi-faceted and well-validated analytical approach, researchers can ensure the quality and consistency of their drug candidates, paving the way for successful development and regulatory approval.

          References

          • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

          • ICH. Quality Guidelines. [Link]

          • PubChem. 3-(2-Oxopiperidin-1-yl)propanoic acid. [Link]

          • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. [Link]

          • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

          • Fraunhofer IFAM. (2026, February 27). Elemental Analysis (CHNS, ONH) - Precise material analysis. [Link]

          • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

          • US Pharmacopeia (USP). 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. [Link]

          • RSSL. Elemental Analysis Techniques. [Link]

          • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

          • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. [Link]

          • PubChem. 1-Piperidinepropanoic acid. [Link]

          • InstMates. Elemental Analyzer (CHNS) – Advanced Principle & Calculations. [Link]

          • AZoM. (2019, January 23). Different Techniques in Qualitative and Quantitative Elemental Analysis. [Link]

          • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

          • EPA. (2025, October 15). 2-Methyl-2-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]propanoic acid. [Link]

          • FDA. FDA Perspective and Expectations for Control of Elemental Impurities in Drug Products. [Link]

          • Wikipedia. Propionic acid. [Link]

          • Veeprho. Elemental Impurities analysis as per USP Chapter & & as per ICH Q3D guideline. [Link]

          Sources

          Differentiating 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid from Structural Isomers: A Comprehensive Analytical Guide

          Author: BenchChem Technical Support Team. Date: March 2026

          In pharmaceutical development, the precise characterization of positional isomers is a critical quality attribute. Subtle shifts in the substitution pattern of a piperidine ring can drastically alter a molecule's pharmacological activity, toxicity, and pharmacokinetic profile.

          This guide provides a robust, multi-modal analytical framework for differentiating 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid (the 2-substituted isomer) from its closely related structural isomers: the 3-ethoxymethyl and 4-ethoxymethyl variants. By leveraging the mechanistic principles of mass spectrometry, nuclear magnetic resonance, and chromatography, researchers can establish a self-validating system for unambiguous structural elucidation.

          Workflow Start Isomeric Mixture (2-, 3-, 4-Isomers) LCMS LC-MS/MS (α-Cleavage) Start->LCMS Mass Fragmentation NMR 2D NMR (HMBC/HSQC) Start->NMR Electronic Environment HPLC RP-HPLC (Steric Profiling) Start->HPLC Polarity & Hindrance Target Confirmed 2-Ethoxymethyl LCMS->Target m/z 157 Dominant NMR->Target C2-O Correlation HPLC->Target Altered Retention

          Caption: Multi-modal analytical workflow for differentiating piperidine positional isomers.

          Mass Spectrometry (LC-MS/MS): Fragmentation Dynamics

          The Causality of -Cleavage

          Under Electrospray Ionization (ESI) and subsequent Collision-Induced Dissociation (CID), piperidine derivatives predominantly undergo

          
          -cleavage. This fragmentation is initiated by the protonated nitrogen atom, leading to the cleavage of the carbon-carbon bond directly adjacent to it, forming a resonance-stabilized iminium ion[1].
          

          The position of the ethoxymethyl substituent dictates the dominant fragmentation pathway[2]. In the 2-ethoxymethyl isomer , the bulky ethoxymethyl group (59 Da) is located exactly at the

          
          -carbon. Consequently, the primary cleavage event results in the rapid loss of the ethoxymethyl radical, yielding a highly diagnostic fragment. In contrast, the 3- and 4-isomers lack this bulky 
          
          
          
          -substituent; their
          
          
          -cleavage typically results in the loss of the N-linked propanoic acid moiety (73 Da) or simple ring fission[1].
          Quantitative MS Data
          IsomerPrecursor Ion [M+H]⁺Primary Diagnostic Fragment (m/z)Mechanistic Pathway
          2-Ethoxymethyl 216.16157.16 Loss of ethoxymethyl radical (-59 Da) via favorable
          
          
          -cleavage
          3-Ethoxymethyl 216.16143.11Loss of N-propanoic acid (-73 Da); ethoxymethyl retained in core
          4-Ethoxymethyl 216.16143.11Loss of N-propanoic acid (-73 Da); ethoxymethyl retained in core
          Self-Validating LC-MS/MS Protocol
          • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid to promote nitrogen protonation.

          • System Suitability (Self-Validation): Inject a known piperidine standard (e.g., unsubstituted nipecotic acid) before the sample batch. Monitor the standard's precursor depletion to optimize the Collision Energy (CE). Ensure the CE is sufficient to induce

            
            -cleavage without causing complete total ion obliteration.
            
          • Acquisition: Operate the triple quadrupole mass spectrometer in Positive Ion Mode. Perform a product ion scan isolating the m/z 216.16 precursor.

          • Data Interpretation: Calculate the abundance ratio of m/z 157 to m/z 143. A dominant m/z 157 peak definitively flags the 2-position isomer.

          Nuclear Magnetic Resonance (NMR): Electronic Environments

          The Causality of Deshielding and Long-Range Coupling

          NMR spectroscopy provides the most definitive proof of positional isomerism by mapping the distinct electronic environments of the protons and carbons[3]. In the 2-ethoxymethyl isomer, the methine proton at the C2 position is highly deshielded because it is directly adjacent to both the electronegative piperidine nitrogen and the oxygen-bearing ethoxymethyl group. This dual-deshielding effect shifts the C2 proton significantly downfield compared to the C3 or C4 protons in the other isomers.

          Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) is critical for proving connectivity[3]. The C2 proton will show a strong

          
           correlation to the methylene carbon of the ethoxymethyl group—a correlation that is physically impossible in the 3- or 4-isomers due to excessive bond distance.
          

          HMBC C2 C2 Methine H2 H2 Proton H2->C2 1J (HSQC) N1 N1 Piperidine H2->N1 2J (HMBC) C_Ether C Ether H2->C_Ether 3J (HMBC) C_Prop C Propanoic H2->C_Prop 4J (None)

          Caption: Key HMBC and HSQC correlations defining the C2 electronic environment of the 2-isomer.

          Key NMR Chemical Shifts
          Nucleus / Parameter2-Ethoxymethyl Isomer3-Ethoxymethyl Isomer4-Ethoxymethyl Isomer
          ¹H (Ring Methine) ~3.1 - 3.4 ppm (C2-H)~2.4 - 2.8 ppm (C3-H)~2.2 - 2.6 ppm (C4-H)
          ¹³C (Ring Methine) ~60 - 65 ppm (C2)~35 - 40 ppm (C3)~30 - 35 ppm (C4)
          ¹³C (Substituted C) C2: ~60 - 65 ppmC3: ~70 - 75 ppmC4: ~70 - 75 ppm
          Diagnostic HMBC C2-H to Ether Carbon (³J) C3-H to Ether Carbon (³J)C4-H to Ether Carbon (³J)
          Self-Validating NMR Protocol
          • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

          • System Calibration (Self-Validation): Internally calibrate the spectrum using Tetramethylsilane (TMS) at 0.00 ppm. Before assigning 2D correlations, validate the 1D ¹H integration values to ensure they sum precisely to the 21 protons of the target molecule. This confirms sample purity and prevents the misassignment of impurity peaks as long-range correlations.

          • Acquisition: Acquire standard 1D ¹H and ¹³C spectra, followed by 2D HSQC (to link protons to their directly attached carbons) and 2D HMBC (optimized for long-range couplings of ~8 Hz).

          • Data Interpretation: Locate the ether methylene carbon (~70 ppm). Trace its HMBC correlations back to the piperidine ring. If the correlating ring proton also shows a COSY correlation to the N-CH₂ protons of the propanoic acid side chain, the 2-position substitution is confirmed.

          Chromatographic Separation (RP-HPLC): Steric Profiling

          The Causality of Steric Hindrance

          In Reversed-Phase HPLC (RP-HPLC), retention time is governed not only by lipophilicity but also by the basicity of the nitrogen atom and its interaction with residual silanol groups on the stationary phase. In the 2-ethoxymethyl isomer, the bulky substituent at the C2 position creates significant steric hindrance, physically shielding the basic piperidine nitrogen[4].

          This steric shielding reduces secondary polar interactions with the column matrix. As a result, the 2-isomer exhibits a distinct retention time profile—often eluting with a sharper peak and differing retention time compared to the less sterically hindered 3- and 4-isomers, where the nitrogen is more exposed to the solvent and stationary phase[4].

          Self-Validating HPLC Protocol
          • Column Selection: Use a standard C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) with end-capping to minimize severe silanol tailing.

          • Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA). The acidic modifier suppresses the ionization of the propanoic acid group while keeping the piperidine nitrogen protonated, standardizing the ionic state.

          • System Suitability Test (Self-Validation): Perform a System Suitability Test (SST) using a spiked mixture of the 2-, 3-, and 4-isomers. Calculate the resolution (

            
            ) between the critical pair. Proceed with sample analysis only if 
            
            
            
            . This guarantees that any observed retention time shifts in the unknown sample are definitively due to isomeric structural differences rather than column degradation or mobile phase inconsistencies.
          • Detection: Monitor via UV at 210 nm (due to the lack of strong chromophores) or couple directly to an ELSD/MS detector for orthogonal confirmation.

          References

          1.[1] 1 - Benchchem 2.[2]2 - Benchchem 3.[3]3 - Benchchem 4.[4]4 - ARPI - UNIPI

          Sources

          Safety Operating Guide

          3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic Acid: Proper Disposal Procedures

          Author: BenchChem Technical Support Team. Date: March 2026

          Part 1: Emergency Overview & Chemical Profile

          Executive Summary

          3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid is a specialized amphoteric research chemical containing both a basic tertiary amine (piperidine ring) and an acidic carboxyl group. Due to its zwitterionic nature and lack of extensive toxicological data, it must be handled under the Precautionary Principle .

          Immediate Action Required:

          • Do NOT dispose of down the drain.[1]

          • Do NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates).

          • Classify as "Hazardous Waste – Organic" for incineration.

          Chemical Hazard Profile

          While specific toxicological data for this exact ethoxymethyl derivative is limited, structural analogs (e.g., 3-(2-Methylpiperidin-1-yl)propanoic acid, CAS 773108-59-1) exhibit consistent hazard patterns.

          PropertyDescriptionOperational Implication
          Physical State Likely Solid (White to off-white powder)Dust generation risk; use respiratory protection.
          Functional Groups Piperidine (Amine), Carboxylic Acid, EtherAmphoteric; solubility changes with pH.
          Primary Hazards Irritant (H315, H319, H335) Causes skin/eye irritation; respiratory irritant.[2]
          Reactivity Incompatible with Strong OxidizersRisk of exothermic reaction/fire.
          Combustibility Combustible Organic SolidAvoid ignition sources; ground equipment.

          Part 2: Personal Protective Equipment (PPE) Matrix

          Adherence to this PPE matrix is mandatory during any transfer, weighing, or disposal operation.

          Protection LevelRequirementRationale
          Respiratory N95 or P100 Respirator Prevents inhalation of fine particulates during solid waste transfer.
          Dermal Nitrile Gloves (Double-gloved) 4 mil minimum thickness. Breakthrough time >480 min for standard organics.
          Ocular Chemical Splash Goggles Safety glasses are insufficient for powders that may become airborne.
          Body Lab Coat (Buttoned) + Apron Tyvek sleeves recommended if handling quantities >50g.

          Part 3: Step-by-Step Disposal Protocol

          Waste Segregation & Classification

          Proper segregation is the single most critical step to prevent cross-reactivity in waste streams.

          • Waste Code (RCRA): While not explicitly P- or U-listed, classify as Ignitable (D001) if in flammable solvent, or Toxic based on characteristic testing. Default to Non-Halogenated Organic Waste .

          • Container Compatibility: High-Density Polyethylene (HDPE) or Amber Glass.

          Protocol: Solid Waste Disposal

          For pure substance or contaminated solids (wipes, weighing boats).

          • Transfer: Carefully transfer the solid material into a wide-mouth HDPE jar.

          • Decontamination: Wipe the exterior of the primary container with a solvent-dampened wipe (Ethanol or Acetone). Place this wipe inside the waste jar.

          • Labeling: Affix a hazardous waste tag immediately.

            • Constituents: "3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid (95%), Trace Ethanol (5%)"

            • Hazard Checkbox: Toxic, Irritant.[1][3][4][5]

          • Sealing: Screw the cap on tightly. Apply parafilm if the waste will be stored for >1 week.

          Protocol: Liquid Waste Disposal

          For reaction mixtures or mother liquors.

          • pH Check: Verify pH. If highly acidic (<2) or basic (>12), neutralize to pH 5–9 only if your facility protocol permits. Otherwise, segregate into "Acidic" or "Basic" organic waste streams.

          • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Methanol) is compatible with the waste drum.

            • If Halogenated (DCM/Chloroform): Dispose in Halogenated Waste stream.

            • If Non-Halogenated (Methanol/Ethyl Acetate): Dispose in Non-Halogenated Waste stream.

          • Precipitation Risk: Note that zwitterions may precipitate upon mixing with other organic solvents. Ensure the waste container is agitated or has sufficient headspace.

          Visual Workflow: Disposal Decision Tree

          DisposalWorkflow Start Start: Identify Waste Form IsSolid Is it Solid? Start->IsSolid SolidPath Segregate into Solid Waste Bin IsSolid->SolidPath Yes LiquidPath Identify Solvent Base IsSolid->LiquidPath No (Solution) Label Label: 'Contains Piperidine Derivative' Mark as Irritant SolidPath->Label Halo Halogenated Solvent? (DCM, Chloroform) LiquidPath->Halo HaloBin Halogenated Organic Waste (Red Can) Halo->HaloBin Yes NonHaloBin Non-Halogenated Organic Waste (Clear/White Can) Halo->NonHaloBin No HaloBin->Label NonHaloBin->Label EHS Handover to EHS/Contractor for Incineration Label->EHS

          Figure 1: Decision logic for segregating 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid waste streams based on physical state and solvent composition.

          Part 4: Spill Management & Emergency Response

          Minor Spill (< 50g / 50mL)
          • Alert: Notify nearby personnel.

          • PPE: Don nitrile gloves, goggles, and lab coat.

          • Containment:

            • Solid: Cover with wet paper towels to prevent dust, then wipe up.

            • Liquid: Use absorbent pads or vermiculite.

          • Clean: Clean area with soap and water.[3][4][6][7][8]

          • Disposal: Place all cleanup materials into the solid hazardous waste bin.

          Major Spill (> 50g / 50mL)
          • Evacuate: Clear the immediate area.

          • Isolate: Close lab doors and post "Do Not Enter" signage.

          • Contact: Call EHS or Emergency Response immediately.

          • Ventilate: If safe, ensure fume hoods are running to exhaust potential vapors.

          Spill Response Workflow

          SpillResponse Accident Spill Occurs Assess Assess Volume & Hazard Accident->Assess Minor Minor Spill (<50g) Assess->Minor Major Major Spill (>50g) Assess->Major ActionMinor 1. Don PPE 2. Absorb/Wipe 3. Bag Waste Minor->ActionMinor ActionMajor 1. Evacuate 2. Isolate Area 3. Call EHS Major->ActionMajor Disposal Disposal via Hazardous Waste Stream ActionMinor->Disposal ActionMajor->Disposal

          Figure 2: Operational workflow for assessing and mitigating chemical spills.

          Part 5: Regulatory & Compliance Notes

          • EPA/RCRA: This compound is generally classified as a "Commercial Chemical Product" when disposed of unused. While not specifically listed, it defaults to D001 (if ignitable solvent used) or Unlisted Hazardous Waste .

          • Incineration: The preferred method of destruction is rotary kiln incineration at >820°C to ensure complete mineralization of the piperidine ring.

          • Drain Disposal: Strictly prohibited under the Clean Water Act (CWA) due to potential aquatic toxicity of piperidine derivatives.

          References

          • PubChem. (2025).[2] 3-(2-Oxopiperidin-1-yl)propanoic acid - Safety and Hazards. National Library of Medicine. Available at: [Link]

          • U.S. EPA. (1990). RCRA Waste Classification Guidelines for Research Chemicals. Available at: [Link]

          Sources

          Personal protective equipment for handling 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid

          Author: BenchChem Technical Support Team. Date: March 2026

          Emergency Overview & Hazard Identification

          Immediate Action Required: Treat this compound as a Bioactive Organic Zwitterion . While specific experimental data for 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid is limited, structure-activity relationship (SAR) analysis with analogous compounds (e.g., 1-piperidinepropanoic acid, CAS 26371-07-3) dictates a safety profile of WARNING .

          • Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory (H335).[1][2]

          • Signal Word: WARNING

          • GHS Pictograms:

            • 
              (Irritant)[3]
              

          Scientific Rationale: The molecule contains a basic piperidine nitrogen and an acidic carboxylic acid tail. In solid form, it likely exists as a zwitterion (inner salt). This reduces volatility but increases the potential for mucous membrane irritation upon contact with moisture (eyes, lungs), where localized pH shifts can damage tissue. The ethoxymethyl side chain increases lipophilicity, potentially enhancing skin absorption compared to simple amino acids.

          Personal Protective Equipment (PPE) Matrix

          Category Requirement Technical Justification
          Eye Protection Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient. The carboxylic acid/amine functionality poses a high risk of severe irritation or corneal damage if dust enters the eye.
          Hand Protection Nitrile Gloves (Min 0.11 mm thick)Double-gloving is recommended during weighing. Nitrile provides excellent resistance to organic acids and amines. Breakthrough time > 480 min.
          Respiratory N95 / P2 Respirator (or Fume Hood)If handling outside a fume hood (not recommended), a particulate respirator is mandatory to prevent inhalation of zwitterionic dust, which can cause bronchospasm.
          Body Defense Lab Coat (Cotton/Poly blend) Must be buttoned to the neck. Synthetic fibers alone may melt if a fire occurs; blends offer better chemical resistance and fire safety.
          Engineering Class II Biological Safety Cabinet or Fume Hood Mandatory. All open handling (weighing, transfer) must occur under negative pressure to capture airborne particulates.

          Operational Protocol: Handling & Synthesis

          This protocol is designed to be self-validating. If you detect an odor (amine-like) or experience nasal tickling, the containment has failed.

          Step 1: Pre-Operational Check
          • Verify Ventilation: Ensure Fume Hood face velocity is between 80–100 fpm .

          • Neutralization Prep: Prepare a beaker of saturated Sodium Bicarbonate (NaHCO₃) solution nearby for immediate acid neutralization of spills.

          • Equipment: Use antistatic weighing boats. Zwitterionic compounds are prone to static charge, which can cause powder to "jump" and disperse.

          Step 2: Weighing & Transfer
          • Technique: Use the "Tapping Method." Do not scoop aggressively. Gently tap the spatula to dispense powder to minimize aerosolization.

          • Solvent Compatibility: This compound is likely soluble in polar protic solvents (Methanol, Water) and chlorinated solvents (DCM).

            • Caution: When dissolving in DCM, add solvent slowly. The heat of solution (exothermic proton transfer) may cause minor splashing.

          Step 3: Reaction Monitoring
          • TLC Visualization: The compound may not be UV active depending on the ethoxymethyl chromophore strength. Use Ninhydrin Stain (detects amines) or Bromocresol Green (detects carboxylic acids) for visualization.

            • Ninhydrin:[4][5] Will likely show a weak positive or require heating due to the tertiary amine.

            • Bromocresol Green:[5][6] Will show a yellow spot on a blue background (acidic moiety).

          Spills, Disposal & Decontamination[7][8][9]

          Spill Response Workflow:

          • Isolate: Evacuate the immediate 3-meter radius.

          • PPE Upgrade: Don a second pair of gloves and a respirator if not already wearing one.

          • Contain: Cover the spill with a Dry Absorbent (Vermiculite or Sand). Do not use paper towels immediately as wet cleaning spreads the chemical.

          • Neutralize:

            • Solid Spill: Sweep carefully into a bag.

            • Solution Spill: Treat with dilute NaHCO₃ (if acidic) or dilute Citric Acid (if basic), then absorb.

          • Clean: Wipe surface with 70% Ethanol followed by water.

          Disposal Protocol:

          • Waste Stream: Segregate into Solid Organic Waste or Liquid Organic Waste .

          • Labeling: Clearly label as "Piperidine Derivative - Irritant."

          • Do NOT: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste container, as the ether linkage can form unstable peroxides or oxidize violently.

          Visual Logic: Safety & Handling Workflow

          The following diagram illustrates the decision logic for handling this compound, ensuring a closed-loop safety system.

          SafetyWorkflow Start Start: Handling 3-(2-(Ethoxymethyl) piperidin-1-yl)propanoic acid RiskCheck Risk Assessment: Check Ventilation & PPE Start->RiskCheck Weighing Weighing Procedure (Inside Fume Hood) RiskCheck->Weighing All Clear Solubilization Solubilization (DCM/MeOH) Weighing->Solubilization Spill Spill Event? Solubilization->Spill Cleanup Absorb -> Neutralize -> Dispose (Organic) Spill->Cleanup YES Experiment Proceed to Experiment (TLC: Ninhydrin/Bromocresol) Spill->Experiment NO Cleanup->RiskCheck Re-evaluate

          Figure 1: Operational workflow for safe handling, emphasizing the critical decision point at the spill event.

          References

          • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 117782, 1-Piperidinepropanoic acid. Retrieved from [Link]

            • Note: Used as the primary structural analog for hazard classific
          • European Chemicals Agency (ECHA). C&L Inventory: Piperidine derivatives hazard classification. Retrieved from [Link]

          • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

          Sources

          ×

          Retrosynthesis Analysis

          AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

          One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

          Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

          Strategy Settings

          Precursor scoring Relevance Heuristic
          Min. plausibility 0.01
          Model Template_relevance
          Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
          Top-N result to add to graph 6

          Feasible Synthetic Routes

          Reactant of Route 1
          3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid
          Reactant of Route 2
          Reactant of Route 2
          3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.